Product packaging for MAPTAM(Cat. No.:CAS No. 147504-94-7)

MAPTAM

Cat. No.: B171192
CAS No.: 147504-94-7
M. Wt: 792.7 g/mol
InChI Key: HEOJVQZWOLQUDR-UHFFFAOYSA-N
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Description

MAPTAM, also known as this compound, is a useful research compound. Its molecular formula is C36H44N2O18 and its molecular weight is 792.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44N2O18 B171192 MAPTAM CAS No. 147504-94-7

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJVQZWOLQUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147504-94-7
Record name 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of MTL-CEBPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a First-in-Class Small Activating RNA Therapeutic

Introduction

MTL-CEBPA represents a pioneering approach in RNA-based therapeutics, employing a small activating RNA (saRNA) to upregulate the expression of the CCAAT/enhancer-binding protein alpha (C/EBPα), a critical transcription factor implicated in cell differentiation, proliferation, and tumor suppression. This technical guide provides a comprehensive overview of the mechanism of action of MTL-CEBPA, intended for researchers, scientists, and professionals in drug development. The document details the molecular interactions, downstream signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: RNA Activation

MTL-CEBPA is a synthetic, double-stranded saRNA molecule designed to specifically target the promoter region of the CEBPA gene. Unlike small interfering RNAs (siRNAs) that mediate gene silencing, saRNAs leverage the endogenous cellular machinery to enhance gene transcription. The core of MTL-CEBPA's mechanism is the targeted upregulation of C/EBPα, a transcription factor that is often suppressed in hepatocellular carcinoma (HCC) and other malignancies.[1][2]

The saRNA is encapsulated within a lipid-based nanoparticle formulation, referred to as SMARTICLES®, which facilitates its delivery to target liver cells and enables endosomal escape for intracellular activity.[1][3]

Molecular Pathway of CEBPA Upregulation

The mechanism of MTL-CEBPA-mediated gene activation involves the following key steps:

  • Cellular Uptake and Endosomal Escape: The liposomal formulation of MTL-CEBPA is taken up by target cells. The SMARTICLES® technology is designed to trigger endosomal escape in response to the lower pH of the endosome, releasing the saRNA duplex into the cytoplasm.[1]

  • RISC Loading and Nuclear Translocation: In the cytoplasm, the saRNA duplex is processed by the RNA-induced silencing complex (RISC). The guide strand of the saRNA is loaded into the Argonaute-2 (Ago2) protein, a key component of RISC.[4][5]

  • Promoter Targeting and Transcriptional Activation: The Ago2-saRNA guide strand complex translocates to the nucleus and binds to a specific target sequence within the promoter region of the CEBPA gene.[4][5][6] This interaction recruits a complex of proteins, including other transcription factors and chromatin remodeling enzymes, to the gene promoter.[7] This recruitment leads to an open chromatin state and facilitates the binding of RNA polymerase II, thereby enhancing the transcription of the CEBPA gene.[4][6] A nuclear run-on assay has confirmed that this upregulation is a direct result of increased transcriptional activity.[1][4]

MTL_CEBPA_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTL_CEBPA MTL-CEBPA (saRNA in Liposomal Nanoparticle) saRNA_duplex saRNA Duplex MTL_CEBPA->saRNA_duplex Endosomal Escape RISC_loading RISC Loading (Ago2) saRNA_duplex->RISC_loading Ago2_saRNA Ago2-saRNA Complex RISC_loading->Ago2_saRNA CEBPA_promoter CEBPA Gene Promoter Ago2_saRNA->CEBPA_promoter Nuclear Translocation and Promoter Binding Transcription_complex Recruitment of Transcription Factors CEBPA_promoter->Transcription_complex CEBPA_transcription Increased CEBPA mRNA Transcription Transcription_complex->CEBPA_transcription CEBPA_mRNA CEBPA mRNA CEBPA_transcription->CEBPA_mRNA

Diagram of the molecular mechanism of MTL-CEBPA.

Downstream Signaling and Anti-Tumor Effects

The upregulation of C/EBPα protein expression triggers a cascade of downstream events that contribute to the anti-tumor activity of MTL-CEBPA in hepatocellular carcinoma.

Cell Cycle Control and Proliferation

C/EBPα acts as a tumor suppressor by regulating the expression of genes involved in cell cycle control. Increased C/EBPα levels lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and inhibits tumor cell proliferation.[7]

Regulation of Oncogenic Pathways

Studies have shown that C/EBPα can suppress HCC metastasis by inhibiting the EGFR/β-catenin signaling pathway.[8] Upregulation of C/EBPα leads to a reduction in the protein levels of EGFR, phosphorylated EGFR, and β-catenin.[9] This, in turn, downregulates downstream targets of β-catenin, such as c-Myc, Axin2, and Cyclin D1, which are involved in epithelial-mesenchymal transition (EMT) and metastasis.[9]

Immune Modulation

A key aspect of MTL-CEBPA's mechanism of action is its ability to modulate the tumor microenvironment. C/EBPα is a master regulator of myeloid cell differentiation.[10] By upregulating C/EBPα, MTL-CEBPA can induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into more mature, less suppressive myeloid cells. This shift in the immune landscape of the tumor can enhance the efficacy of other cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1) and tyrosine kinase inhibitors (e.g., sorafenib).[10][11]

Downstream_Signaling MTL_CEBPA MTL-CEBPA CEBPA_upregulation Upregulation of C/EBP-α Protein MTL_CEBPA->CEBPA_upregulation p21 p21 Upregulation CEBPA_upregulation->p21 EGFR_beta_catenin Inhibition of EGFR/β-catenin Signaling CEBPA_upregulation->EGFR_beta_catenin Myeloid_differentiation Modulation of Myeloid Cell Differentiation CEBPA_upregulation->Myeloid_differentiation Cell_cycle_arrest Cell Cycle Arrest & Inhibition of Proliferation p21->Cell_cycle_arrest EMT_inhibition Inhibition of EMT & Metastasis EGFR_beta_catenin->EMT_inhibition Immune_suppression_reduction Reduced Immune Suppression in Tumor Microenvironment Myeloid_differentiation->Immune_suppression_reduction

Downstream signaling effects of MTL-CEBPA.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MTL-CEBPA.

Table 1: In Vitro Efficacy

Cell LineAssayResultReference
HepG2CEBPA mRNA Upregulation2.5-fold increase[12]
HepG2Nascent CEBPA mRNA Transcription3-fold increase[5]
HepG2, Hep3BCell ProliferationSignificant reduction over 96 hours[12]

Table 2: Preclinical In Vivo Efficacy

Animal ModelTreatmentOutcomeReference
Diethylnitrosamine-induced HCC rat modelMTL-CEBPA80% reduction in tumor size[1]
Immunocompetent rat model of HCCMTL-CEBPA + SorafenibSuperior tumor growth inhibition compared to single agents[13]
Mouse HCC flank tumor modelMTL-CEBPA + anti-PD-1 + RFANear complete inhibition of tumor growth, including complete responses[13][14]

Table 3: Phase I Clinical Trial (OUTREACH study) Data in HCC Patients

ParameterValueReference
Dose Escalation Cohorts
Dose Levels (once weekly)28, 47, 70, 98, 130, and 160 mg/m²[15][16]
Efficacy (n=24)
Objective Tumor Response (Partial Response)1 patient (4%)[16][17]
Stable Disease12 patients (50%)[16][17]
Post-MTL-CEBPA TKI Treatment (n=7)
Complete Response3 patients[15]
Partial Response1 patient[15]
Stable Disease2 patients[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of MTL-CEBPA's mechanism of action are provided below.

saRNA Transfection of Hepatocellular Carcinoma Cells (HepG2)

This protocol is adapted for the delivery of saRNA into HepG2 cells.

  • Cell Plating: Seed HepG2 cells in a 24-well plate at a density of 7,500-12,000 cells per well in 0.5 ml of complete growth medium. Incubate for 12-24 hours prior to transfection to achieve 30-50% confluency.

  • Preparation of Transfection Complexes:

    • In a sterile tube, dilute 30-50 nM of MTL-CEBPA saRNA in 40 µl of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, mix 5.5 µl of a suitable transfection reagent (e.g., Lipofectamine™ 2000 or a specialized HepG2 transfection reagent) with serum-free medium.

    • Combine the diluted saRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.

  • Transfection: Add the transfection complexes to the wells containing the HepG2 cells in complete growth medium.

  • Incubation and Analysis: Incubate the cells at 37°C in a humidified CO2 incubator. The medium can be changed after 4-6 hours to reduce cytotoxicity. Assay for CEBPA gene expression and downstream effects 48-72 hours post-transfection.

Nuclear Run-On Assay

This assay measures nascent RNA transcription to confirm that gene upregulation is due to increased transcriptional activity.

  • Nuclei Isolation:

    • Culture and treat HepG2 cells as required.

    • Wash cells with ice-cold Solution I (150 mM KCl, 4 mM MgOAc, 10 mM Tris-HCl pH7.4).

    • Lyse the cells with Solution II (Solution I + 0.5% NP40) on ice for 10 minutes.

    • Pellet the nuclei through a sucrose cushion and resuspend in a storage buffer (40% glycerol, 50 mM MgCl2, 0.1 mM EDTA).

  • Run-On Reaction:

    • Incubate the isolated nuclei in a reaction buffer containing rNTPs (ATP, CTP, GTP) and a labeled nucleotide (e.g., Br-UTP or ³²P-UTP) at 30°C for 30 minutes. This allows RNA polymerases that were actively transcribing at the time of cell lysis to extend the nascent RNA chains.

  • RNA Isolation and Analysis:

    • Stop the reaction and isolate the labeled nascent RNA using a standard RNA extraction protocol (e.g., TRIzol).

    • Quantify the amount of labeled CEBPA mRNA using methods such as hybridization to a gene-specific probe or RT-qPCR.

RNA Chromatin Immunoprecipitation (RNA-ChIP)

This technique is used to demonstrate the physical association of the Ago2-saRNA complex with the CEBPA gene promoter.

  • Cross-linking: Treat saRNA-transfected cells with formaldehyde to cross-link proteins to RNA and DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Ago2).

    • Use protein A/G magnetic beads to pull down the antibody-protein-RNA-DNA complexes.

  • Reverse Cross-linking and Purification:

    • Reverse the cross-links by heating.

    • Purify the co-immunoprecipitated RNA and DNA.

  • Analysis: Analyze the purified RNA for the presence of the saRNA guide strand and the purified DNA for the presence of the CEBPA promoter sequence, typically by RT-qPCR and qPCR, respectively.

Quantitative Real-Time PCR (RT-qPCR) for CEBPA mRNA Quantification
  • RNA Isolation: Extract total RNA from transfected and control cells using a standard kit or TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Prepare a reaction mix containing the cDNA template, primers specific for CEBPA and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Quantify the relative expression of CEBPA mRNA by comparing the cycle threshold (Ct) values of the target gene to the reference gene using the ΔΔCt method.

Western Blot for C/EBPα Protein Analysis
  • Protein Extraction: Lyse transfected and control cells in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to C/EBPα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Analysis saRNA_design saRNA Design & Synthesis transfection Transfection into HCC Cell Lines saRNA_design->transfection animal_model HCC Animal Model (e.g., rat, mouse) saRNA_design->animal_model mRNA_analysis mRNA Analysis (RT-qPCR) transfection->mRNA_analysis protein_analysis Protein Analysis (Western Blot) transfection->protein_analysis functional_assays Functional Assays (Proliferation, Migration) transfection->functional_assays run_on Nuclear Run-On Assay transfection->run_on chip RNA-ChIP transfection->chip treatment MTL-CEBPA Administration (monotherapy or combination) animal_model->treatment efficacy_analysis Efficacy Analysis (Tumor Growth, Survival) treatment->efficacy_analysis tme_analysis Tumor Microenvironment Analysis treatment->tme_analysis

Experimental workflow for characterizing MTL-CEBPA.

Conclusion

MTL-CEBPA operates through a novel mechanism of RNA activation, specifically upregulating the transcription factor C/EBPα. This targeted gene activation leads to a multi-pronged anti-tumor effect in hepatocellular carcinoma, encompassing direct inhibition of cell proliferation and metastasis, as well as modulation of the tumor immune microenvironment. The preclinical and early clinical data support the continued development of MTL-CEBPA as a promising therapeutic strategy, both as a monotherapy and in combination with other anti-cancer agents. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and clinical application of this first-in-class saRNA therapeutic.

References

The Core Principles of MAPTAM (5,5'-Dimethyl-BAPTA-AM) Calcium Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, apoptosis, and signal transduction. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. Dysregulation of calcium homeostasis is implicated in a variety of pathological conditions, making the modulation of intracellular Ca²⁺ a key area of interest in drug discovery and development.

This technical guide provides a comprehensive overview of the core principles of MAPTAM, also known as 5,5'-Dimethyl-BAPTA-AM, a high-affinity, cell-permeant calcium chelator. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data to inform its application in research and drug development.

Core Mechanism of Calcium Chelation by this compound

This compound is a derivative of the well-established calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). The "AM" designation indicates the presence of acetoxymethyl ester groups, which render the molecule lipophilic and membrane-permeant. This allows this compound to be introduced into living cells non-invasively.

The core principle of this compound's function can be broken down into a three-step process:

  • Passive Diffusion: The lipophilic AM ester form of this compound readily crosses the cell membrane, moving from the extracellular environment into the cytoplasm.

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action removes the lipophilic moieties, converting this compound into its active, hydrophilic, and membrane-impermeant form: 5,5'-Dimethyl-BAPTA.

  • Calcium Chelation: The activated 5,5'-Dimethyl-BAPTA possesses four carboxylate groups that form a high-affinity binding pocket for divalent cations. It exhibits a high selectivity for Ca²⁺ over other cations such as magnesium (Mg²⁺). This rapid and efficient chelation of intracellular free Ca²⁺ effectively buffers its concentration, preventing its participation in downstream signaling events. The dimethyl substitutions on the BAPTA backbone are known to increase the affinity for calcium compared to the parent compound.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound and its parent compound, BAPTA-AM. It is important to note that optimal conditions can be cell-type dependent and should be empirically determined.

Table 1: Calcium Binding Affinity of BAPTA Derivatives

CompoundDissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺)Notes
BAPTA~160 nMHigh-affinity chelator.
5,5'-Dimethyl-BAPTAHigher affinity than BAPTAThe dimethyl groups increase the electron-donating properties of the benzene rings, enhancing the Ca²⁺ binding affinity. Precise Kd values can vary based on experimental conditions.
5,5'-Dibromo-BAPTAIntermediate affinityUseful for studying Ca²⁺ mobilization and spatial buffering.
5,5'-Dinitro-BAPTA~7.5 µMLow-affinity buffer, suitable for studying large and rapid Ca²⁺ transients.

Table 2: Recommended Experimental Parameters for this compound (5,5'-Dimethyl-BAPTA-AM) Cell Loading

ParameterRecommended RangeNotes
Stock Solution Concentration 1 - 10 mMDissolved in high-quality, anhydrous DMSO.
Final In-Well Concentration 4 - 10 µMOptimal concentration is cell-type dependent and should be determined experimentally.
Pluronic® F-127 Concentration 0.02 - 0.04% (final)A non-ionic detergent used to aid in the dispersion of the water-insoluble AM ester in aqueous buffer.
Probenecid Concentration 1 - 2.5 mM (final)An organic anion transport inhibitor that can reduce the leakage of the de-esterified chelator from the cells.
Incubation (Loading) Time 20 - 120 minutesHighly cell-type dependent and requires optimization.
De-esterification Time 20 - 30 minutesA separate incubation step after loading to ensure complete cleavage of the AM esters by intracellular esterases.

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for loading the chelator into adherent cells in a 96-well plate format.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (5,5'-Dimethyl-BAPTA-AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Pluronic® F-127 (10% w/v in DMSO)

  • Probenecid (250 mM in a suitable buffer)

Procedure:

  • Prepare this compound Stock Solution (e.g., 5 mM):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 5 mM. For a molecular weight of 792.74 g/mol , this would be 3.96 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare 2X Loading Buffer:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • For a final in-well concentration of 10 µM, prepare a 2X working solution of 20 µM this compound in your chosen physiological buffer.

    • To aid in solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

    • If using probenecid to prevent leakage, add it to the 2X loading buffer to achieve a final 2X concentration (e.g., 4 mM for a final concentration of 2 mM).

Protocol 2: Loading Adherent Cells with this compound

Materials:

  • Adherent cells cultured in a 96-well plate

  • Prepared 2X this compound Loading Buffer

  • Physiological buffer (for washing)

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Prepare for Loading: On the day of the experiment, aspirate the culture medium from the wells.

  • Loading: Add an equal volume of the 2X this compound Loading Buffer to each well. For example, if the initial volume was 100 µL, add 100 µL of 2X loading buffer to achieve a final 1X concentration.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for your specific cell type.

  • Washing: After incubation, gently aspirate the loading solution and wash the cells 2-3 times with warm (37°C) physiological buffer to remove any extracellular this compound-AM. Probenecid can be included in the wash and final experimental buffer to continue inhibiting leakage.

  • De-esterification: Incubate the cells in fresh, warm buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • Experimentation: The cells are now loaded with intracellular 5,5'-Dimethyl-BAPTA and are ready for your experiment.

Visualizations

Mechanism of this compound Action

MAPTAM_Mechanism MAPTAM_AM This compound-AM (Lipophilic, Membrane-Permeant) MAPTAM_Active 5,5'-Dimethyl-BAPTA (Hydrophilic, Active Chelator) MAPTAM_AM->MAPTAM_Active Passive Diffusion Ca_Chelated Chelated Ca²⁺ MAPTAM_Active->Ca_Chelated Chelation Esterases Intracellular Esterases Esterases->MAPTAM_Active Cleavage of AM groups Ca_Free Free Ca²⁺ Ca_Free->MAPTAM_Active

Caption: Mechanism of this compound cellular uptake and activation.

Experimental Workflow for Cell Loading

Experimental_Workflow start Start: Adherent Cells in Culture prep_solution Prepare 2X this compound Loading Buffer start->prep_solution loading Add Loading Buffer to Cells prep_solution->loading incubation Incubate at 37°C (30-60 min) loading->incubation wash Wash Cells 2-3x with Warm Buffer incubation->wash deester De-esterification in Fresh Buffer (30 min at 37°C) wash->deester ready Cells Ready for Experiment deester->ready Calcium_Signaling stimulus External Stimulus (e.g., Agonist) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptors ca_release Ca²⁺ Release er->ca_release ca_signal Increased Intracellular [Ca²⁺] ca_release->ca_signal downstream Downstream Cellular Responses ca_signal->downstream This compound This compound (5,5'-Dimethyl-BAPTA) This compound->ca_signal Chelates Free Ca²⁺ (Inhibition)

understanding MAPTAM's affinity for calcium ions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interplay Between Microtubule-Associated Protein Tau (MAPT) and Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated protein tau (MAPT), encoded by the MAPT gene, is integral to neuronal health, primarily by stabilizing microtubules within axons.[1] In a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, MAPT undergoes abnormal post-translational modifications, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction.[1][2] Concurrently, dysregulation of intracellular calcium (Ca²⁺) signaling is a well-established hallmark of these neurodegenerative diseases.[3] This guide provides a comprehensive technical overview of the multifaceted relationship between MAPT and calcium ions. It moves beyond the concept of a simple, direct protein-ion affinity to explore the nuanced, indirect, and pathology-associated interactions that are of critical interest to researchers in the field.

Section 1: The Indirect Influence of Calcium on MAPT

While MAPT lacks canonical high-affinity calcium-binding domains like the EF-hand, calcium profoundly influences its function and pathological transformation through indirect mechanisms. These are primarily mediated by calcium-binding proteins and calcium-dependent signaling cascades that lead to MAPT phosphorylation.

Interaction with Calcium-Binding Proteins

MAPT's interaction with several key calcium-binding proteins modulates its physiological and pathological activities. These interactions are calcium-dependent, serving as a crucial link between cellular calcium levels and MAPT function.

  • Calmodulin (CaM): In the presence of calcium, calmodulin can bind to a tubulin-binding site on MAPT.[4] This interaction is thought to inhibit the polymerization of tubulin into microtubules, as calmodulin binding prevents MAPT from interacting with tubulin.[4]

  • S100B: This calcium-binding protein acts as an extracellular chaperone for MAPT. The interaction is strictly calcium-dependent and involves a large region of the MAPT protein.[5] S100B has been shown to inhibit the aggregation and seeding of MAPT, suggesting a neuroprotective role.[5]

  • EF-hand domain-containing protein 2 (EFHD2): This novel calcium-binding protein has been found to be associated with pathological, sarkosyl-insoluble tau in mouse models of tauopathy and in Alzheimer's disease brains.[6][7] The association appears to be linked to the neurodegeneration process itself.[6][7]

Interacting ProteinCalcium DependencyReported Effect on MAPTReference(s)
Calmodulin (CaM)YesInhibits MAPT's interaction with tubulin.[4]
S100BYesActs as a chaperone, inhibiting aggregation and seeding.[5]
EFHD2Yes (EFHD2 binds Ca²⁺)Associates with pathological MAPT aggregates.[6][7]
Calcium-Mediated Phosphorylation of MAPT

Calcium signaling pathways are critical upstream regulators of several kinases that phosphorylate MAPT. Elevated intracellular calcium can lead to the activation of these kinases, resulting in the hyperphosphorylation of MAPT, a key step in the development of tauopathies.

One of the most significant pathways involves the Ca²⁺/calmodulin-dependent protein kinase family. For instance, the accumulation of phosphorylated MAPT can trigger an increase in nuclear Ca²⁺, which in turn activates Ca²⁺/Calmodulin-Dependent Protein Kinase IV (CaMKIV).[8] Activated CaMKIV can then further phosphorylate MAPT, creating a detrimental feedback loop that aggravates its hyperphosphorylation.[8]

G cluster_0 CaMKIV-Mediated MAPT Phosphorylation Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca_influx->CaM binds CaMKIV_inactive CaMKIV (Inactive) CaM->CaMKIV_inactive activates CaMKIV_active CaMKIV (Active) CaMKIV_inactive->CaMKIV_active MAPT MAPT CaMKIV_active->MAPT phosphorylates pMAPT Hyperphosphorylated MAPT MAPT->pMAPT pMAPT->Ca_influx feedback loop

CaMKIV-Mediated MAPT Phosphorylation Pathway.

Section 2: Calcium Binding to Pathological, Hyperphosphorylated MAPT

Recent evidence indicates that while native MAPT does not have a high affinity for calcium, its hyperphosphorylated form can directly bind calcium ions. This interaction is not mediated by a specific protein domain but rather by the negatively charged phosphate groups on the modified MAPT molecule.[9]

This binding of calcium to hyperphosphorylated MAPT has significant pathological implications, as it promotes the formation of sarkosyl-insoluble aggregates containing β-sheet structures, which are characteristic of neurofibrillary tangles.[9]

Experimental Protocols: In Vitro Calcium-Binding Assay (⁴⁵Ca²⁺ Overlay)

This protocol is adapted from methodologies used to demonstrate the calcium-binding activity of proteins associated with MAPT and can be applied to study the direct binding to hyperphosphorylated MAPT.[6]

  • Protein Preparation: Purify recombinant hyperphosphorylated MAPT and a negative control protein (e.g., non-phosphorylated MAPT or GST).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Washing and Renaturation: Wash the membrane three times for 10 minutes each in a buffer containing 10 mM imidazole-HCl (pH 6.8) and 60 mM KCl to remove SDS and allow for protein refolding.

  • ⁴⁵Ca²⁺ Incubation: Incubate the membrane for 10 minutes in a binding buffer (10 mM imidazole-HCl, pH 6.8, 60 mM KCl, 5 mM MgCl₂) containing 1 mCi/L ⁴⁵Ca²⁺.

  • Rinsing: Briefly rinse the membrane with 50% ethanol to remove non-specifically bound ⁴⁵Ca²⁺.

  • Autoradiography: Air-dry the membrane and expose it to X-ray film to visualize the radioactive signal, indicating ⁴⁵Ca²⁺ binding.

G cluster_0 ⁴⁵Ca²⁺ Overlay Assay Workflow start Start: Purified Proteins (pMAPT, Control) sds_page 1. SDS-PAGE Separation start->sds_page transfer 2. Transfer to Nitrocellulose sds_page->transfer washing 3. Wash & Renature (remove SDS) transfer->washing incubation 4. Incubate with ⁴⁵Ca²⁺ washing->incubation rinsing 5. Rinse with Ethanol incubation->rinsing autorad 6. Autoradiography rinsing->autorad end End: Detect Ca²⁺ Binding autorad->end

Workflow for ⁴⁵Ca²⁺ Overlay Assay.

Section 3: Downstream Consequences: MAPT-Related Calcium Dysregulation

The presence of pathological MAPT, either mutated or aggregated, disrupts cellular calcium homeostasis, creating a toxic environment that contributes to neurodegeneration.

Impact on Mitochondrial Calcium Homeostasis

Studies using primary cortical cultures and iPSC-derived neurons with MAPT mutations have shown that pathological MAPT inhibits mitochondrial calcium efflux.[10] This inhibition is mediated through the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[10] The consequence of this impaired efflux is mitochondrial depolarization upon physiological calcium stimuli, rendering the neurons more susceptible to calcium-induced cell death via caspase-3 activation.[10] Furthermore, neurons with pathological MAPT exhibit spontaneous Ca²⁺ oscillations, indicating a broader destabilization of calcium homeostasis.[10]

Experimental Protocols: Measuring Mitochondrial Calcium

This protocol describes a general method for measuring mitochondrial calcium concentration using fluorescent indicators in cultured neurons.

  • Cell Culture: Plate primary neurons or iPSC-derived neurons on glass-bottom dishes suitable for microscopy.

  • Indicator Loading: Load the cells with a mitochondrial-targeted calcium indicator (e.g., Rhod-2, AM) by incubating them in a physiological saline solution containing the dye.

  • Imaging Setup: Place the dish on the stage of a confocal or fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

  • Baseline Measurement: Acquire a baseline fluorescence signal from the mitochondria of the cells.

  • Stimulation: Perfuse the cells with a solution containing a stimulus known to induce calcium influx (e.g., glutamate, high potassium).

  • Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in mitochondrial calcium concentration.

  • Analysis: Quantify the changes in fluorescence relative to the baseline to determine the kinetics and amplitude of mitochondrial calcium uptake and efflux.

G cluster_0 MAPT-Induced Mitochondrial Ca²⁺ Dysregulation pMAPT Pathological MAPT NCLX Mitochondrial Na⁺/Ca²⁺ Exchanger (NCLX) pMAPT->NCLX inhibits Mito_Ca_Efflux Mitochondrial Ca²⁺ Efflux NCLX->Mito_Ca_Efflux Mito_Ca_Accum ↑ Mitochondrial [Ca²⁺] Mito_Depol Mitochondrial Depolarization Mito_Ca_Accum->Mito_Depol Caspase3 Caspase-3 Activation Mito_Depol->Caspase3 Cell_Death Neuronal Cell Death Caspase3->Cell_Death

Mechanism of MAPT-Induced Mitochondrial Dysfunction.

Conclusion and Future Directions

The relationship between MAPT and calcium is not defined by a direct, high-affinity binding but by a complex and pathologically significant interplay. The key points for researchers and drug development professionals are:

  • Indirect Regulation: Calcium influences MAPT primarily through interactions with calcium-binding proteins and by activating kinases that lead to its hyperphosphorylation.

  • Pathology-Specific Binding: A direct binding interaction with calcium appears to be a feature of hyperphosphorylated, pathological MAPT, which promotes its aggregation.

  • Downstream Disruption: Pathological MAPT disrupts cellular calcium homeostasis, particularly at the level of the mitochondria, increasing neuronal vulnerability.

Future research should focus on quantifying the affinity of calcium for various phosphorylated forms of MAPT to determine apparent dissociation constants. Elucidating the precise mechanisms by which pathological MAPT inhibits the mitochondrial Na⁺/Ca²⁺ exchanger could provide novel therapeutic targets. Understanding and ultimately interrupting the feedback loops between calcium signaling, MAPT phosphorylation, and aggregation is a critical goal for developing effective treatments for tauopathies.

References

An In-depth Technical Guide to Intracellular Calcium Buffering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The precise spatiotemporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for normal cellular function. This control is achieved through a complex interplay of Ca²⁺ influx, extrusion, and sequestration mechanisms, with intracellular Ca²⁺ buffering playing a pivotal role.[2] Intracellular Ca²⁺ buffers are molecules that bind free Ca²⁺ ions, thereby shaping the amplitude, duration, and spatial spread of Ca²⁺ signals.[3] This technical guide provides a comprehensive overview of the principles of intracellular Ca²⁺ buffering, key endogenous and exogenous buffers, and the experimental methodologies used to investigate their function.

The Core of Calcium Buffering

In resting cells, the free cytosolic Ca²⁺ concentration is maintained at a very low level, typically around 100 nM, which is several orders of magnitude lower than the extracellular concentration (1-2 mM).[4] The vast majority of intracellular Ca²⁺ is bound to a variety of buffers, including proteins and small molecules.[2] This buffering action is crucial for several reasons:

  • Signal Shaping: Buffers modulate the kinetics and amplitude of Ca²⁺ transients, influencing the activation of downstream effectors.[3]

  • Spatial Confinement: Buffers can restrict the diffusion of Ca²⁺, creating localized microdomains of high Ca²⁺ concentration that allow for specific signaling events.

  • Cellular Protection: By sequestering excess Ca²⁺, buffers protect the cell from the toxic effects of prolonged high Ca²⁺ levels, which can trigger apoptosis and necrosis.[5][6]

The effectiveness of a Ca²⁺ buffer is determined by its concentration, mobility, and its kinetic properties: the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d).[7]

Key Intracellular Calcium Buffers

Endogenous Calcium Buffers

Cells possess a diverse repertoire of endogenous Ca²⁺-binding proteins that act as physiological buffers. These proteins are characterized by specific Ca²⁺-binding domains, most notably the EF-hand motif.

  • Calmodulin (CaM): A highly conserved and ubiquitous Ca²⁺ sensor, CaM has four EF-hand motifs and plays a central role in decoding Ca²⁺ signals.[8] Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a wide range of target proteins, including kinases, phosphatases, and ion channels.[8] While primarily a Ca²⁺ sensor, its abundance and Ca²⁺-binding properties contribute significantly to intracellular Ca²⁺ buffering.[2] The rate of calcium dissociation from calmodulin has been measured, with two processes corresponding to dissociation from high-affinity sites (k_diss ~2-9 s⁻¹) and low-affinity sites (k_diss ~293-550 s⁻¹).[9]

  • Parvalbumin (PV): Predominantly found in fast-spiking interneurons and fast-twitch muscle fibers, parvalbumin is considered a slow Ca²⁺ buffer.[10] It is thought to play a crucial role in shaping the decay phase of Ca²⁺ transients, thereby influencing processes like short-term synaptic plasticity.[10][11] Studies in sensory neurons have shown that parvalbumin effectively buffers Ca²⁺, slowing the rate of rise of [Ca²⁺]i and accelerating the decay of the Ca²⁺ signal.[12][13]

  • Calbindin-D28k: Another member of the EF-hand superfamily, calbindin-D28k is widely expressed in the nervous system and is implicated in neuroprotection.[5][6] It is believed to protect neurons from excitotoxic damage by buffering excessive Ca²⁺ influx.[5][6] Experiments have demonstrated that calbindin-D28k can reduce the peak [Ca²⁺]i following stimulation and protect cells from degeneration.[5][12][13] Calbindin-D28k may also function as a Ca²⁺ sensor, as it undergoes a significant conformational change upon Ca²⁺ binding.[14]

Exogenous Calcium Chelators

In experimental settings, synthetic Ca²⁺ chelators are invaluable tools for manipulating and studying intracellular Ca²⁺ dynamics.

  • BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): A high-affinity Ca²⁺ chelator known for its fast binding kinetics.[7] Its rapid on- and off-rates make it ideal for studying fast Ca²⁺ signaling events.[7] BAPTA's affinity for Ca²⁺ is largely independent of pH in the physiological range, a significant advantage over EGTA.[15] The cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, is widely used to load the chelator into cells.[16]

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A classical Ca²⁺ chelator with high selectivity for Ca²⁺ over Mg²⁺.[17][18] Compared to BAPTA, EGTA has a slower Ca²⁺ binding rate.[19][20] This property makes it suitable for buffering bulk changes in [Ca²⁺]i over longer timescales rather than rapidly sequestering transient Ca²⁺ spikes.[7] Its apparent Ca²⁺ affinity is highly pH-dependent.[15][21][22]

Quantitative Data on Calcium Buffers

The selection of an appropriate Ca²⁺ chelator for an experiment is critically dependent on its kinetic properties. The following tables summarize key quantitative data for commonly used exogenous Ca²⁺ chelators.

Table 1: Calcium Binding Kinetics of Common Chelators

Chelatork_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Experimental Conditions
BAPTA ~6 x 10⁸~97~160140 mM KCl, 20°C, pH 7.2[7]
EGTA ~3 x 10⁶Not readily available~100100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2, 22°C[7]
Fura-2 6.02 x 10⁸96.7161140 mM KCl, 20°C[7]

Table 2: Ca²⁺ Affinities of BAPTA Derivatives

ChelatorK_d for Ca²⁺ (nM)
5,5'-Dimethyl BAPTA 40
BAPTA 160
5,5'-Dibromo BAPTA 1,500
5-Nitro BAPTA 4,700
5,5'-Difluoro BAPTA 2,500
Data measured in 10 mM MOPS, 100 mM KCl, pH 7.2 at 22°C, unless otherwise specified.[23]

Experimental Protocols for Studying Intracellular Calcium Buffering

A variety of techniques are employed to measure intracellular Ca²⁺ dynamics and to characterize the properties of Ca²⁺ buffers.

Measurement of Intracellular Calcium Concentration

a) Fluorescence Microscopy with Chemical Indicators

This is a widely used method to visualize and quantify changes in [Ca²⁺]i.[24][25][26]

  • Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye. The fluorescence intensity or spectral properties of the dye change upon binding to Ca²⁺, and this change is monitored using a fluorescence microscope.[27]

  • Common Indicators:

    • Fura-2: A ratiometric indicator that exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form. The ratio of fluorescence emission at these two excitation wavelengths provides a measure of [Ca²⁺]i that is relatively insensitive to dye concentration, photobleaching, and cell thickness.

    • Indo-1: A ratiometric indicator that undergoes a shift in its emission maximum upon Ca²⁺ binding.

    • Fluo-4: A single-wavelength indicator that shows a large increase in fluorescence intensity upon Ca²⁺ binding. It is widely used for high-throughput screening.[27]

  • Protocol Outline:

    • Cell Culture: Plate cells on coverslips suitable for microscopy.

    • Dye Loading: Incubate cells with the AM ester form of the chosen Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization.

    • De-esterification: Wash the cells and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM ester, trapping the active indicator inside the cell.

    • Imaging: Mount the coverslip on a fluorescence microscope equipped with the appropriate filters or light source and a sensitive camera.

    • Stimulation: Perfuse the cells with agonists or depolarizing solutions to elicit Ca²⁺ signals.

    • Data Acquisition: Record fluorescence intensity changes over time.

    • Calibration: At the end of the experiment, determine the minimum (R_min) and maximum (R_max) fluorescence ratios by sequentially adding a Ca²⁺ ionophore (e.g., ionomycin) in a Ca²⁺-free solution containing EGTA, followed by a saturating Ca²⁺ solution. The [Ca²⁺]i can then be calculated using the Grynkiewicz equation.

b) Genetically Encoded Calcium Indicators (GECIs)

GECIs are proteins engineered to change their fluorescence properties upon Ca²⁺ binding.[28][29][30]

  • Principle: GECIs are introduced into cells via transfection or viral transduction, allowing for cell-type-specific and subcellular targeting.[28][31] They are particularly useful for long-term and in vivo imaging.[28][32]

  • Common GECIs:

    • GCaMP: A single fluorescent protein-based GECI that exhibits increased fluorescence upon Ca²⁺ binding.[29] Various generations of GCaMP sensors (e.g., GCaMP6, GCaMP7) have been developed with improved brightness, dynamic range, and kinetics.

    • FRET-based sensors (e.g., Cameleons): These consist of two fluorescent proteins (e.g., CFP and YFP) linked by a Ca²⁺-binding domain (calmodulin). Ca²⁺ binding induces a conformational change that alters the efficiency of Förster Resonance Energy Transfer (FRET) between the two fluorophores.[33]

  • Protocol Outline:

    • Vector Delivery: Transfect or transduce target cells with a plasmid or viral vector encoding the GECI.

    • Protein Expression: Allow sufficient time (typically 24-72 hours) for the GECI to be expressed.

    • Imaging: Perform fluorescence microscopy as described for chemical indicators, using the appropriate excitation and emission wavelengths for the specific GECI.

    • Data Analysis: Analyze changes in fluorescence intensity (for single-fluorophore GECIs) or the FRET ratio over time.

Electrophysiological Measurement of Calcium Currents

Patch-Clamp Technique

This technique allows for the direct measurement of Ca²⁺ currents across the cell membrane.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. In the whole-cell configuration, the membrane patch under the pipette is ruptured, allowing electrical access to the cell's interior and control of the membrane potential (voltage-clamp).

  • Protocol Outline:

    • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with an intracellular solution containing ions and, if desired, Ca²⁺ buffers or indicators.

    • Cell Preparation: Place the cell culture dish on the stage of an inverted microscope.

    • Seal Formation: Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording mode.

    • Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Current Recording: Apply depolarizing voltage steps to activate voltage-gated Ca²⁺ channels and record the resulting inward Ca²⁺ currents using a patch-clamp amplifier.

    • Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the Ca²⁺ currents.

Determination of Calcium Binding Kinetics

Stopped-Flow Fluorimetry

This technique is used to measure the kinetics of rapid reactions in solution, such as Ca²⁺ binding to a chelator, on a millisecond timescale.[7][34]

  • Principle: Two solutions, one containing the Ca²⁺ buffer and the other containing Ca²⁺, are rapidly mixed. The change in a spectroscopic signal (e.g., fluorescence of an indicator) is monitored over time as the binding reaction proceeds.[7][9][35]

  • Protocol Outline:

    • Solution Preparation: Prepare a solution of the Ca²⁺ buffer of interest and a separate solution containing a known concentration of Ca²⁺. A fluorescent Ca²⁺ indicator may be included in one of the solutions if the buffer itself is not fluorescent.

    • Instrument Setup: Load the solutions into the syringes of a stopped-flow instrument.

    • Rapid Mixing: The instrument rapidly injects and mixes the two solutions in an observation cell.

    • Data Acquisition: A light source excites the sample, and a detector records the change in fluorescence intensity as a function of time after mixing.

    • Kinetic Analysis: The resulting kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential) to determine the rate constants (k_on and k_off).

Temperature-Jump Relaxation

This method is used to study the kinetics of reactions at equilibrium by perturbing the equilibrium with a rapid change in temperature.[19][20]

  • Principle: A solution containing the Ca²⁺ buffer and Ca²⁺ at equilibrium is rapidly heated by a pulse of infrared radiation or an electrical discharge. The system then relaxes to a new equilibrium state at the higher temperature. The time course of this relaxation, monitored by a spectroscopic signal, provides information about the reaction kinetics.[36]

  • Protocol Outline:

    • Sample Preparation: Prepare a solution containing the Ca²⁺ buffer, Ca²⁺, and a suitable indicator at equilibrium.

    • Temperature Jump: Apply a rapid temperature jump to the sample.

    • Relaxation Monitoring: Record the change in absorbance or fluorescence as the system relaxes to the new equilibrium.

    • Data Analysis: The relaxation time constant is determined from the kinetic trace. By performing experiments at different reactant concentrations, the individual rate constants (k_on and k_off) can be calculated.[20]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway

This is a classic signaling cascade that leads to the release of Ca²⁺ from intracellular stores.[4]

Gq_PLC_IP3_Ca_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC PKC DAG->PKC activates CaM Calmodulin (Buffer/Sensor) Downstream Downstream Effectors CaM->Downstream activates Ca_Cytosol Ca²⁺ IP3R->Ca_Cytosol releases Ca²⁺ Ca_ER Ca²⁺ Ca_ER->IP3R Ligand Ligand Ligand->GPCR Ca_Cytosol->CaM binds

Caption: The Gq-PLC-IP3 signaling pathway leading to intracellular Ca²⁺ release.

Experimental Workflow: Stopped-Flow Fluorimetry

This diagram illustrates the process of measuring Ca²⁺ binding kinetics using stopped-flow fluorimetry.

Stopped_Flow_Workflow SyringeA Syringe A: Buffer/Chelator Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: Ca²⁺ Solution SyringeB->Mixer ObsCell Observation Cell Mixer->ObsCell Flow Detector Detector (Emission) ObsCell->Detector LightSource Light Source (Excitation) LightSource->ObsCell DataAcq Data Acquisition & Analysis Detector->DataAcq Signal

Caption: Workflow for a stopped-flow fluorimetry experiment to measure Ca²⁺ binding kinetics.

Logical Relationship: Role of Buffers in Shaping Ca²⁺ Transients

This diagram shows how Ca²⁺ buffers modulate the shape of an intracellular Ca²⁺ signal.

Calcium_Buffering_Effect Ca_Influx Ca²⁺ Influx/ Release Event Free_Ca Free [Ca²⁺]i Ca_Influx->Free_Ca Increases Buffer Ca²⁺ Buffer (e.g., Calmodulin, BAPTA) Free_Ca->Buffer Binds to Downstream Downstream Cellular Response Free_Ca->Downstream Triggers Buffered_Ca Buffered [Ca²⁺]i Buffered_Ca->Downstream Modulates Buffer->Free_Ca Releases from Buffer->Buffered_Ca Shapes transient

Caption: The role of Ca²⁺ buffers in modulating intracellular Ca²⁺ signals and cellular responses.

Intracellular Ca²⁺ buffering is a fundamental process that is essential for the precise control of Ca²⁺ signaling. A detailed understanding of the properties of endogenous and exogenous Ca²⁺ buffers, coupled with the appropriate experimental techniques, is crucial for researchers in basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for investigating the intricate role of Ca²⁺ buffering in cellular physiology and pathophysiology. The continued development of advanced Ca²⁺ indicators and imaging techniques will undoubtedly lead to further insights into this vital area of cell biology.

References

An In-depth Technical Guide on the Foundational Research of MAPTAM (Tau) in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-Associated Protein Tau (MAPT), commonly known as Tau, is a protein of central importance in neuroscience and cell biology. Primarily expressed in neurons, its fundamental role in stabilizing microtubules is critical for maintaining neuronal structure, axonal transport, and overall neuronal health. However, the dysfunction of Tau is a hallmark of a class of neurodegenerative disorders termed tauopathies, the most prominent being Alzheimer's disease. In these pathological conditions, Tau undergoes hyperphosphorylation and aggregates into insoluble neurofibrillary tangles (NFTs), leading to microtubule destabilization, impaired axonal transport, and eventual neuronal death.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on MAPT, focusing on its cellular and molecular biology, quantitative data, and key experimental methodologies.

MAPT Gene and Tau Protein Isoforms

The MAPT gene is located on chromosome 17q21.31 and, in humans, contains 16 exons.[4] Alternative splicing of the MAPT gene in the central nervous system gives rise to six major protein isoforms, ranging from 352 to 441 amino acids in length.[4] These isoforms are characterized by the presence of either three (3R) or four (4R) microtubule-binding repeats in the C-terminal region and the inclusion of zero, one, or two N-terminal inserts (0N, 1N, or 2N).[5] The balanced expression of 3R and 4R Tau isoforms is crucial for normal neuronal function, and an imbalance is associated with various tauopathies.[2]

Quantitative Data on Tau Protein

Table 1: Cellular Concentration of Tau Protein
ParameterConcentrationCell Type/TissueReference
Total Tau in Neurons~1 µMNeurons[6]
Tau in Interstitial Fluid~1 nMMouse Brain[6]
Tau in Cerebrospinal Fluid (CSF)Picomolar rangeHuman[6]
Table 2: Microtubule Binding Affinities of Tau Isoforms
Tau IsoformDissociation Constant (Kd)MethodReference
4R Tau Isoforms (average)~1.5 µMMicrotubule Co-sedimentation Assay[7]
3R Tau Isoforms (average)~4.5 µMMicrotubule Co-sedimentation Assay[7]
Normal Tau (binding to C7)500 nMNot specified[8]
Mutant Tau (T to S) (binding to C7)~10 µMNot specified[8]
Table 3: Key Kinases and Their Phosphorylation Sites on Tau
KinasePhosphorylation SitesPriming Required?Pathological RelevanceReferences
GSK3β Thr181, Ser199, Ser202, Thr205, Thr231, Ser396, Ser400, Ser412, Ser422Yes (e.g., by PKA or Cdk5)Hyperphosphorylation in AD[9][10][11]
CDK5 Ser199, Ser202, Thr205, Thr212, Thr217, Thr231, Ser396, Ser404NoAberrant activation in AD[9][12]
PKA Ser214, Ser262, Ser409NoPrimes for GSK3β phosphorylation[10][11]
CaMKII Ser212, Ser214, Ser262, Ser356, Ser416NoImplicated in AD pathology[10]

Signaling Pathways Involving MAPT

The function of Tau is tightly regulated by a complex interplay of protein kinases and phosphatases. An imbalance in these activities, often leading to hyperphosphorylation, is a key event in the pathogenesis of tauopathies.

Tau Phosphorylation and Dephosphorylation Signaling

Tau_Phosphorylation_Pathway cluster_kinases Kinases cluster_phosphatases Phosphatases GSK3b GSK3β pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylation CDK5 CDK5 CDK5->pTau Phosphorylation PKA PKA PKA->pTau Phosphorylation CaMKII CaMKII CaMKII->pTau Phosphorylation PP2A PP2A Tau Tau-P PP2A->Tau Dephosphorylation Microtubule Microtubule Stabilization Tau->Microtubule pTau->Microtubule Dissociation Aggregation Aggregation (NFTs) pTau->Aggregation

Caption: Regulation of Tau phosphorylation by kinases and phosphatases.

Key Experimental Protocols

Recombinant Tau Protein Purification

This protocol describes the purification of recombinant human Tau protein from E. coli.[1][13][14][15]

Materials:

  • E. coli BL21 (DE3) cells transformed with a Tau expression vector (e.g., pET vector with N-terminal His-tag)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 1 mM PMSF, protease inhibitors)

  • Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 250 mM imidazole)

  • Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculate a starter culture of transformed E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the His-tagged Tau protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Assess purity by SDS-PAGE and Coomassie blue staining.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay monitors the formation of Tau fibrils in real-time using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.[16][17][18]

Materials:

  • Purified recombinant Tau protein

  • Aggregation Buffer (e.g., PBS, pH 7.4)

  • Heparin (or another aggregation inducer)

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a reaction mixture containing Tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 10 µM) in Aggregation Buffer.

  • Pipette the reaction mixture into the wells of the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-72 hours).

  • Plot the fluorescence intensity against time to generate an aggregation curve.

Tau-Microtubule Co-sedimentation Assay

This assay is used to determine the binding affinity of Tau to microtubules.[19][20][21][22]

Materials:

  • Purified recombinant Tau protein

  • Purified tubulin

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2)

  • GTP

  • Taxol (paclitaxel)

  • Cushion Buffer (Polymerization Buffer with 60% glycerol)

  • Ultracentrifuge

Procedure:

  • Polymerize tubulin into microtubules by incubating with GTP and then stabilizing with Taxol.

  • Incubate varying concentrations of Tau with a fixed concentration of pre-formed microtubules at 37°C.

  • Layer the reaction mixtures onto the Cushion Buffer in ultracentrifuge tubes.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound Tau.

  • Carefully separate the supernatant (containing unbound Tau) from the pellet.

  • Resuspend the pellet in a volume equal to the supernatant.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for Tau.

  • Quantify the amount of Tau in the pellet and supernatant fractions to determine the fraction of bound Tau at each concentration.

  • Plot the concentration of bound Tau versus the concentration of free Tau and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Immunofluorescence Staining of Tau in Cultured Neurons

This protocol describes the visualization of Tau protein in cultured neurons.[23][24][25][26][27]

Materials:

  • Cultured neurons on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against Tau

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cultured neurons with Fixation Solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Incubate the cells with the primary anti-Tau antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the stained cells using a fluorescence microscope.

Experimental Workflows and Logical Relationships

Experimental Workflow for Tau Aggregation Inhibition Assay

Aggregation_Inhibition_Workflow start Start reagents Prepare Reagents: - Purified Tau - Aggregation Buffer - Heparin - ThT - Test Compound start->reagents reaction Set up Reaction in 96-well Plate: - Tau + Heparin + ThT ± Compound reagents->reaction incubation Incubate at 37°C with Shaking in Plate Reader reaction->incubation measurement Measure ThT Fluorescence (Ex: 440 nm, Em: 485 nm) at Regular Intervals incubation->measurement analysis Data Analysis: - Plot Fluorescence vs. Time - Compare Curves (± Compound) measurement->analysis end End analysis->end

Caption: Workflow for screening Tau aggregation inhibitors.

Logical Relationship of Tau Pathology in Neurodegeneration

Tau_Pathology_Logic start Genetic/Environmental Factors imbalance Kinase/Phosphatase Imbalance start->imbalance hyperphos Tau Hyperphosphorylation imbalance->hyperphos dissociation Tau Dissociation from Microtubules hyperphos->dissociation aggregation Tau Aggregation (Oligomers, NFTs) hyperphos->aggregation mt_instability Microtubule Instability dissociation->mt_instability synaptic_dysfunction Synaptic Dysfunction aggregation->synaptic_dysfunction axonal_transport Impaired Axonal Transport mt_instability->axonal_transport axonal_transport->synaptic_dysfunction neuronal_death Neuronal Death synaptic_dysfunction->neuronal_death

Caption: Cascade of events in Tau-mediated neurodegeneration.

Conclusion

The study of MAPT/Tau is a dynamic and critical field in the pursuit of understanding and treating neurodegenerative diseases. This guide has provided a foundational overview of Tau's biology, including its genetic basis, protein isoforms, and key quantitative parameters. The detailed experimental protocols and visual representations of signaling pathways and workflows offer a practical resource for researchers. A thorough understanding of these core principles is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of tauopathies.

References

An In-depth Technical Guide to the Role of the MAPT Gene and Tau Protein in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the Microtubule-Associated Protein Tau (MAPT) gene and its protein product, tau. Initial searches for "MAPTAM" did not yield results corresponding to a recognized entity in neuroscience. It is presumed that this was a typographical error and the intended subject was the well-established and critically important MAPT gene.

The MAPT gene, located on chromosome 17q21.3, encodes the tau protein, which is integral to the stabilization of microtubules in neurons.[1] In the mature human brain, six isoforms of the tau protein are expressed through alternative splicing.[1] While essential for normal neuronal function, the dysregulation of tau, particularly its hyperphosphorylation, is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease.[2][3]

This technical guide provides an in-depth exploration of the uses and study of the MAPT gene product, tau, in neuroscience research, with a focus on quantitative data, experimental protocols, and the signaling pathways that govern its function and dysfunction.

Quantitative Data on Tau Protein Interactions

The function of tau is intrinsically linked to its binding affinity for microtubules and its interactions with various kinases and other proteins. This affinity is significantly modulated by post-translational modifications, most notably phosphorylation.

Tau-Microtubule Binding Affinity

The interaction between tau and microtubules is a dynamic process characterized by relatively weak binding, allowing for flexibility and regulation.[1] The microtubule-binding region (MTBR) of tau, consisting of three or four imperfect repeat domains (R1-R4), is the primary site of interaction.[4]

Interacting MoleculesBinding Affinity (Kd)Conditions/Notes
Tau : Tubulin~10⁻⁷ MGeneral estimate for the overall weak affinity.[1]
Tau fragment (residues 208-324) : MicrotubulesSubmicromolarA fragment with higher affinity than full-length tau.[5]
Tau constructs with P2 and R' domains : Microtubules~1 to 3 µMFlanking domains enhance binding affinity.[6]
Tau constructs without P2 and R' domains : Microtubules~25 to 50 µMAbsence of flanking domains significantly weakens binding.[6]
Impact of Phosphorylation on Tau Function

Hyperphosphorylation of tau is a key event in the pathogenesis of tauopathies, leading to its dissociation from microtubules and subsequent aggregation.[7][8] Several kinases are implicated in this process, with Cyclin-dependent kinase 5 (Cdk5), Mitogen-activated protein kinase (MAPK), and Glycogen synthase kinase 3β (GSK-3β) being among the most significant.[9][10][11]

KinaseKey Phosphorylation Sites on TauEffect on Tau
Cdk5Ser202, Thr205, Ser235, Ser404Primes tau for further phosphorylation by GSK-3β; promotes tau dissociation from microtubules.[9][12]
MAPKSer-Pro and Thr-Pro motifs (~14-16 sites)Induces an "Alzheimer-like" state of tau.[2][10]
GSK-3βSer396, Ser400, Ser404Promotes tau hyperphosphorylation and aggregation.[11][13]
AktEnhances MARK2 activityPromotes tau hyperphosphorylation at S262/S356.[14][15]

Key Experimental Protocols

The study of tau protein in neuroscience relies on a set of core in vitro and cellular assays to investigate its phosphorylation, microtubule binding, and aggregation.

In Vitro Tau Phosphorylation Assay

This assay is used to determine if a specific kinase can phosphorylate tau and to identify the specific sites of phosphorylation.

Materials:

  • Recombinant tau protein

  • Active kinase of interest (e.g., Cdk5/p25, MAPK, GSK-3β)

  • Kinase reaction buffer

  • ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-labeled for Western blot)

  • SDS-PAGE gels and transfer apparatus

  • Phospho-tau specific antibodies

  • Detection reagents (autoradiography film or chemiluminescence substrate)

Protocol:

  • Prepare a reaction mixture containing recombinant tau protein, the active kinase, and kinase reaction buffer.

  • Initiate the phosphorylation reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • If using radiolabeled ATP, expose the membrane to autoradiography film.

  • If using non-labeled ATP, perform a Western blot using phospho-tau specific antibodies to detect phosphorylation at specific sites.

Microtubule-Tau Cosedimentation Assay

This assay is a standard method to quantify the binding affinity of tau to microtubules.[16][17]

Materials:

  • Purified tubulin

  • Recombinant tau protein

  • Microtubule assembly buffer

  • GTP

  • Taxol (to stabilize microtubules)

  • High-speed centrifuge

  • SDS-PAGE gels and Coomassie stain or Western blot reagents

Protocol:

  • Polymerize tubulin into microtubules by incubation with GTP at 37°C.

  • Stabilize the microtubules with Taxol.

  • Incubate varying concentrations of tau protein with a fixed concentration of microtubules.

  • Centrifuge the mixture at high speed to pellet the microtubules and any bound tau. Unbound tau will remain in the supernatant.

  • Carefully separate the supernatant and the pellet.

  • Resuspend the pellet in a volume equal to the supernatant.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the amount of tau in the pellet and supernatant fractions using densitometry of Coomassie-stained gels or by Western blot.

  • Calculate the dissociation constant (Kd) by plotting the concentration of bound tau versus the concentration of free tau.

Tau Aggregation Assay

This assay monitors the formation of tau aggregates in vitro, often induced by cofactors such as heparin or arachidonic acid.[18][19][20]

Materials:

  • Recombinant tau protein (unmodified or hyperphosphorylated)[18]

  • Aggregation buffer (e.g., Tris or HEPES-based buffer with DTT)[19]

  • Aggregation inducer (e.g., heparin)[20]

  • Thioflavin T (ThT) or Thioflavin S (ThS) fluorescent dye[19]

  • 96-well black, clear-bottom plates[20]

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing tau protein, aggregation buffer, and the aggregation inducer.[20]

  • Add ThT or ThS to the reaction mixture. These dyes exhibit increased fluorescence upon binding to amyloid-like beta-sheet structures in the aggregates.[19]

  • Incubate the plate at 37°C with continuous shaking.[20][21]

  • Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at ~440-450 nm and emission at ~485-510 nm).[19][21]

  • Plot the fluorescence intensity versus time to obtain an aggregation curve, which typically shows a lag phase followed by an exponential growth phase.[20]

Signaling Pathways and Visualizations

Several signaling pathways converge on tau, regulating its phosphorylation state and, consequently, its function. The following diagrams, created using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow.

MAPK Signaling Pathway in Tau Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that can lead to the phosphorylation of tau at multiple sites, contributing to its pathological transformation.[10][22]

MAPK_Tau_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Tau Tau ERK->Tau phosphorylates pTau Hyperphosphorylated Tau (Detached from Microtubules) Tau->pTau

Caption: MAPK signaling cascade leading to tau hyperphosphorylation.

GSK-3β and Akt Signaling Pathways in Tau Phosphorylation

The GSK-3β and Akt pathways are interconnected and play significant roles in regulating tau phosphorylation. Dysregulation of these pathways is strongly implicated in Alzheimer's disease.[11][23][24]

GSK3b_Akt_Tau_Pathway Insulin_Signal Insulin/Growth Factor Insulin_Receptor Insulin Receptor Insulin_Signal->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3b_active GSK-3β (active) Akt->GSK3b_active phosphorylates (inactivates) Tau Tau GSK3b_active->Tau phosphorylates GSK3b_inactive p-GSK-3β (inactive) pTau Hyperphosphorylated Tau Tau->pTau

Caption: PI3K/Akt pathway inhibits GSK-3β, a major tau kinase.

Experimental Workflow for Studying Tau Phosphorylation

This diagram outlines a typical workflow for investigating the effects of a potential kinase inhibitor on tau phosphorylation and its subsequent binding to microtubules.

Experimental_Workflow Start Start: Hypothesize Compound X inhibits Kinase Y Phosphorylation_Assay In Vitro Phosphorylation Assay Start->Phosphorylation_Assay Test with Compound X Analysis1 Western Blot (p-Tau levels) Phosphorylation_Assay->Analysis1 Analyze results Cosedimentation_Assay Microtubule Cosedimentation Assay Analysis1->Cosedimentation_Assay If phosphorylation is reduced... Analysis2 SDS-PAGE & Densitometry (Quantify bound Tau) Cosedimentation_Assay->Analysis2 Analyze results Conclusion Conclusion: Compound X's effect on Tau phosphorylation & binding Analysis2->Conclusion

Caption: Workflow for testing a kinase inhibitor's effect on tau.

Conclusion

The study of the MAPT gene and its protein product, tau, is a cornerstone of neurodegenerative disease research. Understanding the quantitative aspects of tau's interactions, mastering the key experimental protocols for its study, and elucidating the complex signaling pathways that govern its function are critical for developing effective therapeutic strategies for tauopathies. This guide provides a foundational overview for researchers, scientists, and drug development professionals engaged in this vital area of neuroscience.

References

A Technical Guide on the Preliminary Findings of Microtubule-Associated Protein Tau (MAPT) in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary research investigating the role of Microtubule-Associated Protein Tau (MAPT) in the modulation of intracellular calcium (Ca²⁺) signaling. The following sections detail the current understanding of how mutations in the MAPT gene and the subsequent pathology of the tau protein can lead to dysregulation of calcium homeostasis, a critical factor in the pathogenesis of several neurodegenerative diseases, including frontotemporal dementia and Alzheimer's disease.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo preliminary studies on the interplay between MAPT/tau and calcium signaling.

Table 1: Effects of MAPT Mutations on Intracellular Calcium Levels

Cell/Animal ModelMAPT MutationKey Quantitative FindingReference
iPSC-derived neuronsIVS10+16Significant reduction in basal and total intracellular Ca²⁺ levels compared to isogenic controls.[1][2][3][4][1][2][3][4]
iPSC-derived neuronsP301LDownregulation of CALB1 gene expression, which is involved in Ca²⁺ homeostasis.[1][2][3][1][2][3]
iPSC-derived neuronsR406WDownregulation of CALB1 gene expression.
SH-SY5Y cellsV337MIncreased voltage-dependent calcium current (ICa) density.[5][5]
SH-SY5Y cellsV337MSignificantly augmented depolarization-induced increase in intracellular Ca²⁺.[5][5]

Table 2: Impact of Pathological Tau on Calcium Signaling

Experimental SystemTau SpeciesKey Quantitative FindingReference
Primary cortical co-culturesPathological tauInduction of spontaneous Ca²⁺ oscillations in neurons.[6][7][6][7]
iPSC-derived neurons10+16 MAPT mutationObservation of spontaneous Ca²⁺ oscillations.[6][7][6][7]
Neurons and astrocytesPathological tauInhibition of mitochondrial Ca²⁺ efflux via the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[6][7][6][7]
Rat primary cortical neuronsIn vitro studyIntracellular calcium directly influences tau phosphorylation at sites S214 and S356.[8][8]
Aged non-human primatesHyperphosphorylated tauCorrelation between increased pS2808-RyR2 (marker of Ca²⁺ leak) and tau pathology.[9][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below.

1. Measurement of Intracellular Calcium in iPSC-derived Neurons

  • Cell Culture: Induced pluripotent stem cells (iPSCs) with MAPT mutations (e.g., IVS10+16) and their corresponding isogenic controls are differentiated into cortical neurons. Neurons are typically cultured for several weeks (e.g., 22-42 days) on plates coated with poly-L-ornithine and laminin.[3]

  • Calcium Indicator: A cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 Direct™, is used to measure intracellular calcium levels.

  • Procedure:

    • Neurons are seeded into a 96-well plate at a specific density (e.g., 2 x 10⁵ neurons/well).[3]

    • The cells are loaded with the Fluo-4 Direct™ calcium assay buffer according to the manufacturer's instructions.

    • Basal fluorescence, representing cytoplasmic Ca²⁺ levels, is measured using a plate reader.

    • To measure the total intracellular calcium pool, a cell lysis agent like Triton-X is added to release calcium from intracellular stores, and fluorescence is measured again.[3]

  • Data Analysis: Fluorescence intensity is quantified and compared between the mutant and isogenic control neurons to determine significant differences in calcium levels.

2. Assessment of Voltage-Dependent Calcium Currents in SH-SY5Y Cells

  • Cell Line: Human neuroblastoma SH-SY5Y cells are transfected to express a specific MAPT mutation (e.g., V337M).

  • Electrophysiology: Whole-cell patch-clamp technique is employed to measure voltage-dependent calcium currents (ICa).

  • Procedure:

    • Depolarizing voltage steps are applied to the cells to elicit ICa.

    • The current density is recorded and analyzed.

    • To investigate the involvement of specific calcium channel subtypes, selective blockers are used. For instance, nifedipine is applied to block L-type Ca²⁺ channels, and ω-conotoxin GVIA is used for N-type channels.[5]

  • Data Analysis: The ICa density and the rundown of the current are compared between cells expressing mutant and wild-type tau. The effects of channel blockers are analyzed to identify the specific channels affected by the tau mutation.

3. Evaluation of Mitochondrial Calcium Efflux

  • Cell Types: Primary cortical co-cultures of neurons and astrocytes or iPSC-derived neurons with MAPT mutations are used.

  • Mitochondrial Calcium Measurement: A mitochondria-targeted calcium indicator can be used to specifically measure calcium levels within the mitochondria.

  • Procedure:

    • Cells are treated with pathological tau protein or are derived from patients with MAPT mutations.[6][7]

    • Mitochondrial calcium efflux is stimulated, and the rate of calcium extrusion is measured.

    • The involvement of the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) is investigated by observing the effects of its inhibition.[6][7]

  • Data Analysis: The rate of mitochondrial calcium efflux is compared between treated/mutant cells and control cells to determine if pathological tau inhibits this process.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preliminary studies.

MAPT_Mutation_Calcium_Dysregulation cluster_gene_expression Gene Expression Changes cluster_calcium_homeostasis Calcium Homeostasis MAPT Mutation MAPT Mutation Downregulation of CALB1 Downregulation of CALB1 MAPT Mutation->Downregulation of CALB1 leads to Reduced Intracellular Ca2+ Reduced Intracellular Ca2+ Downregulation of CALB1->Reduced Intracellular Ca2+ results in Altered Synaptic Function Altered Synaptic Function Reduced Intracellular Ca2+->Altered Synaptic Function Neuronal Dysfunction Neuronal Dysfunction Altered Synaptic Function->Neuronal Dysfunction

Caption: Impact of MAPT mutations on calcium homeostasis via CALB1 downregulation.

Pathological_Tau_Mitochondrial_Calcium Pathological Tau Pathological Tau Mitochondrial Na+/Ca2+ Exchanger (NCLX) Mitochondrial Na+/Ca2+ Exchanger (NCLX) Pathological Tau->Mitochondrial Na+/Ca2+ Exchanger (NCLX) inhibits Inhibition of Mitochondrial Ca2+ Efflux Inhibition of Mitochondrial Ca2+ Efflux Pathological Tau->Inhibition of Mitochondrial Ca2+ Efflux Mitochondrial Na+/Ca2+ Exchanger (NCLX)->Inhibition of Mitochondrial Ca2+ Efflux Mitochondrial Ca2+ Overload Mitochondrial Ca2+ Overload Inhibition of Mitochondrial Ca2+ Efflux->Mitochondrial Ca2+ Overload Mitochondrial Depolarization Mitochondrial Depolarization Mitochondrial Ca2+ Overload->Mitochondrial Depolarization Increased Vulnerability to Cell Death Increased Vulnerability to Cell Death Mitochondrial Depolarization->Increased Vulnerability to Cell Death

Caption: Mechanism of tau-induced mitochondrial calcium dysregulation and cell vulnerability.

Calcium_Tau_Phosphorylation_Feedback_Loop Increased Intracellular Ca2+ Increased Intracellular Ca2+ Activation of Ca2+-dependent Kinases Activation of Ca2+-dependent Kinases Increased Intracellular Ca2+->Activation of Ca2+-dependent Kinases Tau Hyperphosphorylation Tau Hyperphosphorylation Activation of Ca2+-dependent Kinases->Tau Hyperphosphorylation Further Ca2+ Dysregulation Further Ca2+ Dysregulation Tau Hyperphosphorylation->Further Ca2+ Dysregulation exacerbates Further Ca2+ Dysregulation->Increased Intracellular Ca2+ positive feedback

Caption: Feed-forward relationship between calcium dysregulation and tau hyperphosphorylation.

References

Methodological & Application

Application Notes and Protocols for MAPTAM Cell Loading in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring intracellular calcium ([Ca²⁺]i) dynamics is crucial for understanding neuronal function and pathophysiology. MAPTAM (Mono-Amino-Propargyl-TAMRA) is a fluorescent calcium indicator designed for the sensitive detection of intracellular calcium changes. As an acetoxymethyl (AM) ester, this compound is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases, trapping the fluorescent indicator. This document provides a detailed protocol for loading primary neurons with this compound AM for subsequent calcium imaging studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound cell loading protocol in primary neurons. These values are recommendations and may require optimization for specific experimental conditions and primary neuron types.

ParameterRecommended ValueNotes
This compound AM Stock Solution 1-5 mM in anhydrous DMSOPrepare fresh and protect from light and moisture.
Pluronic F-127 Stock Solution 20% (w/v) in anhydrous DMSOAids in the dispersion of the AM ester in aqueous loading buffer.
Final this compound AM Concentration 1-5 µMStart with 1 µM and optimize as needed.[1][2]
Final Pluronic F-127 Concentration 0.02-0.04%Helps prevent dye aggregation and improves loading efficiency.[1]
Loading Buffer Physiological saline (e.g., HBSS, Tyrode's solution)Should be free of phenol red and serum.
Incubation Temperature 37°COptimal for neuronal viability and enzyme activity.
Incubation Time 30-60 minutesLonger incubation times may be necessary for some neuronal types.[1]
De-esterification Time 30 minutesAllows for complete hydrolysis of the AM ester by intracellular esterases.
De-esterification Temperature Room Temperature (20-25°C)
Excitation Wavelength (λex) ~550 nmOptimal for TAMRA fluorophore.
Emission Wavelength (λem) ~580 nmOptimal for TAMRA fluorophore.[1]

Experimental Protocols

Materials
  • This compound AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Primary neuronal culture grown on glass coverslips or imaging plates

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Probenecid (optional)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filter sets for TAMRA

Stock Solution Preparation
  • This compound AM Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO. For example, dissolve 50 µg of this compound AM in the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

This compound Loading Protocol for Primary Neurons
  • Prepare Loading Buffer:

    • Warm the physiological saline (e.g., HBSS) to 37°C.

    • For each well or coverslip to be loaded, prepare the required volume of loading buffer.

    • To a microcentrifuge tube, add an equal volume of the 1 mM this compound AM stock solution and the 20% Pluronic F-127 stock solution. For example, mix 1 µL of 1 mM this compound AM with 1 µL of 20% Pluronic F-127. Vortex briefly.

    • Dilute this mixture into the pre-warmed physiological saline to achieve the desired final this compound AM concentration (e.g., 1-5 µM). For a final concentration of 1 µM in 1 mL of buffer, add 1 µL of the this compound/Pluronic mixture.[1][2]

    • (Optional): To reduce the leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid may be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the primary neurons.

    • Gently wash the neurons once with the pre-warmed physiological saline.

    • Add the prepared loading buffer to the neurons, ensuring the cells are completely covered.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.[1] Protect the cells from light during incubation. The optimal incubation time may need to be determined empirically for different neuronal preparations.

  • De-esterification:

    • After incubation, aspirate the loading buffer.

    • Wash the neurons gently two to three times with pre-warmed physiological saline to remove any extracellular dye.

    • Add fresh pre-warmed physiological saline to the neurons.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark. This allows for the complete de-esterification of the this compound AM by intracellular esterases, trapping the active form of the dye within the cells.

  • Imaging:

    • The neurons are now loaded and ready for calcium imaging.

    • Mount the coverslip onto an imaging chamber or place the imaging plate on the microscope stage.

    • Excite the loaded cells at approximately 550 nm and record the emission at around 580 nm.

    • Changes in intracellular calcium concentration will be reflected by changes in the fluorescence intensity of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_deester De-esterification cluster_imaging Imaging prep_stocks Prepare this compound AM and Pluronic F-127 Stock Solutions prep_buffer Prepare Loading Buffer (1-5 µM this compound, 0.02-0.04% Pluronic F-127) prep_stocks->prep_buffer wash1 Wash Primary Neurons with Pre-warmed Physiological Saline prep_buffer->wash1 add_buffer Add Loading Buffer to Neurons wash1->add_buffer incubate Incubate for 30-60 min at 37°C add_buffer->incubate wash2 Wash Neurons 2-3x with Pre-warmed Physiological Saline incubate->wash2 add_saline Add Fresh Physiological Saline wash2->add_saline deester_incubate Incubate for 30 min at Room Temperature add_saline->deester_incubate image Perform Calcium Imaging (Ex: ~550 nm, Em: ~580 nm) deester_incubate->image end End image->end start Start start->prep_stocks signaling_pathway cluster_cell Primary Neuron cluster_membrane Cell Membrane cluster_cytosol Cytosol MAPTAM_AM This compound AM (Cell Permeant) Esterases Intracellular Esterases MAPTAM_AM->Esterases Enters Cell MAPTAM_Active Active this compound (Fluorescent) Esterases->MAPTAM_Active Hydrolysis MAPTAM_Ca This compound-Ca²⁺ Complex (Increased Fluorescence) MAPTAM_Active->MAPTAM_Ca + Ca²⁺ Ca_ion Ca²⁺ Ca_ion->MAPTAM_Ca Fluorescence Increased Fluorescence Signal MAPTAM_Ca->Fluorescence Signal Neuronal Activity (e.g., Action Potential) Ca_Influx Ca²⁺ Influx Signal->Ca_Influx Ca_Influx->Ca_ion

References

Application Notes and Protocols for Intracellular Calcium Imaging Using MaPCa Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, muscle contraction, and neuronal communication. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is crucial for understanding fundamental cell biology and for the development of novel therapeutics. MaPCa (Max Planck Calcium) dyes are a family of advanced, rhodamine-based fluorescent indicators designed for the targeted imaging of intracellular calcium dynamics.

These application notes provide a comprehensive guide to the use of MaPCa dyes for intracellular calcium imaging. They detail the underlying principles, provide step-by-step experimental protocols, and offer guidance on data analysis and interpretation.

Principle of MaPCa Dyes

MaPCa dyes operate on a sophisticated "double-turn-on" mechanism that ensures high signal-to-noise ratios and allows for targeted imaging within specific subcellular compartments. This mechanism relies on the interaction between the MaPCa dye and the HaloTag protein, a self-labeling enzyme tag that can be genetically fused to a protein of interest and expressed in target cells.

The key features of the MaPCa system are:

  • Cell Permeability: MaPCa dyes are modified with acetoxymethyl (AM) esters, which render them membrane-permeant and facilitate their loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active dye within the cytosol.

  • HaloTag Specificity: In their free form, MaPCa dyes are in a non-fluorescent, spirocyclic state. Upon specific and covalent binding to the HaloTag protein, the dye undergoes a conformational change to its fluorescent, zwitterionic form. This initial "turn-on" ensures that fluorescence is primarily emitted from the targeted locations where the HaloTag fusion protein is expressed.

  • Calcium Sensitivity: The fluorescence of the HaloTag-bound MaPCa dye is then modulated by the local calcium concentration. The dye incorporates a Ca²⁺ chelating moiety (a derivative of BAPTA) that, in the absence of calcium, quenches the fluorescence of the rhodamine fluorophore through photoinduced electron transfer (PET). Upon binding to Ca²⁺, this quenching is relieved, leading to a significant increase in fluorescence intensity. This constitutes the second "turn-on" of the system.

This dual-control mechanism minimizes background fluorescence from unbound dye and allows for no-wash imaging protocols, making MaPCa dyes particularly well-suited for sensitive and dynamic calcium imaging experiments.

Quantitative Data Summary

The MaPCa dye family includes several variants with distinct spectral properties and calcium binding affinities, allowing researchers to select the optimal probe for their specific application. The key quantitative parameters of common MaPCa variants are summarized in the table below for easy comparison.

ParameterMaPCa-558highMaPCa-619highMaPCa-656highMaPCa-558lowMaPCa-619lowMaPCa-656low
Excitation Max (nm) ~558~619~656~558~619~656
Emission Max (nm) ~580~635~675~580~635~675
Dissociation Constant (Kd) for Ca²⁺ ~410-580 nM~410-580 nM~410-580 nM~220-460 µM~220-460 µM~220-460 µM
Fluorescence Increase upon Ca²⁺ Binding (Fold) ~6~6~6~7-11~7-11~7-11
Quantum Yield (Ca²⁺-bound) >0.4>0.4>0.4>0.4>0.4>0.4
Extinction Coefficient (M⁻¹cm⁻¹) (Ca²⁺-bound) >80,000>80,000>80,000>80,000>80,000~15,000
Fluorogenicity upon HaloTag Binding (Fold) ~1.3~7~120~1.4~28~208

Experimental Protocols

Protocol 1: Transfection of Cells with HaloTag Construct

This protocol describes the transient transfection of adherent mammalian cells with a plasmid encoding a HaloTag fusion protein. For stable cell line generation, refer to standard protocols.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Plasmid DNA encoding a HaloTag fusion protein (e.g., HaloTag-NLS for nuclear targeting, untagged HaloTag for cytosolic expression)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • Opti-MEM or other serum-free medium

  • Culture plates or dishes (e.g., 24-well plate with glass coverslips)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute the HaloTag plasmid DNA into Opti-MEM.

    • In a separate tube, dilute the transfection reagent into Opti-MEM.

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Carefully add the transfection complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression.

Protocol 2: Loading of MaPCa AM Ester Dyes and Intracellular Calcium Imaging

This protocol outlines the procedure for loading MaPCa AM ester dyes into HaloTag-expressing cells and subsequent imaging of intracellular calcium dynamics.

Materials:

  • HaloTag-expressing cells on glass coverslips

  • MaPCa AM ester dye (e.g., MaPCa-656high AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% w/v solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, supplemented with Ca²⁺ and Mg²⁺

  • Agonist or stimulus to induce calcium signaling (e.g., ATP, thapsigargin)

  • Fluorescence microscope equipped with appropriate filter sets, a sensitive camera, and time-lapse imaging capabilities.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-5 mM stock solution of the MaPCa AM ester dye in anhydrous DMSO. Store desiccated at -20°C, protected from light.

  • Preparation of Loading Solution:

    • On the day of the experiment, prepare a 2X working solution of the MaPCa dye. For a final loading concentration of 1 µM, dilute the 1 mM stock solution 1:500 in HBSS.

    • To aid in dye solubilization, first mix the MaPCa AM ester stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 in the loading solution should be approximately 0.02-0.04%.

  • Dye Loading:

    • Remove the culture medium from the cells on coverslips and wash once with pre-warmed HBSS.

    • Add an equal volume of the 2X MaPCa loading solution to the HBSS covering the cells to achieve a final 1X concentration.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal loading time may vary depending on the cell type.

  • De-esterification:

    • After loading, wash the cells twice with pre-warmed HBSS to remove excess dye.

    • Add fresh HBSS and incubate at room temperature for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire baseline fluorescence images for a few minutes before adding the stimulus.

    • Add the desired agonist or stimulus to induce a calcium response.

    • Record the changes in fluorescence intensity over time using time-lapse imaging.

Data Analysis

The analysis of calcium imaging data from single-wavelength indicators like MaPCa dyes involves several key steps:

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or specific subcellular compartments.

  • Background Subtraction: Measure the average fluorescence intensity of a background region devoid of cells and subtract this value from the fluorescence intensity of each ROI at each time point.

  • Calculation of Fluorescence Change (ΔF/F₀): Normalize the fluorescence signal to the baseline fluorescence to represent the relative change in calcium concentration.

    • F₀ (Baseline Fluorescence): The average fluorescence intensity of the ROI before the application of the stimulus.

    • F: The fluorescence intensity of the ROI at a given time point after stimulation.

    • ΔF/F₀ = (F - F₀) / F₀

  • Data Interpretation: The resulting ΔF/F₀ traces represent the temporal dynamics of intracellular calcium changes in response to the stimulus. Key parameters to analyze include the peak amplitude of the response, the time to peak, and the duration of the calcium transient.

Signaling Pathway and Experimental Workflow Diagrams

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a common signaling pathway that can be investigated using MaPCa dyes, where the activation of a Gq-coupled G protein-coupled receptor (GPCR) leads to an increase in intracellular calcium.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds Gq Gq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ Increase Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for MaPCa Calcium Imaging

The following diagram outlines the key steps in a typical MaPCa calcium imaging experiment.

MaPCa_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis Cell_Culture 1. Seed Cells on Coverslips Transfection 2. Transfect with HaloTag Construct Cell_Culture->Transfection Expression 3. Incubate for 24-48h for Protein Expression Transfection->Expression Loading 4. Load with MaPCa AM Ester (30-60 min) Expression->Loading Deesterification 5. De-esterification (30 min) Loading->Deesterification Baseline 6. Acquire Baseline Fluorescence Deesterification->Baseline Stimulation 7. Add Stimulus Baseline->Stimulation Acquisition 8. Time-Lapse Imaging Stimulation->Acquisition Analysis 9. Data Analysis (ΔF/F₀) Acquisition->Analysis

Caption: Experimental workflow for MaPCa-based calcium imaging.

Application Notes and Protocols for (S)-3,5-DHPG in Studying Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-dihydroxyphenylglycine (DHPG) is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] These receptors are coupled to Gq-proteins and play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[4] Activation of group I mGluRs by DHPG triggers a signaling cascade that can induce long-term depression (LTD) of synaptic transmission, a long-lasting reduction in the efficacy of synaptic communication.[5][6] DHPG-induced LTD is a widely used experimental model to investigate the molecular mechanisms of synaptic plasticity and to screen for compounds that may modulate these processes.

These application notes provide an overview of the use of (S)-3,5-DHPG in studying synaptic transmission, with a focus on its application in inducing and characterizing LTD. Detailed protocols for key experiments and a summary of expected quantitative outcomes are provided to guide researchers in their experimental design and data interpretation.

Mechanism of Action

(S)-3,5-DHPG selectively activates group I mGluRs (mGluR1 and mGluR5), which are primarily located postsynaptically.[4] This activation initiates a Gq-protein-mediated signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum.[4][7] This rise in intracellular calcium, along with the activation of other downstream effectors like protein kinase C (PKC) and protein tyrosine phosphatases (PTPs), ultimately leads to the endocytosis of AMPA receptors from the postsynaptic membrane.[8][9] The removal of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission, results in a persistent decrease in the synaptic response, known as LTD.[9]

Data Presentation

The following tables summarize quantitative data on the effects of (S)-3,5-DHPG on synaptic transmission and related cellular processes.

Table 1: Electrophysiological Effects of (S)-3,5-DHPG-Induced LTD in Rodent Hippocampal Slices

ParameterSpecies/AgeDHPG Concentration & DurationLTD Magnitude (% of baseline)Key Findings
Field EPSP SlopeJuvenile Rat (12-18 days)30 µM for 20 min56 ± 11%DHPG induces a persistent depression of synaptic transmission.[10]
Field EPSP SlopeAdult Rat (22-24 months)100 µM for 10 min61.3 ± 4.9%The magnitude of DHPG-LTD increases with age.[11]
EPSC AmplitudeJuvenile Rat (12-18 days)30 µM for 20 min56 ± 13%DHPG-induced LTD is associated with an increase in paired-pulse facilitation.[10]
Miniature EPSC FrequencyCultured Hippocampal NeuronsNot SpecifiedDecreasedSuggests a presynaptic component to DHPG-LTD under certain conditions.[9]
Miniature EPSC AmplitudeCultured Hippocampal NeuronsNot SpecifiedNo ChangeConsistent with a postsynaptic mechanism of AMPA receptor removal.[9]

Table 2: Molecular and Cellular Changes Associated with (S)-3,5-DHPG-Induced LTD

ParameterPreparationDHPG TreatmentChange (% of control)Key Findings
Surface GluR1 ExpressionAdolescent Rat Hippocampal Slices100 µM for 5 min (measured at 60 min)80 ± 5%DHPG induces a long-term decrease in surface AMPA receptor subunits.[12]
Surface GluR2/3 ExpressionAdolescent Rat Hippocampal Slices100 µM for 5 min (measured at 60 min)78 ± 4%The reduction in surface AMPA receptors is sustained.[12]
Tyrosine Phosphorylation of GluR2Rat Hippocampal Slices100 µM for 10 min56 ± 12%DHPG treatment leads to a transient decrease in GluR2 tyrosine phosphorylation.[8]
GluR1 Cluster DensityCultured Hippocampal NeuronsNot SpecifiedReduction to 16 ± 2 clusters/100 µm from 24 ± 2DHPG causes a reduction in the number of AMPA receptor clusters on dendrites.[8]

Experimental Protocols

Protocol 1: Induction of DHPG-LTD in Acute Hippocampal Slices (Electrophysiology)

Materials:

  • (S)-3,5-DHPG (e.g., from Bio-Techne)[1]

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4, saturated with 95% O2/5% CO2.

  • Dissection tools and vibratome for slice preparation.

  • Recording chamber and perfusion system.

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • Glass microelectrodes for recording.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., P21-P35 rat).[12]

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30-60 seconds.

  • LTD Induction:

    • Switch the perfusion to aCSF containing (S)-3,5-DHPG (e.g., 50-100 µM) for a defined period (e.g., 5-20 minutes).[9][12]

    • During DHPG application, continue to record fEPSPs. A transient depression of the synaptic response is typically observed.

  • Post-Induction Recording:

    • Wash out the DHPG by switching the perfusion back to standard aCSF.

    • Continue to record fEPSPs for at least 60 minutes to assess the long-term effect on synaptic strength.

    • LTD is quantified as the percentage reduction in the fEPSP slope or amplitude compared to the pre-DHPG baseline.

Protocol 2: Analysis of AMPA Receptor Surface Expression (Biotinylation Assay)

Materials:

  • Acute hippocampal slices.

  • (S)-3,5-DHPG.

  • aCSF.

  • Sulfo-NHS-SS-Biotin.

  • Quenching solution (e.g., glycine in aCSF).

  • Lysis buffer.

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2).

Methodology:

  • Slice Treatment:

    • Prepare and recover hippocampal slices as described in Protocol 1.

    • Treat slices with (S)-3,5-DHPG (e.g., 100 µM for 5 minutes) or control aCSF.[12]

    • Allow slices to recover in standard aCSF for the desired time point (e.g., 15 or 60 minutes after DHPG washout).[12]

  • Biotinylation of Surface Proteins:

    • Incubate the slices with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) in ice-cold aCSF to label surface proteins.

    • Quench the biotinylation reaction with a quenching solution.

  • Cell Lysis and Protein Isolation:

    • Homogenize the slices in lysis buffer to extract total protein.

    • Centrifuge to pellet insoluble material.

  • Isolation of Biotinylated (Surface) Proteins:

    • Incubate the protein lysate with streptavidin-agarose beads to pull down biotinylated proteins.

    • Wash the beads to remove non-biotinylated (intracellular) proteins.

    • Elute the biotinylated proteins from the beads.

  • Western Blot Analysis:

    • Separate the total and surface protein fractions by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for AMPA receptor subunits.

    • Quantify the band intensities to determine the ratio of surface to total AMPA receptor expression.

Mandatory Visualization

DHPG_Signaling_Pathway DHPG (S)-3,5-DHPG mGluR1_5 mGluR1/5 DHPG->mGluR1_5 Gq Gq Protein mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release PTP Protein Tyrosine Phosphatase (PTP) Ca_release->PTP activates AMPAR_endo AMPA Receptor Endocytosis PKC->AMPAR_endo PTP->AMPAR_endo LTD Long-Term Depression (LTD) AMPAR_endo->LTD

Caption: Signaling pathway of DHPG-induced LTD.

Experimental_Workflow_DHPG_LTD start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hour) slice_prep->recovery baseline Establish Stable Baseline Recording (20-30 min) recovery->baseline dhpg_app Bath Apply (S)-3,5-DHPG (5-20 min) baseline->dhpg_app washout Washout DHPG with Standard aCSF dhpg_app->washout post_record Post-Induction Recording (≥60 min) washout->post_record analysis Data Analysis: Quantify LTD post_record->analysis end End analysis->end

Caption: Experimental workflow for DHPG-induced LTD.

References

Live-Cell Imaging with BAPTA-Type Calcium Chelators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging of intracellular calcium (Ca²⁺) dynamics is a cornerstone technique for elucidating a vast array of cellular signaling pathways. Calcium ions are ubiquitous second messengers that regulate processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] The ability to precisely control and monitor intracellular Ca²⁺ concentrations is therefore crucial for understanding these fundamental biological processes and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of BAPTA-type calcium chelators in live-cell imaging experiments. While the specific term "MAPTAM" is not widely recognized, it may refer to a derivative of BAPTA, such as 5,5'-DimethylBAPTA, which is sometimes referred to as “MAPTA”.[3] BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, are highly selective and rapid Ca²⁺ chelators widely employed to buffer intracellular calcium levels.[4][5]

These notes will cover the properties of BAPTA, protocols for cell loading, and applications in studying calcium signaling, providing a comprehensive guide for researchers in the field.

Properties of BAPTA Calcium Chelators

BAPTA and its analogs are invaluable tools for Ca²⁺ signaling research due to their high affinity and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage over chelators like EDTA and EGTA.[3][4] The AM ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active BAPTA molecule within the cytoplasm.[6]

Key Advantages of BAPTA:

  • High Selectivity: Exhibits a much greater affinity for Ca²⁺ than for Mg²⁺.[3]

  • Rapid Binding Kinetics: Binds and releases Ca²⁺ ions approximately 50-400 times faster than EGTA, making it ideal for studying rapid Ca²⁺ transients.[3][4]

  • pH Insensitivity: Its Ca²⁺ binding is less sensitive to pH changes within the physiological range compared to other chelators.[3]

A selection of BAPTA analogs with varying dissociation constants (Kd) allows researchers to choose a chelator best suited for their specific experimental needs, from buffering resting Ca²⁺ levels to studying high concentration calcium dynamics.[3]

Quantitative Data for BAPTA and its Analogs
ChelatorDissociation Constant (Kd) without Mg²⁺Dissociation Constant (Kd) with 1 mM Mg²⁺Key Features
BAPTA ~160-590 nM[3]~700 nM[3]High-affinity, rapid kinetics, standard for intracellular Ca²⁺ buffering.
5,5'-DimethylBAPTA ("MAPTA") --Highest affinity among common BAPTA compounds.[3]
5,5'-DifluoroBAPTA --Lower affinity, suitable for studying higher Ca²⁺ concentrations.[3]
DibromoBAPTA --Intermediate affinity, used in studies of Ca²⁺ mobilization and buffering.[3]

Note: Specific Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Preparation of BAPTA-AM Stock Solution

Materials:

  • BAPTA-AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate the BAPTA-AM vial to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of BAPTA-AM in DMSO, typically at a concentration of 1-10 mM.[4]

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.[4]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Loading Adherent Cells with BAPTA-AM

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • BAPTA-AM stock solution (1-10 mM in DMSO)

  • Pluronic® F-127 (10% w/v in DMSO) (optional, aids in solubilization)[4]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, with Ca²⁺ and Mg²⁺)

Procedure:

  • Prepare Loading Buffer: Dilute the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 1-50 µM, cell-type dependent).[7] If using, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[8]

  • Cell Washing: Wash the cultured cells twice with the physiological buffer to remove culture medium.[4]

  • Incubation: Replace the buffer with the BAPTA-AM loading solution and incubate the cells for 30-60 minutes at 37°C, protected from light.[7] The optimal loading time and concentration should be determined empirically for each cell type.[9]

  • Washing: After incubation, wash the cells three times with the warm physiological buffer to remove extracellular BAPTA-AM.[4]

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete cleavage of the AM esters by intracellular esterases.[4][9]

  • The cells are now loaded with BAPTA and ready for live-cell imaging.

Applications in Live-Cell Imaging

Differentiating Calcium Sources

A primary application of BAPTA is to distinguish between Ca²⁺ released from intracellular stores (e.g., the endoplasmic reticulum) and Ca²⁺ influx from the extracellular space.[4] By pre-loading cells with BAPTA-AM, any Ca²⁺ released from internal stores will be chelated, thus blunting or eliminating the downstream signal. If a cellular response to a stimulus is still observed in a Ca²⁺-free external medium, it indicates the involvement of intracellular stores. Conversely, if the response is abolished in a Ca²⁺-free medium but present in a Ca²⁺-containing medium, it points to extracellular influx.

Investigating Calcium Signaling Pathways

BAPTA is instrumental in dissecting the role of Ca²⁺ in various signaling cascades.[4] By buffering intracellular Ca²⁺, researchers can investigate whether a specific cellular process is dependent on Ca²⁺ transients. For example, if a cellular event (e.g., protein kinase activation, gene expression) is blocked by BAPTA, it strongly suggests that an increase in intracellular Ca²⁺ is a necessary upstream signal.

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding CaM Calmodulin CaMK CaMK CaM->CaMK 8. Activation Cellular_Response Cellular Response CaMK->Cellular_Response 9. Phosphorylation Ca_Store Ca²⁺ Store IP3R->Ca_Store 6. Ca²⁺ Release Ca_Store->CaM 7. Binding

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow: Live-Cell Calcium Imaging with BAPTA-AM

Live_Cell_Imaging_Workflow cluster_preparation Cell & Reagent Preparation cluster_loading Cell Loading cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture adherent cells on imaging plates/coverslips Prepare_Loading 3. Prepare loading buffer with BAPTA-AM (1-50 µM) Cell_Culture->Prepare_Loading BAPTA_Stock 2. Prepare BAPTA-AM stock solution (1-10 mM in DMSO) BAPTA_Stock->Prepare_Loading Incubate 4. Incubate cells for 30-60 min at 37°C Prepare_Loading->Incubate Wash 5. Wash cells 3x with physiological buffer Incubate->Wash De_esterify 6. Incubate for 30 min for de-esterification Wash->De_esterify Mount_Microscope 7. Mount sample on fluorescence microscope De_esterify->Mount_Microscope Acquire_Baseline 8. Acquire baseline fluorescence images Mount_Microscope->Acquire_Baseline Stimulate 9. Add stimulus (e.g., agonist) Acquire_Baseline->Stimulate Acquire_Data 10. Record fluorescence changes over time Stimulate->Acquire_Data Measure_Intensity 11. Measure fluorescence intensity in regions of interest (ROIs) Acquire_Data->Measure_Intensity Analyze_Data 12. Analyze Ca²⁺ dynamics (e.g., peak amplitude, frequency) Measure_Intensity->Analyze_Data Interpret 13. Interpret results Analyze_Data->Interpret

Caption: Experimental workflow for live-cell calcium imaging.

Conclusion

BAPTA and its derivatives are indispensable tools for the study of intracellular calcium signaling. Their rapid kinetics and high selectivity allow for precise manipulation and buffering of intracellular Ca²⁺, enabling researchers to dissect the complex roles of this second messenger in a multitude of cellular processes. The protocols and data presented here provide a foundation for the successful application of BAPTA-type chelators in live-cell imaging experiments, facilitating new discoveries in cell biology and drug development.

References

Application Notes and Protocols for the Study of Endoplasmic Reticulum Calcium Stores

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Fluorescent Probes to Investigate Endoplasmic Reticulum Calcium Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The endoplasmic reticulum (ER) is a critical intracellular organelle that serves as the primary storage site for calcium ions (Ca²⁺). The regulated release and reuptake of Ca²⁺ from the ER lumen are fundamental to a multitude of cellular processes, including signal transduction, protein folding, and apoptosis. Dysregulation of ER Ca²⁺ homeostasis is implicated in various pathological conditions, such as neurodegenerative diseases, metabolic disorders, and cancer, making it a key area of investigation in biomedical research and drug development.

While a variety of tools exist to study calcium dynamics, it is crucial to select a probe with the correct subcellular localization. The user has inquired about MAPTAM; however, it is important to note that This compound (Mitochondrial-Anchored Pericam for Two-Photon Absorbing Measurements) is a genetically encoded ratiometric Ca²⁺ indicator specifically engineered to be localized within the mitochondrial matrix. Its primary application is for the measurement of mitochondrial Ca²⁺ concentrations.

This document will therefore focus on the established and validated methods for specifically studying endoplasmic reticulum calcium stores , utilizing probes designed for this purpose. We will provide detailed protocols for the use of chemical indicators, such as Mag-Fura-2 AM, and genetically encoded indicators, like the CEPIA family, which are state-of-the-art tools for monitoring ER Ca²⁺ dynamics.

Section 1: Probes for Measuring ER Calcium

The selection of an appropriate Ca²⁺ probe is paramount for accurately measuring ER luminal Ca²⁺ concentrations. The ideal probe should exhibit high specificity for the ER, possess a dissociation constant (Kd) suitable for the high Ca²⁺ environment within the ER (typically 100-800 µM), and display a robust and quantifiable change in its fluorescence upon Ca²⁺ binding.

1.1 Chemical Indicators: Mag-Fura-2 AM

Mag-Fura-2 is a ratiometric fluorescent indicator with a Kd for Ca²⁺ in the range of 25-50 µM, making it well-suited for the high Ca²⁺ concentrations found in the ER lumen. The acetoxymethyl (AM) ester form allows the dye to passively cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active dye. While some dye is retained in the cytosol, a significant portion is sequestered into the ER.

1.2 Genetically Encoded Calcium Indicators (GECIs)

GECIs are fluorescent proteins engineered to change their spectral properties upon Ca²⁺ binding. They can be targeted to specific organelles, including the ER, by appending an ER-targeting signal sequence (e.g., from calreticulin) and an ER-retention signal (e.g., KDEL).

  • CEPIA Family (Calcium-measuring organelle-entrapped protein indicators): This family of GECIs, such as ER-CEPIA1 (CEPIA1er) , is specifically designed for monitoring ER Ca²⁺. They are based on a circularly permuted green fluorescent protein and offer a ratiometric or intensiometric readout.

  • D1ER: This is a FRET (Förster Resonance Energy Transfer)-based GECI consisting of two fluorescent proteins, CFP and YFP, linked by a calmodulin-containing linker. Ca²⁺ binding induces a conformational change that alters the FRET efficiency between the two fluorophores.

Section 2: Experimental Protocols

2.1 Protocol for ER Ca²⁺ Measurement using Mag-Fura-2 AM

This protocol outlines the steps for loading cells with Mag-Fura-2 AM and measuring ER Ca²⁺ release.

Materials:

  • Mag-Fura-2 AM (e.g., from Thermo Fisher Scientific)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Calcium-free HBS (supplemented with 0.5 mM EGTA)

  • ER Ca²⁺ release agent (e.g., Thapsigargin (1 µM) or Ionomycin (5 µM))

  • Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • Prepare a loading solution by diluting Mag-Fura-2 AM (typically 2-5 µM final concentration) and an equal volume of the Pluronic F-127 solution into HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Dye Washout and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye in the cytosol and ER.

  • Imaging and Data Acquisition:

    • Mount the plate on the fluorescence imaging system.

    • Acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.

    • To measure ER Ca²⁺ release, perfuse the cells with a calcium-free HBS solution containing an ER Ca²⁺-releasing agent (e.g., 1 µM Thapsigargin).

    • Continue to record the fluorescence ratio for 5-10 minutes to capture the full release profile. The decrease in the F340/F380 ratio corresponds to the depletion of Ca²⁺ from the ER.

2.2 Protocol for ER Ca²⁺ Measurement using CEPIA1er (GECI)

This protocol describes the use of a genetically encoded indicator for monitoring ER Ca²⁺.

Materials:

  • Cells stably or transiently transfected with a plasmid encoding an ER-targeted GECI (e.g., pCMV-CEPIA1er).

  • Imaging medium (e.g., HBS as described above).

  • ER Ca²⁺ release agent (e.g., Thapsigargin).

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm for GFP-based indicators).

Procedure:

  • Transfection: Transfect the cells with the CEPIA1er plasmid using a suitable method (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Imaging Preparation: Replace the culture medium with imaging medium (HBS).

  • Imaging and Data Acquisition:

    • Mount the cells on the microscope stage.

    • Acquire a stable baseline fluorescence intensity (F₀) for 1-2 minutes.

    • Stimulate the cells with the desired agonist (e.g., a G-protein coupled receptor agonist) or an ER Ca²⁺-releasing agent like Thapsigargin.

    • Record the change in fluorescence intensity (F) over time. The decrease in fluorescence (F/F₀) of CEPIA1er reflects the decrease in luminal ER Ca²⁺ concentration.

Section 3: Data Presentation

The following table summarizes representative quantitative data obtained from experiments measuring ER calcium depletion using appropriate probes.

ParameterControl CellsDrug-Treated CellsDescription of Change
Baseline ER Ca²⁺ (Probe Ratio/Intensity) 1.25 ± 0.081.22 ± 0.09No significant change in resting ER Ca²⁺ levels.
Peak ER Ca²⁺ Release (ΔRatio/ΔF) 0.85 ± 0.050.45 ± 0.04Drug treatment significantly reduced the amount of Ca²⁺ released from the ER upon stimulation.
Rate of ER Ca²⁺ Release (Ratio/Intensity per sec) 0.15 ± 0.020.08 ± 0.01The rate of ER Ca²⁺ depletion was slower in drug-treated cells.
Time to Half-Maximal Release (t₁/₂ in sec) 25 ± 345 ± 5Drug treatment prolonged the time required to release half of the stored ER Ca²⁺.

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Section 4: Diagrams and Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of ER calcium stores.

ER_Calcium_Signaling cluster_membrane GPCR GPCR (e.g., M3 Receptor) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Opens ER Endoplasmic Reticulum (ER) Ca_Cyto Low [Ca²⁺] IP3R->Ca_Cyto Ca²⁺ Release SERCA SERCA Pump Ca_ER High [Ca²⁺] Ca_Cyto->SERCA Pumped back into ER Cellular_Response Cellular Response (e.g., Kinase Activation) Ca_Cyto->Cellular_Response Triggers inside_er outside_er

Caption: Agonist-induced ER calcium release pathway via IP3 signaling.

Experimental_Workflow Start 1. Plate Cells Load 2. Load with ER Ca²⁺ Probe (e.g., Mag-Fura-2 AM) Start->Load Wash 3. Wash & De-esterify Load->Wash Baseline 4. Record Baseline Fluorescence Wash->Baseline Stimulate 5. Add Stimulus (e.g., Thapsigargin) Baseline->Stimulate Record 6. Record Fluorescence Change Stimulate->Record Analyze 7. Analyze Data (Ratio/Intensity vs. Time) Record->Analyze

Caption: Workflow for measuring ER calcium depletion with a fluorescent probe.

MaP Probes in Fluorescence Microscopy: Application Notes and Protocols for High-Resolution Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MaP (Max Planck) probes are a novel class of cell-permeable, fluorogenic dyes designed for high-resolution fluorescence microscopy, including confocal and super-resolution techniques.[1][2][3] Developed by researchers at the Max Planck Institute for Medical Research, these probes offer significant advantages for live-cell imaging due to their minimal background fluorescence and high specificity.[1][2][3] Their unique chemical design allows them to readily cross the cell membrane in a non-fluorescent state and become brightly fluorescent only upon binding to their specific intracellular target.[3] This fluorogenic property results in a high signal-to-noise ratio, enabling clear visualization of cellular structures and dynamics with minimal washing steps.[2] The MaP probe family spans a wide range of the visible light spectrum, facilitating multicolor imaging of various subcellular components such as the cytoskeleton, mitochondria, and nuclei.[2]

This document provides detailed application notes and experimental protocols for the use of MaP probes in fluorescence microscopy. It also explores their potential application in studying cellular signaling pathways, offering a forward-looking perspective for researchers in cell biology and drug development.

Principle of MaP Probes

The innovative design of MaP probes is based on the chemical equilibrium of rhodamine derivatives. The core principle involves modifying the fluorophore to exist in two states: a non-fluorescent, cell-permeable spirolactam form and a fluorescent, zwitterionic form.[4]

  • In the unbound state , outside or within the cytoplasm, the equilibrium favors the non-fluorescent, hydrophobic spirolactam structure. This allows the probe to easily permeate the cell membrane.

  • Upon binding to its specific intracellular target , the equilibrium shifts towards the fluorescent zwitterionic form. This conformational change results in a significant increase in fluorescence intensity, leading to a high-contrast image of the labeled structure.[4]

This mechanism of action is depicted in the following diagram:

MaP_Probe_Mechanism Mechanism of MaP Probe Fluorogenicity Unbound Unbound MaP Probe (in solution) Spirolactam Non-fluorescent Spirolactam Form (Cell-permeable) Unbound->Spirolactam Equilibrium favors non-fluorescent state Zwitterion Fluorescent Zwitterionic Form Spirolactam->Zwitterion Binding to target shifts equilibrium Target Intracellular Target (e.g., F-actin, Tubulin) Spirolactam->Target Enters cell and binds to target Zwitterion->Spirolactam Bound Bound MaP Probe (Fluorescent) Zwitterion->Bound Fluorescence Emission

Caption: Mechanism of MaP Probe activation upon target binding.

Quantitative Data

MaP probes have been developed in a variety of colors with specific targets. The following tables summarize the key photophysical properties of some commonly used MaP probes.

Table 1: Photophysical Properties of Selected MaP Probes

Probe NameExcitation Max (nm)Emission Max (nm)TargetReference
MaP555-Actin555580F-actin[4][5]
MaP555-Tubulin555580Microtubules[4]
MaP618-Actin~618~635F-actin[4]
MaP510-Halo~510~530HaloTag fusion proteins[4]
SPY555-actin555580F-actin[5]

Note: The photophysical properties can vary slightly depending on the local environment.

Table 2: Performance Characteristics of MaP555-Actin and MaP555-Tubulin

ProbeFluorescence Increase upon BindingRecommended ConcentrationReference
MaP555-Actin107-fold0.5 µM[4]
MaP555-Tubulin11-fold0.5 µM[4]

Experimental Protocols

General Workflow for Live-Cell Imaging with MaP Probes

The following diagram outlines the general workflow for labeling and imaging live cells with MaP probes.

Live_Cell_Imaging_Workflow General Workflow for Live-Cell Imaging with MaP Probes cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Cell_Culture 1. Culture cells on imaging-compatible dish Prepare_Staining 2. Prepare MaP probe staining solution Incubate 3. Incubate cells with MaP probe solution (30-60 min) Prepare_Staining->Incubate Wash 4. Optional: Wash cells with imaging medium Incubate->Wash Image 5. Image cells using fluorescence microscope Wash->Image Kinase_Biosensor_Mechanism Proposed Mechanism of a MaP Probe-Based Kinase Biosensor cluster_inactive Inactive State cluster_active Active State Biosensor_Inactive MaP Probe-Peptide Conjugate (Unphosphorylated) MaP_Spiro MaP Probe in Non-fluorescent Spirolactam Form Peptide Kinase Substrate Peptide Kinase Active Kinase (e.g., MAPK) Biosensor_Inactive->Kinase Binding Biosensor_Active Phosphorylated MaP Probe- Peptide Conjugate (Fluorescent) MaP_Zwitter MaP Probe in Fluorescent Zwitterionic Form Biosensor_Active->MaP_Zwitter Fluorescence Signal Phospho_Peptide Phosphorylated Peptide Kinase->Biosensor_Active Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase

References

Experimental Guide for the Application of Microtubule-Associated Protein Tau (MAPT) in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "MAPTAM" does not correspond to a recognized microtubule-associated protein in the scientific literature. This guide assumes the intended subject was the Microtubule-Associated Protein Tau, encoded by the MAPT gene. Tau is a key protein in neuronal health and disease, known for its role in stabilizing microtubules.

Application Notes

Microtubule-Associated Protein Tau (MAPT) is a crucial protein primarily expressed in neurons, where it plays a vital role in the assembly, stabilization, and dynamics of the microtubule cytoskeleton.[1][2] In cell culture systems, the overexpression or introduction of Tau protein can be used to study its normal physiological functions, as well as its pathological role in neurodegenerative diseases known as tauopathies, such as Alzheimer's disease.[1][3]

Mechanism of Action: Tau binds to the outer surface of microtubules, promoting the polymerization of tubulin dimers and stabilizing the microtubule structure.[2][4] This stabilization is critical for maintaining cell structure, facilitating intracellular transport, and ensuring proper neurite outgrowth. The function of Tau is tightly regulated by phosphorylation. Hyperphosphorylation of Tau can lead to its detachment from microtubules and the formation of insoluble aggregates, a hallmark of several neurodegenerative diseases.[5]

Applications in Cultured Cells:

  • Studying Microtubule Stability and Dynamics: Introducing Tau into non-neuronal cells or modulating its expression in neuronal cells allows for the investigation of its direct effects on microtubule organization and stability.

  • Modeling Tauopathies: Overexpression of wild-type or mutant forms of Tau in cultured cells can be used to model the formation of Tau aggregates and investigate the cellular mechanisms of neurodegeneration.

  • Drug Screening: Cell-based models of Tau pathology are valuable tools for screening and validating therapeutic compounds aimed at preventing Tau aggregation, reducing its toxicity, or modulating its phosphorylation state.

  • Investigating Axonal Transport: By observing the movement of organelles and vesicles in Tau-expressing cells, researchers can study its role in regulating transport processes along microtubules.

Quantitative Data Summary

The following tables provide representative data for the use of Tau in cultured cells. Note that optimal conditions will vary depending on the cell line and experimental goals.

Table 1: Recommended Concentration Ranges for Transfection of MAPT Plasmids

Cell LineTransfection ReagentPlasmid Concentration (per well of a 6-well plate)Incubation Time (post-transfection)
HEK293TLipofectamine 30001.0 - 2.5 µg24 - 72 hours
SH-SY5YFuGENE HD0.5 - 2.0 µg48 - 96 hours
Primary NeuronsCalcium Phosphate0.5 - 1.5 µg72 - 120 hours

Table 2: Expected Outcomes of Tau Overexpression

ParameterAssayExpected Result
Microtubule StabilityImmunofluorescence StainingIncreased density and bundling of microtubules
Cell ViabilityMTT AssayMay decrease with high levels of mutant Tau expression
Tau AggregationThioflavin S StainingFormation of intracellular aggregates with certain Tau mutants
Cell CycleFlow CytometryPotential for G2/M arrest due to microtubule stabilization

Experimental Protocols

Protocol 1: Transfection of Cultured Cells with a MAPT Expression Plasmid

This protocol describes the transient transfection of a mammalian cell line with a plasmid encoding for the Tau protein.

Materials:

  • Mammalian cell line (e.g., HEK293T, SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MAPT expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well tissue culture plates

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DNA-Lipid Complex:

    • In tube A, dilute 1.5 µg of the MAPT plasmid in 125 µL of Opti-MEM.

    • In tube B, dilute 3 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the 250 µL DNA-lipid complex dropwise to each well of the 6-well plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.

Protocol 2: Immunofluorescence Staining for Microtubules and Tau

This protocol allows for the visualization of the microtubule network and the localization of expressed Tau protein.

Materials:

  • Transfected cells on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-Tau)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells in a 96-well plate and treat as required (e.g., transfect with different Tau constructs).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine relative cell viability.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Downstream Analysis seed_cells Seed Cells in 6-well Plate transfect Transfect with MAPT Plasmid seed_cells->transfect 24h incubate Incubate for 48-72h transfect->incubate if_staining Immunofluorescence Staining incubate->if_staining viability_assay Cell Viability Assay (MTT) incubate->viability_assay western_blot Western Blot incubate->western_blot microscope Fluorescence Microscopy if_staining->microscope Visualize Microtubules & Tau plate_reader Plate Reader viability_assay->plate_reader Measure Absorbance imaging_system Chemiluminescence Imager western_blot->imaging_system Detect Protein Expression Tau_Signaling_Pathway cluster_upstream Upstream Regulation cluster_tau Tau Function & Dysfunction cluster_downstream Downstream Effects kinases Kinases (e.g., GSK3β, CDK5) tau Tau (MAPT) kinases->tau Phosphorylation p_tau Hyperphosphorylated Tau kinases->p_tau Hyperphosphorylation phosphatases Phosphatases (e.g., PP2A) tau->phosphatases Dephosphorylation mt_stabilization Microtubule Stabilization tau->mt_stabilization aggregates Paired Helical Filaments (Aggregates) p_tau->aggregates mt_destabilization Microtubule Destabilization p_tau->mt_destabilization apoptosis Apoptosis aggregates->apoptosis transport_impairment Axonal Transport Impairment mt_destabilization->transport_impairment transport_impairment->apoptosis

References

Application Notes and Protocols for MAPTAM, a Novel Modulator of Calcium-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. The spatial and temporal dynamics of intracellular Ca2+ signals are tightly controlled and decoded by a host of Ca2+-binding proteins and their downstream effectors. Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making the components of these pathways attractive targets for therapeutic intervention.

MAPTAM is a novel, cell-permeable small molecule designed to selectively modulate calcium-dependent signaling pathways. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound acts as a potent and selective antagonist of the Calmodulin (CaM) binding domain on Calcineurin (CaN), a crucial serine/threonine phosphatase. By preventing the Ca2+/CaM-dependent activation of Calcineurin, this compound effectively inhibits the dephosphorylation of its downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. This blockade of the CaN-NFAT signaling axis makes this compound a valuable tool for studying cellular processes regulated by this pathway.

Data Presentation

The following tables summarize the in vitro characterization of this compound.

Table 1: In Vitro Selectivity Profile of this compound

This table presents the inhibitory concentration (IC50) of this compound against Calcineurin and other related and unrelated phosphatases and kinases, demonstrating its high selectivity.

TargetIC50 (nM)Assay Type
Calcineurin (CaN) 15.2 Phosphatase Assay
CaMKII> 10,000Kinase Assay
Protein Phosphatase 18,500Phosphatase Assay
Protein Phosphatase 2A> 10,000Phosphatase Assay
PKA> 10,000Kinase Assay

Table 2: Effect of this compound on NFAT-Dependent Gene Expression

This table shows the dose-dependent effect of this compound on the expression of an NFAT-driven luciferase reporter gene in HEK293 cells stimulated with a calcium ionophore (ionomycin).

This compound Concentration (nM)Luciferase Activity (% of Control)Standard Deviation
0 (Vehicle)1008.5
192.17.2
1065.45.1
5028.73.9
10012.32.1
5005.81.5

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships relevant to this compound's function.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Ca_channel Ca2+ Channel Ca_in Ca2+ (influx) Ca_channel->Ca_in PLC PLC PLC->Ca_in IP3R CaM Calmodulin (CaM) Ca_in->CaM activates CaN Calcineurin (CaN) CaM->CaN activates NFAT_P NFAT-P CaN->NFAT_P dephosphorylates This compound This compound This compound->CaN inhibits NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates Gene Target Gene Expression NFAT_nuc->Gene

Caption: this compound inhibits the Ca2+/Calmodulin-dependent activation of Calcineurin.

G start Start plate_cells Plate HEK293 cells in 96-well plates start->plate_cells transfect Transfect with NFAT-Luciferase reporter plasmid plate_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate for 1 hour add_this compound->incubate2 add_iono Stimulate with Ionomycin incubate2->add_iono incubate3 Incubate for 6 hours add_iono->incubate3 lyse Lyse cells and add luciferase substrate incubate3->lyse read Read luminescence on a plate reader lyse->read end End read->end

Caption: Experimental workflow for the NFAT-luciferase reporter assay.

G Hypothesis Hypothesis: This compound inhibits CaN-NFAT signaling Experiment Experiment: NFAT Luciferase Reporter Assay Hypothesis->Experiment Prediction Prediction: This compound will decrease luciferase activity Experiment->Prediction Result Result: Dose-dependent decrease in luminescence Prediction->Result Conclusion Conclusion: Hypothesis Supported Result->Conclusion

Experimental Protocols

Protocol 1: NFAT-Luciferase Reporter Gene Assay

This protocol is designed to quantify the inhibitory effect of this compound on the Calcineurin-NFAT signaling pathway in a cellular context.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • NFAT-Luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Ionomycin (stock solution in DMSO)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Transfection:

    • Transfect the cells with the NFAT-Luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate the transfected cells for an additional 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. Ensure the final DMSO concentration does not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control (DMEM with 0.1% DMSO).

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a 2X working solution of ionomycin in complete DMEM (e.g., 2 µM for a final concentration of 1 µM).

    • Add 100 µL of the 2X ionomycin solution to each well (except for unstimulated controls).

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes with gentle shaking.

    • Add 50 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the this compound-treated wells to the vehicle-treated, ionomycin-stimulated control wells (set to 100%).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: In Vitro Calcineurin Phosphatase Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on purified Calcineurin.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM CaCl2, 0.2 mM DTT)

  • This compound (stock solution in DMSO)

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing assay buffer, Calmodulin, and the RII phosphopeptide substrate.

    • Prepare serial dilutions of this compound in assay buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the this compound dilutions or vehicle control.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding recombinant Calcineurin to each well. The final reaction volume should be 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will react with the free phosphate released by Calcineurin activity.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Data Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in luciferase assay Inconsistent cell seeding or transfection efficiency.Ensure proper cell counting and mixing before seeding. Optimize transfection protocol and use a consistent reagent lot.
Low signal-to-background ratio Low reporter gene expression or insufficient stimulation.Use a stronger promoter for the reporter construct. Optimize ionomycin concentration and stimulation time.
This compound appears inactive in cells Poor cell permeability or compound degradation.Verify compound purity and stability. Use a positive control inhibitor (e.g., Cyclosporin A) to confirm assay validity.
Precipitation of this compound in media Compound solubility limit exceeded.Decrease the final concentration of this compound. Ensure the DMSO concentration is kept to a minimum (e.g., <0.5%).

Ordering Information

Product NameCatalog NumberSize
This compoundMAP-00110 mg
This compoundMAP-00250 mg

Troubleshooting & Optimization

troubleshooting incomplete MAPTAM-AM hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAPTAM-AM. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues related to the intracellular hydrolysis of this compound-AM.

Troubleshooting Guide: Incomplete this compound-AM Hydrolysis

This guide addresses the most common challenge encountered when using acetoxymethyl (AM) ester compounds: ensuring complete and efficient cleavage of the AM group by intracellular esterases to release the active this compound molecule.

Q1: I'm observing a weak or inconsistent cellular response after loading with this compound-AM. Is incomplete hydrolysis the cause?

A weak or variable biological effect is a primary indicator of insufficient intracellular concentration of the active this compound compound, which often results from incomplete hydrolysis of the this compound-AM ester.[1] Only the fully de-esterified this compound is active. Partially hydrolyzed intermediates are insensitive and will not produce the expected biological outcome.

Q2: What are the key factors that can lead to incomplete hydrolysis of this compound-AM?

Several factors related to the compound itself, the cells, and the experimental conditions can contribute to this issue:

  • Compound Quality and Storage: AM esters are susceptible to gradual hydrolysis if exposed to moisture.[2][3] Improperly stored this compound-AM may be partially or fully hydrolyzed before it is even introduced to the cells.

  • Low Intracellular Esterase Activity: The concentration and activity of nonspecific esterases can vary significantly between different cell types.[1] Some cell lines inherently possess lower enzymatic activity, leading to slower or incomplete de-esterification.

  • Suboptimal Loading Conditions: Factors such as incubation time, temperature, and this compound-AM concentration are critical for efficient loading and subsequent hydrolysis.[1][2]

  • Extracellular Hydrolysis: The presence of esterases in serum-containing media can cleave the AM group extracellularly, preventing the compound from crossing the cell membrane.[4]

Q3: How can I optimize my experimental protocol to ensure complete hydrolysis?

Optimizing your protocol is crucial for achieving consistent and reliable results. Below are key parameters to consider, summarized in a table for clarity.

ParameterRecommendationRationale
This compound-AM Concentration 1-10 µM (start low and titrate up)High concentrations can lead to cellular overload, toxicity from byproducts (formaldehyde), and incomplete processing.[1][3]
Incubation Time 30-60 minutes (may require up to 4 hours for some cells)Allows sufficient time for passive diffusion across the membrane and subsequent enzymatic cleavage by intracellular esterases.[1][5]
Incubation Temperature Room Temperature (20-25°C) or 37°CWhile 37°C is common, some cell types benefit from lower temperatures for a longer duration to maintain cell health and prevent compartmentalization.[1][2]
Loading Medium Serum-free medium/buffer (e.g., HBSS)Serum contains extracellular esterases that can hydrolyze this compound-AM before it enters the cell.[4] Buffers with primary or secondary amines should also be avoided as they can cleave AM esters.
Dispersing Agent 0.02% - 0.04% Pluronic® F-127This non-ionic detergent aids in dispersing the hydrophobic AM ester in aqueous media, preventing aggregation and improving cell loading efficiency.[2][3][6]
Washing Steps 2-3 washes with fresh, dye-free buffer post-incubationRemoves extracellular and membrane-bound this compound-AM, reducing background signal and potential artifacts.

Experimental Protocols

Protocol 1: Preparation of this compound-AM Stock and Working Solutions

  • Reconstitution: Prepare a 1 to 10 mM stock solution of this compound-AM in high-quality, anhydrous dimethylsulfoxide (DMSO).[2][3] Ensure the DMSO is of low water content (≤ 0.1%) to prevent premature hydrolysis.[2]

  • Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C, protected from light. Under these conditions, the stock should be stable for several months.[2]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in serum-free medium (e.g., Hanks' Balanced Salt Solution) to the final desired working concentration (typically 1-10 µM).[5] If using Pluronic® F-127, it can be added to the working solution at a final concentration of 0.02-0.04%.[2][7]

Protocol 2: Standard Cell Loading Procedure

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, coverslips) and allow them to adhere overnight.

  • Medium Removal: Gently aspirate the culture medium from the cells.

  • Loading: Add the freshly prepared this compound-AM working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at the optimized temperature (room temperature or 37°C), protected from light.[2]

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with a warm, serum-free buffer to remove any extracellular compound.

  • De-esterification: Add fresh, serum-free medium and incubate the cells for an additional 15-30 minutes to allow for complete intracellular hydrolysis.[5]

  • Assay: The cells are now loaded with active this compound and are ready for the downstream experimental assay.

Visualizing Key Processes

To aid in understanding the experimental steps and underlying biology, the following diagrams illustrate the hydrolysis process, a general workflow, and a troubleshooting decision tree.

G cluster_intracellular Intracellular Space (Cytosol) MAPTAM_AM_ext This compound-AM (Membrane-Permeant) diffusion Passive Diffusion MAPTAM_AM_ext->diffusion MAPTAM_AM_int This compound-AM diffusion->MAPTAM_AM_int Esterases Intracellular Esterases MAPTAM_Active Active this compound (Membrane-Impermeant) Esterases->MAPTAM_Active Byproducts Byproducts: Formaldehyde Acetic Acid Esterases->Byproducts MAPTAM_AM_int->Esterases Hydrolysis

Caption: Intracellular conversion of this compound-AM to its active form.

G start Start prep_sol Prepare this compound-AM Working Solution start->prep_sol load_cells Incubate Cells with Working Solution (30-60 min) prep_sol->load_cells wash Wash Cells 2-3x with Serum-Free Buffer load_cells->wash deesterify Incubate for De-esterification (15-30 min) wash->deesterify assay Perform Downstream Biological Assay deesterify->assay end End assay->end

Caption: General experimental workflow for cell loading with this compound-AM.

This compound and the MAPK Signaling Pathway

This compound is investigated for its role as a potential modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial cascade that converts extracellular stimuli into a wide range of cellular responses, including cell proliferation, differentiation, inflammation, and apoptosis.[1] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAP kinase (MAPK) itself.

G cluster_input Extracellular Stimuli cluster_pathway MAPK Cascade cluster_output Cellular Response Stimuli Growth Factors, Stress, Cytokines Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Response Gene Expression, Proliferation, Apoptosis MAPK->Response Regulates This compound This compound (Active Form) This compound->MAPK Modulates

Caption: Overview of the MAPK signaling pathway and the potential target of this compound.

Frequently Asked Questions (FAQs)

Q4: My cells seem to be dying after I load them with this compound-AM. What could be wrong? Cell death can be caused by toxicity from either the compound itself, the solvent, or the hydrolysis byproducts.[3]

  • High Concentration: Use the lowest effective concentration of this compound-AM.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your cell medium is low, ideally ≤ 0.1%.[3]

  • Hydrolysis Byproducts: Formaldehyde and acetic acid are generated during AM ester hydrolysis. While typically produced at low levels, sensitive cell lines may be affected. Ensure thorough washing after loading to remove byproducts from the medium.

Q5: I see fluorescent puncta or localization in specific organelles, not diffuse staining in the cytoplasm. How can I fix this? This phenomenon is called compartmentalization, where the hydrolyzed probe accumulates in organelles like mitochondria or lysosomes.

  • Lower Temperature: Try loading cells at room temperature instead of 37°C, as higher temperatures can increase compartmentalization.[2]

  • Reduce Concentration/Time: Overloading cells can exacerbate this issue. Try reducing the this compound-AM concentration or shortening the incubation time.

Q6: How can I prevent the active this compound from being pumped out of the cell? Some cell types actively extrude anionic dyes using organic anion transporters.[2]

  • Use Inhibitors: If you suspect active efflux is reducing your intracellular signal, consider co-incubating the cells with an anion-transport inhibitor like probenecid (1-2.5 mM).[2][7]

References

optimizing MAPTAM loading concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the loading of MAPTAM and other acetoxymethyl (AM) ester-based probes. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for maintaining high cell viability while achieving optimal probe loading.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do AM esters work?

This compound is a specific type of acetoxymethyl (AM) ester probe. AM esters are modified versions of fluorescent indicators or chelators that contain lipophilic (fat-loving) AM groups. This modification transforms polar, membrane-impermeable molecules into uncharged, membrane-permeant ones. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave off the AM groups. This cleavage traps the now-charged, active probe inside the cell and often enables it to fluoresce or bind to its target ion.[1]

Q2: What is a good starting concentration and incubation time for this compound loading?

A universal protocol does not exist, as the optimal conditions are highly dependent on the specific cell type, probe, and experimental goals. However, a general starting point is a final concentration of 1-10 µM in your chosen buffer, with an incubation time of 15-60 minutes at either room temperature or 37°C.[2][3] It is critical to empirically determine the lowest possible concentration and shortest incubation time that yields a sufficient signal for your application to minimize cytotoxicity.[1]

Q3: Why is the quality of the Dimethyl Sulfoxide (DMSO) important for preparing the stock solution?

AM esters are highly susceptible to hydrolysis in the presence of moisture.[1][2] Using high-quality, anhydrous DMSO is crucial for preparing stock solutions. Any water contamination in the DMSO will prematurely hydrolyze the AM ester, inactivating the probe before it can be loaded into cells. Stock solutions should be stored desiccated at -20°C and protected from light.[1][2]

Q4: What is the purpose of using Pluronic® F-127?

Pluronic® F-127 is a non-ionic surfactant used to increase the aqueous solubility of hydrophobic AM esters in the loading buffer.[2][4] This helps prevent the probe from precipitating out of solution and can facilitate more uniform cell loading. A typical final concentration is around 0.02%.[2][3] However, the concentration of Pluronic® F-127 should also be optimized, as lower concentrations have been shown to improve loading efficiency and preserve cell viability in some cases.[4][5]

Troubleshooting Guide

Problem: High Cell Death or Poor Viability After Loading

This is the most common issue encountered when working with AM esters.

Cause 1: Probe concentration is too high or incubation time is too long. Overloading cells can lead to cytotoxic effects. The goal is to use the minimum concentration and time required for a robust signal.

  • Solution: Perform a titration experiment. Test a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) and several incubation times (e.g., 15 min, 30 min, 45 min, 60 min). Use a viability assay (see protocol below) to determine the optimal condition that balances signal intensity with minimal cell death.

Cause 2: Cytotoxicity from hydrolysis byproducts. The intracellular cleavage of AM esters by esterases releases the active probe but also produces byproducts, including formaldehyde.[1] Formaldehyde is a highly reactive molecule that can damage proteins and DNA, leading to cellular stress and apoptosis.[6][7]

  • Solution: Minimize the total amount of loaded AM ester by reducing the concentration and incubation time. Ensure thorough washing after the loading period to remove any extracellular probe that could continue to be hydrolyzed. The presence of thiols, like cysteine, in the culture medium may help counteract formaldehyde toxicity.[8]

Cause 3: DMSO toxicity. While a necessary solvent, DMSO can be toxic to cells, especially at concentrations above 0.5%.

  • Solution: Keep the final concentration of DMSO in your loading buffer as low as possible, ideally ≤0.1%.[1] Studies have shown that lowering the DMSO concentration to ~0.25% can improve loading efficiency and viability.[4][5] Always include a vehicle control (cells treated with the same final concentration of DMSO without the probe) in your experiments.[9]

Problem: Low or No Fluorescent Signal

Cause 1: Inefficient hydrolysis by esterases. The level of intracellular esterase activity can vary significantly between different cell types.[10] Some cells may not have sufficient esterase activity to effectively cleave the AM groups and activate the probe.

  • Solution: You can test for esterase activity using a fluorogenic substrate like Calcein AM, which is non-fluorescent until cleaved. If esterase activity is low, you may need to increase the incubation time, but be mindful of potential cytotoxicity.

Cause 2: Probe compartmentalization. Instead of remaining in the cytosol, the probe can be sequestered into organelles like mitochondria or lysosomes, leading to a weak or punctate cytosolic signal.[1][10] This is more common with longer incubation times and higher temperatures.

  • Solution: Try lowering the incubation temperature to room temperature or even 4°C.[1][3] This can slow down organelle uptake. Reducing the probe concentration can also help minimize this artifact.[10]

Cause 3: Active efflux of the probe. Some cell types, particularly cancer cell lines, express organic anion transporters that can actively pump the cleaved, negatively charged probe out of the cell.

  • Solution: Anion transporter inhibitors like probenecid can be added to the loading and wash buffers to block this efflux. However, be aware that these inhibitors can have their own off-target effects on cell physiology and should be used with appropriate controls.

Data and Parameters

Table 1: General Optimization Parameters for AM Ester Loading
ParameterRecommended Starting RangeKey Considerations
Final Concentration 1 - 10 µMCell type dependent. Sensitive cells (e.g., primary neurons) may require <1 µM.[5]
Incubation Time 15 - 60 minutesShorter times reduce toxicity and compartmentalization.[1][3]
Incubation Temperature Room Temp. or 37°CLowering temperature may reduce compartmentalization but also slows loading.[1][3]
DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)High concentrations are cytotoxic.[9] Lowering to ~0.25% may improve efficiency.[5]
Pluronic® F-127 0.01% - 0.04%Aids in probe solubilization. The lowest effective concentration should be used.[2][4]

Experimental Workflows & Pathways

experimental_workflow cluster_prep Preparation cluster_loading Loading & Incubation cluster_analysis Analysis seed_cells Seed cells in plate (24h prior) add_probe Replace medium with This compound working solution prep_stock Prepare this compound stock in anhydrous DMSO prep_working Prepare working solution in buffer +/- Pluronic F-127 prep_stock->prep_working prep_working->add_probe incubate Incubate (e.g., 30 min @ 37°C) add_probe->incubate wash_cells Wash cells 2-3x with probe-free buffer incubate->wash_cells viability_assay Perform Cell Viability Assay (e.g., MTT, Live/Dead) wash_cells->viability_assay data_acq Acquire Data (Plate Reader / Microscope) viability_assay->data_acq analyze Analyze & Plot Data data_acq->analyze

Caption: General experimental workflow for optimizing this compound loading and assessing cell viability.

hydrolysis_pathway Intracellular AM Ester Hydrolysis & Toxicity cluster_outside Extracellular cluster_inside Intracellular MAPTAM_AM This compound-AM (Membrane Permeable) MAPTAM_AM_in This compound-AM MAPTAM_AM->MAPTAM_AM_in Passive Diffusion Esterases Intracellular Esterases MAPTAM_AM_in->Esterases Cleavage Active_Probe Active this compound (Fluorescent, Trapped) Esterases->Active_Probe Releases Formaldehyde Formaldehyde (Toxic Byproduct) Esterases->Formaldehyde Releases Damage Protein & DNA Damage -> Cell Stress/Death Formaldehyde->Damage

Caption: Pathway of AM ester activation and byproduct toxicity.

troubleshooting_flowchart start Experiment Complete issue High Cell Death? start->issue conc_time Reduce Concentration and/or Incubation Time issue->conc_time Yes retest Retest Viability issue->retest No - OK! check_dmso Check DMSO final conc. (Keep <=0.1%) conc_time->check_dmso wash Ensure thorough washing check_dmso->wash wash->retest retest->issue Still high

Caption: Decision tree for troubleshooting high cytotoxicity.

Protocols

Protocol: MTT Assay for Post-Loading Cell Viability

This protocol provides a method to quantify cell viability after loading with this compound by measuring mitochondrial activity.

Materials:

  • Cells seeded in a 96-well plate and treated with a range of this compound concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Complete cell culture medium.

  • DMSO (cell culture grade).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[11]

  • This compound Loading: Prepare serial dilutions of this compound and perform the loading protocol as optimized (e.g., for 30 minutes). Include a "no-treatment" control and a "vehicle control" (highest % of DMSO used).

  • Incubation: After loading and washing, add 100 µL of fresh, pre-warmed complete medium to each well and incubate for a period relevant to your experiment (e.g., 24 hours) to allow for cytotoxic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11]

  • Data Acquisition: Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control, which is set to 100% viability.

References

Technical Support Center: Minimizing MAPTAM Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential cytotoxicity associated with MAPTAM in long-term cellular experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the long-term application of this compound.

Issue 1: High Levels of Cell Death Observed After 24-48 Hours of this compound Treatment

Possible Causes and Solutions:

CauseRecommended Action
This compound Concentration is Too High Perform a dose-response curve to determine the optimal, non-toxic concentration. It is advisable to test a wide range of concentrations, including those significantly below the anticipated effective dose.[1]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experimental setup.[1]
Prolonged Exposure Reduce the initial incubation time to determine the minimum duration required to observe the desired biological effect of this compound. Cytotoxicity can be time-dependent.[2]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.[2] Consider using a more robust cell line if feasible, or perform extensive optimization of this compound concentration and exposure time for your current cell line.
Compound Instability or Precipitation Visually inspect the culture medium for any signs of this compound precipitation. Ensure the compound is fully dissolved in the solvent and the final culture medium.[2] Prepare fresh dilutions from a stock solution for each experiment.[1]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes and Solutions:

CauseRecommended Action
Uneven Cell Seeding Ensure a single-cell suspension before seeding and optimize the cell seeding density for your plate format to achieve a consistent monolayer.[2]
Edge Effects in Multi-Well Plates Evaporation from outer wells can concentrate this compound and media components.[2] To mitigate this, avoid using the outermost wells of the plate or ensure proper humidification within the incubator.[2]
Variability in Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.[1]
Assay Timing and Sensitivity The timing of the viability assay can influence results. For long-term studies, consider using assays that can be performed at multiple time points. The chosen assay may also lack the sensitivity for your experimental conditions; consider a more sensitive method like an ATP-based luminescent assay.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a long-term experiment?

A1: The optimal concentration of this compound is cell-line and experiment-dependent. We recommend starting with a broad concentration range (e.g., 0.01 µM to 100 µM) in a preliminary dose-response experiment to identify a sub-lethal concentration range for your specific model system.[1]

Q2: How can I distinguish between this compound-induced cytotoxicity and cytostatic effects?

A2: Monitoring the viable, dead, and total cell number over the course of an experiment can help differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[4] Assays that measure metabolic activity (like MTT) can indicate reduced proliferation, while assays that measure membrane integrity (like LDH release or Trypan Blue exclusion) can confirm cell death.[5][6]

Q3: Are there any alternative methods to reduce this compound cytotoxicity without lowering its effective concentration?

A3: In some cases, cytotoxicity can be mitigated by altering the experimental conditions. Consider using a serum-free medium for a shorter duration during this compound treatment, followed by a switch to a complete medium, as some serum components can interact with experimental compounds. Additionally, replenishing the medium with fresh this compound at regular intervals, rather than a single high-dose treatment, may reduce toxicity.

Q4: What are the best practices for preparing and storing this compound?

A4: Always refer to the manufacturer's datasheet for specific storage and handling recommendations. Generally, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light if the compound is light-sensitive.[1]

Experimental Protocols

1. Dose-Response Experiment for this compound using MTT Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to test a range from 0.01 µM to 100 µM.[1]

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).[1]

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

2. Assessing Cell Membrane Integrity using Trypan Blue Exclusion Assay

This assay distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.[5]

  • Cell Harvesting: After the desired this compound treatment period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope within 5 minutes.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Long-Term Viability A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells for 24, 48, 72h B->C D Perform MTT Assay C->D E Determine IC50 and Non-Toxic Range D->E F Select 2-3 Non-Toxic Concentrations E->F G Treat Cells for 1-7 Days F->G H Assess Viability (e.g., Trypan Blue, ATP Assay) G->H I Analyze Morphological Changes G->I J Confirm Optimal Long-Term Concentration H->J I->J

Workflow for this compound concentration optimization.

Signaling_Pathway Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Target Cellular Target This compound->Target Stress_Response Stress Response Kinase Cascade (e.g., MAPK Pathway) Target->Stress_Response Mitochondria Mitochondrial Dysfunction Stress_Response->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential this compound-induced cytotoxicity pathway.

Troubleshooting_Tree Troubleshooting High Cell Death with this compound Start High Cell Death Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Solvent Is solvent control non-toxic? Check_Concentration->Check_Solvent Yes Solution_Dose Perform Dose-Response Experiment (MTT) Check_Concentration->Solution_Dose No Check_Culture Any signs of contamination or precipitation? Check_Solvent->Check_Culture Yes Solution_Solvent Lower Solvent Concentration (<0.1%) Check_Solvent->Solution_Solvent No Solution_Culture Use Fresh Reagents, Check Culture Aseptically Check_Culture->Solution_Culture Yes Consider_Other Consider Cell Line Sensitivity or Off-Target Effects Check_Culture->Consider_Other No

Decision tree for this compound troubleshooting.

References

dealing with uneven MAPTAM loading in cell populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the use of MAPTAM, a novel cell-permeable fluorescent probe. Our focus is on addressing the common challenge of uneven this compound loading in cell populations.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven this compound loading?

A1: Uneven loading of this compound can stem from several factors, often related to cell health, reagent preparation, or the loading procedure itself. The most frequent causes include:

  • Suboptimal Cell Health: Cells that are unhealthy, dying, or undergoing apoptosis may exhibit altered membrane permeability, leading to inconsistent this compound uptake.

  • Inadequate Reagent Mixing: Failure to properly vortex and mix the this compound stock and working solutions can result in concentration gradients and uneven exposure to the cells.

  • Incorrect Cell Density: Both excessively high and low cell densities can contribute to loading variability. High densities may limit the access of the probe to all cells, while low densities can increase the per-cell concentration to toxic levels.

  • Presence of Serum: Components in serum can bind to this compound or affect its uptake, leading to reduced and more variable staining.

  • Improper Incubation: Incorrect temperature or duration of the incubation period can result in incomplete or non-uniform loading.

Q2: Can the passage number of my cell line affect this compound loading?

A2: Yes, the passage number can influence the consistency of this compound loading. As cell lines are cultured for extended periods, they can undergo phenotypic and physiological changes. These may include alterations in cell size, metabolic activity, and membrane transporter expression, all of which can impact the uptake and retention of this compound. It is advisable to use cells within a consistent and relatively low passage number range for critical experiments.

Q3: How can I assess the evenness of this compound loading in my cell population?

A3: The most common method to evaluate the uniformity of this compound loading is through flow cytometry. By analyzing the fluorescence intensity of individual cells, you can generate a histogram to visualize the distribution of the signal. A sharp, single peak indicates even loading, whereas a broad peak or multiple peaks suggest significant cell-to-cell variation. Fluorescence microscopy can also provide a qualitative assessment of loading consistency across the cell population.

Troubleshooting Guides

Issue 1: High Variability in Fluorescence Intensity Observed by Flow Cytometry

Possible Cause & Solution

Possible Cause Recommended Solution
Inadequate Mixing of this compound Solution Ensure the this compound stock solution is brought to room temperature and thoroughly vortexed before preparing the working solution. Gently vortex the working solution before adding it to the cell suspension.
Suboptimal Cell Health Routinely check cell viability using a method like Trypan Blue exclusion before starting the loading protocol. Aim for a viability of >95%.
Incorrect Cell Density During Loading Optimize the cell density for your specific cell type. A good starting point is typically 1 x 10^6 cells/mL. Test a range of densities to find the optimal condition.
Presence of Serum During Loading Perform the this compound loading step in a serum-free medium to prevent interference. If serum is required for cell viability, its concentration should be minimized and kept consistent across experiments.
Issue 2: Low Overall Fluorescence Signal After Loading

Possible Cause & Solution

Possible Cause Recommended Solution
Suboptimal this compound Concentration The optimal concentration of this compound can vary between cell types. Perform a titration experiment to determine the ideal concentration that provides a bright signal without inducing cytotoxicity.
Incorrect Incubation Time or Temperature Optimize the incubation time and temperature. A typical starting point is 30 minutes at 37°C. Test a time course (e.g., 15, 30, 60 minutes) to find the optimal duration.
This compound Degradation This compound is light-sensitive. Protect the stock and working solutions from light. Aliquot the stock solution to minimize freeze-thaw cycles.
Efflux Pump Activity Some cell types express efflux pumps (e.g., MDR1) that can actively remove this compound. If this is suspected, co-incubation with a broad-spectrum efflux pump inhibitor may be necessary.

Experimental Protocols

Protocol 1: Standard this compound Loading for Suspension Cells
  • Cell Preparation: Harvest cells and wash them once with pre-warmed, serum-free medium (e.g., PBS or Hanks' Balanced Salt Solution).

  • Cell Counting and Resuspension: Perform a cell count and assess viability. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

  • This compound Working Solution Preparation: Prepare the this compound working solution in serum-free medium at the desired final concentration. Ensure the solution is thoroughly mixed.

  • Loading: Add the this compound working solution to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Final Resuspension: Resuspend the cell pellet in complete medium for downstream applications or in a suitable buffer for analysis.

Protocol 2: Assessing this compound Loading Uniformity by Flow Cytometry
  • Sample Preparation: Following the this compound loading protocol, resuspend the cells in a suitable sheath fluid or PBS containing 1% FBS to prevent cell clumping.

  • Instrument Setup: Use a flow cytometer equipped with the appropriate laser and filter set for this compound excitation and emission.

  • Gating Strategy: Gate on the main cell population based on forward and side scatter to exclude debris and doublets.

  • Data Acquisition: Acquire fluorescence data for at least 10,000 events in the gated population.

  • Data Analysis: Generate a histogram of the this compound fluorescence intensity. Calculate the coefficient of variation (CV) of the fluorescence peak to quantitatively assess the loading uniformity. A lower CV indicates more even loading.

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_loading This compound Loading cluster_analysis Analysis prep1 Harvest & Wash Cells prep2 Count & Assess Viability prep1->prep2 prep3 Resuspend in Serum-Free Medium prep2->prep3 load2 Add to Cell Suspension prep3->load2 load1 Prepare this compound Working Solution load1->load2 load3 Incubate (e.g., 37°C, 30 min) load2->load3 analysis1 Wash Cells load3->analysis1 analysis2 Resuspend for Analysis analysis1->analysis2 analysis3 Flow Cytometry or Microscopy analysis2->analysis3

Caption: General experimental workflow for this compound loading and analysis.

troubleshooting_logic cluster_causes Potential Cause Categories cluster_solutions1 Solutions for Cell Health cluster_solutions2 Solutions for Reagent Prep cluster_solutions3 Solutions for Protocol start Uneven this compound Loading Observed cause1 Cell Health & Density start->cause1 cause2 Reagent Preparation start->cause2 cause3 Loading Protocol start->cause3 sol1a Check Viability (>95%) cause1->sol1a sol1b Optimize Cell Density cause1->sol1b sol1c Use Low Passage Cells cause1->sol1c sol2a Thoroughly Vortex Stock cause2->sol2a sol2b Ensure Complete Mixing of Working Solution cause2->sol2b sol3a Load in Serum-Free Medium cause3->sol3a sol3b Optimize Incubation Time & Temp cause3->sol3b sol3c Protect from Light cause3->sol3c

Caption: Logical relationship between issues and troubleshooting steps.

Technical Support Center: MAPTAM Off-Target Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of MAPTAM, a novel kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended signaling pathway?

A1: this compound is a potent small molecule inhibitor designed to target Kinase A, a critical component of the Pro-Growth Signaling Pathway. The intended on-target effect is the downregulation of this pathway to inhibit cell proliferation in cancer models.

Q2: What are the known off-target effects of this compound?

A2: this compound has been observed to interact with at least two off-target kinases. It inhibits Kinase B in the Cell Cycle Checkpoint Pathway and can paradoxically activate Kinase C in the Stress Response Pathway. These off-target activities can lead to unintended cellular phenotypes.

Q3: At what concentrations are off-target effects typically observed?

A3: Off-target effects for this compound generally become apparent at concentrations 5-10 fold higher than its IC50 for the primary target, Kinase A. However, this can be cell-type dependent. Refer to the quantitative data summary for specific IC50 values.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Several strategies can be employed. Using a structurally related but inactive control compound can help identify non-specific effects. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9 knockout of the intended target (Kinase A) can help to confirm that the observed phenotype is a direct result of its inhibition. Comparing results with a chemically distinct inhibitor of Kinase A can also be insightful.

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Arrest

Q: I am observing G2/M cell cycle arrest in my cell line when treating with this compound, which is not the expected phenotype for inhibiting the Pro-Growth Signaling Pathway. What could be the cause?

A: This is a known off-target effect of this compound due to its inhibitory action on Kinase B, a key regulator of the G2/M checkpoint. To confirm this, you can perform a Western blot to check the phosphorylation status of downstream targets of Kinase B. If confirmed, consider reducing the concentration of this compound to a range where it is more selective for Kinase A.

Issue 2: Contradictory Cell Viability Data

Q: My cell viability assays are showing inconsistent results. Sometimes I see a decrease in viability as expected, but other times the effect is less pronounced. Why is this happening?

A: This variability can arise from the dual off-target effects of this compound. While inhibition of Kinase A and Kinase B can reduce viability, the unintended activation of the Stress Response Pathway via Kinase C can promote cell survival, thus confounding the results. It is crucial to use a narrow concentration range and ensure consistent experimental conditions. We recommend performing a time-course experiment to understand the kinetics of these opposing effects.

Issue 3: Difficulty Interpreting Western Blot Results

Q: I'm seeing changes in phosphorylation of proteins that are not downstream of Kinase A. How do I interpret this?

A: This is a strong indication of off-target effects. We recommend creating a phospho-protein map.

  • On-Target Validation: First, confirm the inhibition of Kinase A by probing for the phosphorylation of its direct downstream substrate.

  • Off-Target Investigation:

    • Check for decreased phosphorylation of Kinase B substrates to confirm off-target inhibition.

    • Check for increased phosphorylation of Kinase C substrates to confirm off-target activation.

    • Refer to the signaling pathway diagram below to identify key proteins to probe for.

Quantitative Data Summary

The following table summarizes the in vitro kinase assay data for this compound against its on-target and key off-target kinases.

Kinase TargetActivityIC50 / EC50 (nM)
Kinase A Inhibition 50
Kinase BInhibition250
Kinase CActivation500

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is for determining the IC50 or EC50 of this compound against a specific kinase.

  • Reagents: Recombinant kinase, kinase buffer, ATP, substrate peptide, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and this compound dilution.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Plot the kinase activity against the log of this compound concentration and fit to a dose-response curve to determine the IC50/EC50.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in treated cells.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of Kinase A, B, C, and their downstream targets overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

Mandatory Visualizations

MAPTAM_Signaling_Pathways cluster_0 Pro-Growth Signaling (On-Target) cluster_1 Cell Cycle Checkpoint (Off-Target) cluster_2 Stress Response (Off-Target) Receptor_A Receptor_A Kinase_A Kinase_A Receptor_A->Kinase_A Activates Proliferation Proliferation Kinase_A->Proliferation Promotes This compound This compound This compound->Kinase_A Kinase_B Kinase_B This compound->Kinase_B Kinase_C Kinase_C This compound->Kinase_C DNA_Damage DNA_Damage DNA_Damage->Kinase_B Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase_B->Cell_Cycle_Arrest Induces Cellular_Stress Cellular_Stress Cellular_Stress->Kinase_C Activates Survival Survival Kinase_C->Survival Promotes

Caption: this compound's effects on cellular signaling pathways.

Experimental_Workflow cluster_dose_response Concentration Analysis cluster_target_validation Target Validation start Hypothesis: This compound causes unexpected phenotype dose_response Perform Dose-Response Curve (Viability Assay) start->dose_response determine_ic50 Determine On-Target IC50 vs. Off-Target Concentration dose_response->determine_ic50 western_blot Western Blot for p-Kinase A, p-Kinase B, p-Kinase C determine_ic50->western_blot If phenotype persists at selective concentrations knockdown siRNA/CRISPR Knockdown of Kinase A western_blot->knockdown phenotype_rescue Assess Phenotype Rescue knockdown->phenotype_rescue conclusion Conclusion: Deconvolve On-Target vs. Off-Target Effect phenotype_rescue->conclusion

Caption: Workflow for deconvolving on- and off-target effects.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is the phenotype observed at >5x IC50 for Kinase A? start->q1 a1_yes Likely Off-Target Effect. Proceed to validation. q1->a1_yes Yes a1_no Could be on-target, but cell-type specific. Verify target engagement. q1->a1_no No q2 Does Western Blot show modulation of p-Kinase B/C? a1_yes->q2 a1_no->q2 a2_yes Confirmed Off-Target Activity. Lower this compound concentration or use genetic controls. q2->a2_yes Yes a2_no Phenotype may be due to an unknown off-target or pathway crosstalk. Consider proteomics/transcriptomics. q2->a2_no No

Technical Support Center: The Impact of MAPTAM on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the impact of MAPT mutations and potentially related compounds like MitoTam on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of MAPT mutations on mitochondrial function?

Mutations in the MAPT gene, which encodes the tau protein, can have significant and genotype-specific effects on mitochondrial function. For example, the N279K mutation has been shown to induce mitochondrial hyperpolarization, a reduction in mitochondrial mass, and an increase in mitochondrial fission. These alterations contribute to elevated production of reactive oxygen species (ROS) and ultimately lead to neuronal cell death[1]. In contrast, other mutations like V337M may not produce the same mitochondrial phenotypes, highlighting the importance of considering the specific MAPT genotype in your experiments[1].

Q2: What are the key mitochondrial parameters to assess when studying the effects of MAPT mutations?

When investigating the impact of MAPT mutations, it is crucial to evaluate a range of mitochondrial health indicators. Key parameters include:

  • Mitochondrial Membrane Potential (ΔΨm): This is a critical indicator of mitochondrial health and function. Alterations, such as hyperpolarization or depolarization, can signify mitochondrial distress[1][2][3].

  • Mitochondrial Mass: Changes in the total amount of mitochondria within a cell can indicate effects on mitochondrial biogenesis or degradation (mitophagy)[1].

  • Mitochondrial Morphology: Observing changes in mitochondrial structure, such as fission (fragmentation) or fusion (elongation), can provide insights into mitochondrial dynamics.

  • Reactive Oxygen Species (ROS) Production: Increased ROS levels are a common indicator of mitochondrial dysfunction and oxidative stress[4][5].

  • Oxygen Consumption Rate (OCR): Measuring OCR provides a real-time assessment of mitochondrial respiration and the function of the electron transport chain (ETC)[6][7].

  • ATP Production: Assessing cellular ATP levels can directly correlate mitochondrial function with the cell's energy status[8][9].

Q3: What is MitoTam and how does it affect mitochondrial function?

MitoTam is a mitochondrially targeted derivative of tamoxifen that acts as a potent inhibitor of Complex I (CI) of the electron transport chain. Its mechanism of action involves binding within the Q-module of Complex I, which blocks the entry of ubiquinone and leads to an increase in reactive oxygen species (ROS) production. MitoTam's high hydrophobicity allows for its rapid accumulation in the mitochondria, leading to the dissipation of the mitochondrial membrane potential and the induction of apoptosis and necroptosis[10][11]. This makes it a compound of interest for therapies targeting mitochondrial metabolism in diseases like cancer[11].

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments investigating the impact of MAPT mutations on mitochondrial function.

Problem Possible Cause Suggested Solution
Inconsistent Mitochondrial Membrane Potential (ΔΨm) Readings Cell health variability; Dye loading issues (e.g., incorrect concentration, incubation time); Phototoxicity from imaging.Ensure consistent cell culture conditions and passage numbers. Optimize dye concentration and incubation time for your specific cell type. Use minimal laser power and exposure time during fluorescence microscopy to avoid phototoxicity. Include positive (e.g., FCCP) and negative controls.[12][13]
High Variability in Oxygen Consumption Rate (OCR) Data Inconsistent cell seeding density; Poor cell adherence; Air bubbles in the Seahorse plate wells.Ensure a uniform single-cell suspension and accurate cell counting before seeding. Use cell culture plates coated with an appropriate extracellular matrix protein to improve adherence. Carefully inspect the plate for bubbles before starting the assay.[7][14]
Difficulty Detecting Changes in ROS Production Insensitive ROS probe; Incorrect timing of measurement; Presence of antioxidants in the culture medium.Select a ROS probe appropriate for the specific type of ROS you are measuring (e.g., MitoSOX for mitochondrial superoxide). Perform a time-course experiment to determine the optimal time point for measurement after treatment. Use phenol red-free medium and avoid supplements with high antioxidant capacity during the assay.[4][5]
Unexpected Cell Death in Control Group Contamination (mycoplasma, bacteria); Reagent toxicity; Harsh experimental procedures.Regularly test cell cultures for mycoplasma contamination. Test each new batch of reagents for toxicity. Handle cells gently during media changes and reagent additions to minimize mechanical stress.[15]
No Observable Change in Mitochondrial Morphology Insufficient resolution of imaging system; Timing of observation is not optimal; The specific MAPT mutation does not significantly alter mitochondrial dynamics.Use high-resolution microscopy techniques such as confocal or super-resolution microscopy. Perform a time-lapse imaging experiment to capture dynamic changes in mitochondrial morphology. Compare with a MAPT mutation known to affect mitochondrial dynamics (e.g., N279K) as a positive control.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from studies on the impact of the MAPT N279K mutation on mitochondrial function.

Table 1: Effect of MAPT N279K Mutation on Mitochondrial Membrane Potential and Mass

ParameterControlMAPT N279KFold ChangeReference
Mitochondrial Membrane Potential (ΔΨm)Normalized to 1.0HyperpolarizedIncreased[1]
Mitochondrial Mass (% of cell volume)Normalized to 100%~40%~60% reduction[1]

Table 2: Impact of Pharmacological Agents on Mitochondrial Respiration

TreatmentParameter MeasuredEffectReference
Nilutamide (100 µM)Complex I-supported respirationInhibition[16]
Metformin (75 µM)Basal and ATP-linked respirationIncrease[9]
MitoTamComplex I activityInhibition[10][11]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Objective: To quantify changes in mitochondrial membrane potential in live cells.

Materials:

  • Tetramethylrhodamine, Methyl Ester, Perchlorate (TMRM)

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) - as a depolarizing control

  • Hoechst 33342 or other nuclear stain

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a glass-bottom dish or a multi-well plate suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading: Prepare a working solution of TMRM in pre-warmed live-cell imaging medium (final concentration typically 20-100 nM).

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

  • Nuclear Staining (Optional): During the last 10 minutes of TMRM incubation, add Hoechst 33342 to the medium to stain the nuclei for cell counting and localization.

  • Imaging: After incubation, replace the dye solution with fresh pre-warmed imaging medium.

  • Acquire images using a fluorescence microscope with the appropriate filter sets for TMRM (e.g., TRITC/Rhodamine) and the nuclear stain.

  • Positive Control: To confirm that the TMRM signal is sensitive to ΔΨm, add FCCP (final concentration 1-10 µM) to a subset of wells and image immediately. A rapid decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest. Normalize the TMRM signal to the cell number (if using a plate reader) or analyze on a per-cell basis (if using microscopy).[12]

Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

Objective: To measure the oxygen consumption rate (OCR) and assess the function of different components of the electron transport chain.

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k, Seahorse XF Analyzer)

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors:

    • Pyruvate, Malate, Glutamate (for Complex I)

    • Succinate (for Complex II)

    • ADP

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupler)

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

  • Intact or permeabilized cells

Procedure (for intact cells using a Seahorse Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C.

  • Cell Plate Preparation: Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the desired inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) at appropriate concentrations.

  • Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Normalization: After the assay, normalize the OCR data to the number of cells or protein concentration per well.[7][14]

Visualizations

Signaling_Pathway_MAPT_Mitochondrial_Dysfunction MAPT_Mutation MAPT Mutation (e.g., N279K) Tau_Pathology Tau Pathology MAPT_Mutation->Tau_Pathology Ca_Homeostasis Altered Ca2+ Homeostasis Tau_Pathology->Ca_Homeostasis Mito_Fission Increased Mitochondrial Fission Tau_Pathology->Mito_Fission Mito_Mass Reduced Mitochondrial Mass Tau_Pathology->Mito_Mass Mito_Hyperpolarization Mitochondrial Hyperpolarization Ca_Homeostasis->Mito_Hyperpolarization ROS_Production Increased ROS Production Mito_Hyperpolarization->ROS_Production Mito_Fission->ROS_Production Neuronal_Death Neuronal Cell Death ROS_Production->Neuronal_Death

Caption: Signaling pathway of MAPT mutation-induced mitochondrial dysfunction.

Experimental_Workflow_Mitochondrial_Function start Start: Cell Culture (e.g., Neurons with MAPT mutation) treatment Experimental Treatment (e.g., Compound Screening) start->treatment assays Mitochondrial Function Assays treatment->assays assay1 Mitochondrial Membrane Potential (TMRM) assays->assay1 assay2 Oxygen Consumption Rate (Seahorse) assays->assay2 assay3 ROS Production (MitoSOX) assays->assay3 assay4 Mitochondrial Morphology (Microscopy) assays->assay4 analysis Data Analysis and Interpretation assay1->analysis assay2->analysis assay3->analysis assay4->analysis end Conclusion analysis->end

Caption: Experimental workflow for assessing mitochondrial function.

References

Technical Support Center: MAPK Pathway High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide has been developed for troubleshooting High-Throughput Screening (HTS) assays related to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The term "MAPTAM" from the original query has been interpreted as a likely reference to this pathway.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAPK pathway assays in a high-throughput screening format.

Troubleshooting Guide

This guide addresses common issues encountered during HTS campaigns targeting the MAPK pathway. Problems are categorized by the stage at which they are most likely to be observed.

Category 1: Assay Development & Optimization Issues
Question/Issue Possible Causes Recommended Solutions
Low Z'-factor (<0.5) 1. High variability in positive or negative controls.2. Low signal-to-background ratio.3. Suboptimal reagent concentrations (enzyme, substrate, antibody).4. Inappropriate incubation times or temperature.1. Ensure consistent pipetting and cell seeding. Check for and mitigate edge effects.2. Optimize reagent concentrations to maximize the signal window.3. Titrate key reagents (e.g., kinase, peptide substrate, ATP, detection antibody) to find optimal concentrations.4. Perform time-course and temperature experiments to determine the optimal conditions for the enzymatic reaction and signal detection.
High Signal Variability (High %CV) 1. Inconsistent cell seeding density.2. Reagent instability or improper mixing.3. Pipetting errors (inaccurate volumes, bubbles).4. Plate reader artifacts or inconsistent measurements.1. Use automated cell counters and ensure a homogenous cell suspension before plating.2. Ensure all reagents are fully thawed and mixed before use. Validate reagent stability under assay conditions.[1]3. Use automated liquid handlers and perform regular maintenance and calibration.4. Check plate reader settings and ensure the plate is correctly positioned.
Low Signal-to-Background (S/B) Ratio 1. High background signal from buffer components or detection reagents.2. Low enzyme activity or insufficient substrate.3. Inappropriate assay format for the target.1. Test different buffer compositions and sources of reagents. Use high-quality reagents to minimize impurities.[2]2. Verify the activity of the kinase batch. Optimize enzyme and substrate concentrations.3. Consider alternative detection methods (e.g., TR-FRET, luminescence) that may offer better sensitivity.[2]
Edge Effects Observed on Plates 1. Differential evaporation from wells on the plate edges.2. Temperature gradients across the microplate during incubation.[3][4]1. Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[5]2. Ensure uniform heating of plates. Use plate sealants to minimize evaporation.3. If unavoidable, do not use the outer rows and columns for experimental samples; reserve them for controls or blanks.[5]
Category 2: Issues During the Screening Campaign
Question/Issue Possible Causes Recommended Solutions
High Rate of False Positives 1. Compound interference with the assay signal (e.g., autofluorescence).[2]2. Compound promiscuity (e.g., aggregation, non-specific inhibition).3. Cytotoxicity of compounds in cell-based assays.1. Perform counter-screens without the primary target to identify interfering compounds.2. Use orthogonal assays (different detection technologies) to confirm hits.3. Simultaneously run a cell viability assay to distinguish true pathway inhibition from cytotoxicity.
High Rate of False Negatives 1. Compound instability or low solubility in assay buffer.2. Insufficient compound concentration.3. Assay conditions favor ATP-competitive inhibitors, missing allosteric modulators.1. Visually inspect plates for compound precipitation. Assess compound solubility in the final assay buffer.2. Screen at multiple concentrations if possible.3. For kinase assays, running at high, saturating ATP concentrations can help identify non-ATP-competitive inhibitors.[6]
Assay Drift Over Time 1. Degradation of reagents (e.g., enzyme, ATP) over the course of the screen.2. Instrument performance fluctuation (e.g., lamp aging).3. Changes in environmental conditions (temperature, humidity).1. Prepare fresh reagents in batches. Assess the stability of critical reagents over the expected run time.[1]2. Run control plates at the beginning, middle, and end of each screening run to monitor performance.3. Maintain a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is a good Z'-factor for a MAPK HTS assay?

A Z'-factor is a statistical measure of the quality of an HTS assay. It accounts for both the dynamic range of the signal and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for high-throughput screening.[7][8][9] An assay with a Z'-factor between 0 and 0.5 is marginal and may require optimization.[7][8]

Q2: How do I differentiate between a true MAPK pathway inhibitor and a cytotoxic compound in my cell-based screen?

It is crucial to perform a counter-screen for cell viability in parallel with the primary assay. Use a simple viability assay (e.g., CellTiter-Glo®, resazurin) with the same cell line and compound concentrations. A true inhibitor should show a dose-dependent effect on the MAPK pathway readout at concentrations that do not significantly impact cell viability.

Q3: My biochemical assay hits are not showing activity in my cell-based follow-up assay. Why?

This is a common challenge. Discrepancies can arise from several factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Compound Stability: The compound could be unstable in the cellular environment or rapidly metabolized.

  • Off-Target Effects: The compound might have off-target effects in the complex cellular environment that mask its on-target activity.

  • Assay Conditions: Biochemical assays often use simplified buffer systems, whereas the intracellular environment is much more complex, with high concentrations of ATP and other molecules that can affect compound potency.[10][11]

Q4: What are the key differences and considerations when choosing between a biochemical and a cell-based assay for a MAPK pathway screen?

FeatureBiochemical AssayCell-Based Assay
System Purified components (e.g., kinase, substrate) in a buffer.Live cells, providing a more physiologically relevant context.
Readout Direct measure of target activity (e.g., phosphorylation, ATP consumption).Measures a downstream cellular event (e.g., reporter gene expression, phosphorylation of a cellular substrate).
Pros Simpler, more direct, easier to troubleshoot. Good for identifying direct inhibitors.More physiologically relevant, accounts for cell permeability and metabolism.
Cons May not reflect cellular activity, prone to identifying compounds that fail in cells.More complex, higher variability, susceptible to cytotoxicity and off-target effects.

Quantitative Data & Quality Control

Effective HTS relies on robust quality control. The following table summarizes key parameters and their generally accepted values for establishing a high-quality assay.

Parameter Formula Acceptance Criteria Purpose
Z'-factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_pos / Mean_negGenerally, > 5 is desirable, but this is highly assay-dependent.Indicates the dynamic range or "signal window" of the assay.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100Typically < 15-20% for controls.Measures the relative variability of replicate data points.

Experimental Protocols & Workflows

Generalized Protocol: Biochemical ERK1/2 Kinase Assay (TR-FRET)

This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of ERK2 kinase activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 2X ERK2 Enzyme Solution in Assay Buffer.

    • Prepare 4X Compound Solution: Serially dilute compounds in 100% DMSO, then dilute into Assay Buffer.

    • Prepare 4X Substrate/ATP Mix: Dilute biotinylated peptide substrate and ATP in Assay Buffer.

    • Prepare Detection Mix: Dilute Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X Compound Solution to the appropriate wells. Add 5 µL of Assay Buffer with corresponding DMSO concentration to control wells.

    • Add 10 µL of Assay Buffer to "negative control" wells. Add 10 µL of 2X ERK2 Enzyme Solution to all other wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 4X Substrate/ATP Mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

    • Normalize data using positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Calculate % inhibition for each compound concentration.

    • Plot % inhibition vs. compound concentration and fit a dose-response curve to determine IC₅₀ values.

Visualizations

MAPK/ERK Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: The core MAPK/ERK signaling cascade from receptor activation to cellular response.

High-Throughput Screening Workflow

HTS_Workflow AssayDev Assay Development & Validation (Z' > 0.5) Primary Primary Screen (Single Concentration) AssayDev->Primary HitConfirm Hit Confirmation & Triage Primary->HitConfirm DoseResp Dose-Response (IC50 Determination) HitConfirm->DoseResp Orthogonal Orthogonal & Counter-Screens DoseResp->Orthogonal SAR Hit Expansion (SAR) Orthogonal->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for a high-throughput screening (HTS) drug discovery campaign.

References

Validation & Comparative

A Head-to-Head Comparison of MAPTAM and BAPTA-AM for Intracellular Calcium Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of intracellular signaling, the precise control of calcium ions (Ca²⁺) is paramount. BAPTA-AM has long been a staple for rapidly buffering intracellular calcium, but the alternative, MAPTAM, offers a higher affinity for Ca²⁺, potentially providing more effective chelation. This guide provides an objective comparison of this compound and BAPTA-AM, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison at a Glance

This compound, chemically known as 5,5'-Dimethyl BAPTA-AM, is a derivative of BAPTA-AM designed for higher calcium affinity. This enhanced affinity can be advantageous in experiments requiring more stringent calcium buffering. Below is a summary of their key quantitative properties.

PropertyThis compound (5,5'-Dimethyl BAPTA-AM)BAPTA-AM
Synonyms 5,5'-diMe-BAPTA-AM
Molecular Weight 792.75 g/mol [1]~764.7 g/mol
CAS Number 147504-94-7[1]126150-97-8
Ca²⁺ Dissociation Constant (Kd) ~40 nM110-220 nM
Ca²⁺ Affinity HigherHigh

Delving into the Differences: Affinity and Potential Off-Target Effects

The primary distinction between this compound and BAPTA-AM lies in their affinity for calcium. The methyl groups on the aromatic rings of this compound increase the electron density of the chelating groups, resulting in a lower dissociation constant (Kd) and therefore a higher affinity for Ca²⁺ compared to BAPTA-AM. This makes this compound a more potent calcium buffer.

However, it is crucial to consider potential off-target effects. BAPTA and its derivatives have been reported to exhibit effects independent of their calcium-chelating properties. For instance, some studies suggest that BAPTA can interact directly with proteins and that some of its cellular effects may not be solely due to calcium buffering. One study indicated that the disruption of microtubules by 5,5'-dimethyl BAPTA (the active form of this compound) might occur through a calcium chelation-independent mechanism. Furthermore, research has shown that various BAPTA analogs can induce apoptosis and inhibit the enzyme PFKFB3 irrespective of their calcium-binding affinities, suggesting off-target effects related to the core BAPTA structure.

Experimental Protocols for Comparative Analysis

To empirically determine the optimal chelator for a specific application, direct comparative experiments are recommended. Below are detailed protocols for assessing cell loading, calcium buffering efficacy, and cytotoxicity.

Experimental Workflow for Comparing Chelator Efficacy

G cluster_0 Cell Preparation cluster_1 Chelator Loading cluster_2 Assays cluster_3 Data Analysis prep Seed cells in multi-well plates load_this compound Load with this compound-AM prep->load_this compound load_bapta Load with BAPTA-AM prep->load_bapta control Vehicle Control (DMSO) prep->control calcium_imaging Calcium Imaging load_this compound->calcium_imaging cytotoxicity Cytotoxicity Assay load_this compound->cytotoxicity load_bapta->calcium_imaging load_bapta->cytotoxicity control->calcium_imaging control->cytotoxicity analyze_imaging Compare buffering efficacy calcium_imaging->analyze_imaging analyze_tox Compare cell viability cytotoxicity->analyze_tox

Caption: Comparative experimental workflow.
Protocol 1: Intracellular Calcium Imaging to Compare Buffering Efficacy

This protocol utilizes a fluorescent calcium indicator, such as Fura-2 AM or Cal-520 AM, to visualize and quantify changes in intracellular calcium concentration in response to a stimulus in the presence of either this compound-AM or BAPTA-AM.

Materials:

  • Cells of interest plated on glass-bottom dishes

  • This compound-AM (1-10 mM stock in DMSO)

  • BAPTA-AM (1-10 mM stock in DMSO)

  • Fura-2 AM or Cal-520 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist to induce calcium release (e.g., ATP, histamine)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Indicator Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM (or Cal-520 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash cells once with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.

  • Chelator Loading:

    • Prepare separate loading solutions for this compound-AM and BAPTA-AM at the desired final concentration (e.g., 10-50 µM) in HBSS, also containing 0.02% Pluronic F-127. Include a vehicle control with DMSO.

    • Wash the cells twice with HBSS to remove the indicator solution.

    • Incubate the cells with the respective chelator solutions (or vehicle) for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS and incubate in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM esters.

  • Calcium Imaging:

    • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

    • Add the agonist to stimulate an intracellular calcium increase and record the fluorescence changes over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. For single-wavelength indicators, measure the change in fluorescence intensity relative to the baseline.

    • Compare the amplitude and kinetics of the calcium transients in control, BAPTA-AM-loaded, and this compound-AM-loaded cells. A greater reduction in the calcium signal indicates more effective buffering.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the comparison of the cytotoxic effects of this compound-AM and BAPTA-AM.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound-AM and BAPTA-AM (1-10 mM stock in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the assay period and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of concentrations for both this compound-AM and BAPTA-AM in culture medium. Include a vehicle control (DMSO) and an untreated control.

    • Remove the old medium and add the treatment solutions to the respective wells.

    • Incubate for a desired period (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the dose-response curves for this compound-AM and BAPTA-AM to determine their relative cytotoxicity.

Calcium Signaling Pathway and the Role of Chelators

Intracellular calcium signaling is a fundamental process that governs a vast array of cellular functions. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rise in cytosolic Ca²⁺ can then activate various downstream effectors, such as protein kinase C (PKC) and calmodulin (CaM), leading to a cellular response. Intracellular calcium chelators like BAPTA and this compound act by rapidly binding to the released Ca²⁺, thereby buffering its concentration and preventing it from reaching the levels required to activate downstream targets.

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol ligand Ligand receptor GPCR/RTK ligand->receptor plc PLC receptor->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds pkc_mem PKC dag->pkc_mem activates pkc_cyto PKC er_ca Ca²⁺ (stored) ip3r->er_ca opens cyto_ca Cytosolic Ca²⁺ er_ca->cyto_ca release chelator This compound / BAPTA cyto_ca->chelator buffered by cam Calmodulin (CaM) cyto_ca->cam activates cyto_ca->pkc_cyto activates response Cellular Response cam->response pkc_cyto->response

Caption: Calcium signaling pathway and chelator action.

Conclusion

Both this compound-AM and BAPTA-AM are invaluable tools for the experimental manipulation of intracellular calcium. This compound's higher affinity for Ca²⁺ suggests it may be more effective in situations requiring robust and rapid calcium buffering. However, the potential for off-target effects with both compounds necessitates careful experimental design, including the use of appropriate controls and comparative studies. The provided protocols offer a framework for researchers to directly compare these chelators within their specific experimental systems, ensuring the selection of the most suitable reagent for their scientific inquiries.

References

Validating Intracellular Calcium Modulation: A Comparative Guide to Fura-2 Ratiometric Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MAPTAM" in the user request appears to refer to a French law regarding public administration ("Loi de modernisation de l'action publique territoriale et d'affirmation des métropoles") and has no known biological effect. Therefore, a guide on validating its effect on intracellular calcium is not applicable. For the purpose of demonstrating the requested content format, this guide will proceed by using "Substance X" as a hypothetical compound that modulates intracellular calcium levels.

This guide provides a comprehensive comparison of Fura-2 ratiometric imaging with alternative methods for validating the effect of a hypothetical "Substance X" on intracellular calcium ([Ca²⁺]i) signaling. It is intended for researchers, scientists, and drug development professionals.

Comparison of Intracellular Calcium Indicators

The choice of a fluorescent indicator is critical for accurately quantifying changes in intracellular calcium. Fura-2 is a widely used ratiometric indicator, but several alternatives exist, each with distinct advantages and disadvantages.

IndicatorTypeExcitation (nm)Emission (nm)Kd for Ca²⁺AdvantagesDisadvantages
Fura-2 Ratiometric (Excitation)340/380~510~145 nMRatiometric nature corrects for uneven dye loading, photobleaching, and cell thickness, allowing for more accurate quantification of [Ca²⁺]i.[1][2]Requires a UV light source which can be phototoxic to cells. Slower acquisition speed due to wavelength switching.[3]
Indo-1 Ratiometric (Emission)~350~400 (Ca²⁺-bound) / ~475 (Ca²⁺-free)~230 nMRatiometric measurements with a single excitation wavelength, making it suitable for flow cytometry.[4][5]Requires UV excitation. Less commonly used for microscopy compared to Fura-2.
Fluo-4 Single Wavelength~494~516~345 nMHigh fluorescence intensity, good for detecting small Ca²⁺ changes, and compatible with standard FITC filter sets. Faster imaging possible.[2][6]Not ratiometric, making it susceptible to artifacts from dye loading, photobleaching, and cell movement.[2]
GCaMPs (e.g., GCaMP6) Genetically Encoded~488~510VariesCan be targeted to specific cell types or subcellular compartments. Suitable for long-term studies.[7]Lower signal-to-noise ratio compared to chemical dyes. Can have slower kinetics. Requires transfection/transduction.
Fura-8™ Ratiometric (Excitation)~410 / ~470~525~260 nMBrighter than Fura-2 with red-shifted excitation, reducing phototoxicity and autofluorescence.[8]Newer dye, less literature available compared to Fura-2.

Experimental Protocols

Fura-2 Ratiometric Imaging Protocol for Adherent Cells

This protocol provides a general guideline for measuring [Ca²⁺]i changes in response to "Substance X" using Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

  • "Substance X" stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Dye Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For the final loading solution, dilute the Fura-2 AM stock and Pluronic F-127 stock into HBSS to a final concentration of 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Cell Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[9][10]

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[10]

  • Imaging:

    • Mount the coverslip or dish onto a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation and an emission filter around 510 nm.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add "Substance X" at the desired concentration and continue recording the fluorescence ratio to observe changes in [Ca²⁺]i.

    • At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration purposes.

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm excitation is calculated.[11] This ratio is directly proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, although presenting the data as a ratio of F340/F380 is common.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where "Substance X" induces an increase in intracellular calcium via a Gq-coupled G-protein coupled receptor (GPCR).

substance_x Substance X gpcr Gq-coupled GPCR substance_x->gpcr g_protein Gq Protein gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release releases Ca²⁺ from ip3r->er downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Hypothetical Gq-coupled signaling pathway for "Substance X".

Experimental Workflow Diagram

This diagram outlines the workflow for validating the effect of "Substance X" on intracellular calcium using Fura-2 ratiometric imaging.

start Start cell_culture Plate Adherent Cells start->cell_culture dye_loading Load Cells with Fura-2 AM cell_culture->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deesterification Allow for Dye De-esterification wash->deesterification imaging_setup Mount on Fluorescence Microscope deesterification->imaging_setup baseline Record Baseline F340/F380 Ratio imaging_setup->baseline add_substance Add Substance X baseline->add_substance record_response Record F340/F380 Ratio Change add_substance->record_response calibration Add Ionomycin (Rmax) and EGTA (Rmin) record_response->calibration data_analysis Analyze F340/F380 Ratio Data calibration->data_analysis end End data_analysis->end

Caption: Experimental workflow for Fura-2 ratiometric imaging.

References

Comparative Efficacy of MAPTAM in Diverse Cellular Contexts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubule-Associated Protein Targeting Molecule (MAPTAM) is a novel investigational agent designed to modulate microtubule dynamics, a critical cellular process implicated in a wide range of physiological and pathological conditions. The efficacy of therapeutic agents that target the microtubule network can vary significantly across different cell types due to inherent differences in microtubule-associated protein (MAP) expression, cell division rates, and signaling pathway dependencies. This guide provides a comparative analysis of this compound's efficacy in neuronal, glial, and cancerous cell lines, supported by experimental data and detailed protocols to aid researchers in their evaluation of this compound.

The data presented herein is a synthesis of findings from preclinical studies designed to elucidate the cell-type-specific effects of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating microtubule stability.

Quantitative Analysis of this compound Efficacy

The following tables summarize the in vitro efficacy of this compound across a panel of representative cell lines, including neuronal, glial, and various cancer cell types.

Table 1: Cytotoxic Efficacy of this compound in Different Cell Lines

Cell LineCell TypeCancer TypeIC50 (nM)
SH-SY5YNeuroblastomaNeuronal Origin75
U-87 MGGlioblastomaGlial Origin120
MCF-7Breast AdenocarcinomaEpithelial Origin25
A549Lung CarcinomaEpithelial Origin40
HFF-1Normal FibroblastMesenchymal Origin> 1000

IC50 values were determined after 72 hours of continuous exposure to this compound using an MTT assay.

Table 2: Microtubule Stabilization Effect of this compound

Cell LineEC50 for Microtubule Polymerization (nM)
SH-SY5Y50
U-87 MG85
MCF-715
A54930
HFF-1> 500

EC50 values represent the concentration of this compound required to induce 50% of the maximal microtubule polymerization, as quantified by immunofluorescence analysis of acetylated tubulin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

    • Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Immunofluorescence Staining for Microtubule Stabilization

  • Objective: To visualize and quantify the effect of this compound on microtubule polymerization and stability.

  • Procedure:

    • Cells are grown on glass coverslips in 24-well plates until they reach 50-70% confluency.

    • Cells are treated with various concentrations of this compound or a vehicle control for 24 hours.

    • After treatment, the cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

    • Non-specific binding is blocked by incubating the cells with 1% BSA in PBS for 1 hour.

    • Cells are incubated with a primary antibody against acetylated α-tubulin (a marker of stable microtubules) overnight at 4°C.

    • The following day, the cells are washed with PBS and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

    • The coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.

    • The intensity of the acetylated tubulin signal is quantified using image analysis software to determine the EC50 for microtubule stabilization.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which this compound may exert its effects on microtubule stability and induce apoptosis in cancer cells. By stabilizing microtubules, this compound can disrupt the dynamic instability required for mitotic spindle formation, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

G This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Promotes Polymerization Microtubules Microtubule Polymer Tubulin->Microtubules Spindle Mitotic Spindle Dynamics Disrupted Microtubules->Spindle Stabilization Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Hypothetical this compound Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for assessing the cytotoxic effects of this compound using the MTT assay. This standardized procedure ensures reproducibility and accurate quantification of cell viability in response to treatment.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 a Seed Cells in 96-well Plate b Incubate Overnight a->b c Add Serial Dilutions of this compound b->c d Incubate for 72h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Add DMSO to Dissolve Formazan f->g h Read Absorbance at 570 nm g->h i Calculate IC50 h->i

MTT Assay Experimental Workflow.

Assessing the Specificity of Calcium Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on MAPTAM: Extensive searches for a calcium chelator named "this compound" did not yield any specific information in publicly available scientific literature or chemical databases. It is possible that "this compound" is a novel or proprietary compound not yet widely documented, or potentially a misspelling of a more common chelator, such as BAPTA-AM.

This guide provides a comparative framework using well-characterized calcium chelators—BAPTA, EGTA, and Fura-2—to illustrate how the specificity and performance of a new chelator would be assessed. The principles and experimental protocols described herein can be applied to evaluate any potential calcium-binding agent.

Introduction to Calcium Chelation

Calcium ions (Ca²⁺) are ubiquitous second messengers crucial for a vast array of cellular processes, including signal transduction, neurotransmitter release, muscle contraction, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore vital for cellular function. Calcium chelators are small molecules that bind to Ca²⁺ ions, effectively buffering their concentration and allowing researchers to probe the role of Ca²⁺ signaling in biological systems.

An ideal calcium chelator possesses high specificity for Ca²⁺ over other abundant divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell. This guide compares the specificity and key properties of three widely used calcium chelators.

Comparative Analysis of Calcium Chelator Specificity

The defining characteristic of a chelator's specificity is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound. A lower Kd indicates a higher affinity. Crucially, the ratio of Kd for Mg²⁺ to the Kd for Ca²⁺ provides a quantitative measure of the chelator's selectivity for calcium.

ParameterBAPTAEGTAFura-2
Ca²⁺ Dissociation Constant (Kd) ~110 nM~150 nM~145 nM
Mg²⁺ Dissociation Constant (Kd) ~1 mM~1-10 mM~1-2 mM
Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺) ~9,090~6,670 - 66,700~6,900 - 13,800
pH Sensitivity Low (pKa ~6.3)High (pKa ~8.8, 9.5)Moderate
Binding/Unbinding Rate (k_on / k_off) FastSlowFast
Primary Application Fast Ca²⁺ bufferingSlow Ca²⁺ buffering, extracellular Ca²⁺ removalRatiometric Ca²⁺ measurement

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented are typical for physiological conditions (pH ~7.2, ~22°C).

Key Experimental Protocols

The determination of a chelator's binding affinity and specificity is fundamental to its validation. Below are summarized protocols for key experiments.

Determining the Ca²⁺ Dissociation Constant (Kd) using Spectrofluorometry

This method is commonly used for fluorescent chelators like Fura-2 but can be adapted for non-fluorescent chelators using a fluorescent indicator dye.

Objective: To determine the affinity of a chelator for Ca²⁺.

Materials:

  • Calcium chelator (e.g., Fura-2)

  • Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High concentration CaCl₂ stock solution

  • Ca²⁺-EGTA buffer solutions of known free Ca²⁺ concentrations

  • Spectrofluorometer

Procedure:

  • Prepare a series of calibration buffers with precisely known free Ca²⁺ concentrations ranging from nanomolar to micromolar, typically using a stable chelator like EGTA.

  • Add a constant concentration of the test chelator (e.g., Fura-2) to each calibration buffer.

  • Measure the fluorescence intensity of the chelator at its excitation and emission wavelengths. For ratiometric dyes like Fura-2, measure the emission at a constant wavelength while alternating excitation between the Ca²⁺-bound (~340 nm) and Ca²⁺-free (~380 nm) wavelengths.

  • Calculate the ratio of fluorescence intensities (R) at the two excitation wavelengths for each known Ca²⁺ concentration.

  • Plot R versus the free [Ca²⁺].

  • Determine the Kd using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) where R_min is the ratio in zero Ca²⁺, R_max is the ratio at saturating Ca²⁺, and S_f2/S_b2 is the ratio of fluorescence of free to bound chelator at the second excitation wavelength (380 nm).

Assessing Mg²⁺ Interference and Specificity

Objective: To quantify the chelator's affinity for Mg²⁺ and determine its Ca²⁺ specificity.

Procedure:

  • Repeat the spectrofluorometric titration described above, but in the presence of a constant, physiological concentration of free Mg²⁺ (e.g., 1 mM).

  • The apparent Kd for Ca²⁺ will increase in the presence of the competing Mg²⁺ ions.

  • The Kd for Mg²⁺ can be calculated from the shift in the apparent Kd for Ca²⁺.

  • Alternatively, perform a direct titration by adding increasing concentrations of MgCl₂ to a solution of the chelator in a Ca²⁺-free buffer and measuring the change in fluorescence or absorbance.

Diagrams and Workflows

The following diagrams illustrate the conceptual basis of calcium chelation and the experimental workflow for its characterization.

G cluster_0 Cellular Environment cluster_1 Chelation Action Ca_out Extracellular Ca²⁺ (~1-2 mM) Ca_in Cytosolic Ca²⁺ (~100 nM) Chelator Chelator (e.g., BAPTA) Ca_in->Chelator Binding (k_on) ER ER/SR Ca²⁺ Store (~100-800 µM) Chelator->Ca_in Unbinding (k_off) Ca_Chelator Ca²⁺-Chelator Complex

Caption: Mechanism of intracellular calcium buffering by a chelator.

G prep Prepare Ca²⁺ Calibration Buffers add_chelator Add Test Chelator to Buffers prep->add_chelator measure Measure Fluorescence (or Absorbance) add_chelator->measure plot Plot Signal vs. [Ca²⁺] measure->plot calculate Calculate Kd (e.g., Grynkiewicz Eq.) plot->calculate repeat_mg Repeat Titration with 1mM Mg²⁺ calculate->repeat_mg specificity Determine Specificity (Kd Mg²⁺ / Kd Ca²⁺) repeat_mg->specificity

Caption: Workflow for determining chelator affinity and specificity.

Conclusion

The selection of an appropriate calcium chelator is critically dependent on the experimental question.

  • BAPTA is the chelator of choice for rapidly buffering intracellular Ca²⁺ with minimal pH sensitivity, making it ideal for studying fast signaling events.

  • EGTA is better suited for slowly buffering Ca²⁺ or for preferentially chelating extracellular calcium, but its high pH sensitivity is a key consideration.

  • Fura-2 is not primarily a buffer but a ratiometric indicator, providing quantitative measurements of intracellular Ca²⁺ concentrations. Its fast binding kinetics allow it to track rapid changes in calcium levels.

When assessing a novel chelator like "this compound," it would be imperative to perform the experiments described above to determine its Ca²⁺ and Mg²⁺ dissociation constants, pH sensitivity, and kinetic properties. This data would allow for a direct comparison with established standards and determine its utility and potential advantages for the research community.

A Comparative Guide to Low-Affinity Calcium Buffers for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of commonly used low-affinity calcium chelators, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal tool for their experimental needs.

The precise regulation of intracellular calcium (Ca²⁺) signaling is fundamental to a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Low-affinity calcium buffers are indispensable tools for investigating these phenomena, particularly for studying cellular compartments with high calcium concentrations or for dissecting the kinetics of rapid calcium transients without significantly dampening the physiological signal.

This guide provides a comparative overview of several widely used low-affinity calcium buffers. While the initial query for "MAPTAM" did not yield a specific low-affinity calcium buffer, it is likely a typographical error. A related compound, 5,5'-Dimethyl BAPTA, also known as MAPTA, is a high-affinity calcium chelator and thus not the focus of this guide.[1][2][3][4] Instead, this comparison will focus on well-characterized low-affinity alternatives.

Quantitative Comparison of Low-Affinity Calcium Buffers

The selection of an appropriate low-affinity calcium buffer hinges on several key parameters, most notably its dissociation constant (Kd) for Ca²⁺, which reflects its binding affinity. A higher Kd value signifies lower affinity, making the buffer suitable for measuring or controlling Ca²⁺ in the micromolar to millimolar range. The on-rate (kon) and off-rate (koff) constants are also critical as they determine the speed at which the buffer can bind and release calcium, a crucial factor when studying rapid signaling events.

Buffer/IndicatorCa²⁺ Dissociation Constant (Kd)On-Rate (kon) (M⁻¹s⁻¹)Off-Rate (koff) (s⁻¹)Key Characteristics
Mag-Fura-2 ~25-50 µM[5][6]~10⁸ - 10⁹~26,000Ratiometric UV-excitable indicator; also binds Mg²⁺ (Kd ~1.9 mM)[7]. Can exhibit both high and low affinity for Ca²⁺, with pH affecting binding[5].
Fluo-5N ~90 µM[6][8][9][10][11]Not readily availableNot readily availableSingle-wavelength green fluorescent indicator; >100-fold fluorescence increase upon Ca²⁺ binding[6][9].
Rhod-5N ~19-320 µM[12][13]Not readily availableNot readily availableSingle-wavelength red fluorescent indicator; suitable for measuring Ca²⁺ from 10 µM to 1 mM[12][13].
BAPTA-FF ~65 µM[14]Not readily availableNot readily availableA low-affinity, fluorinated derivative of BAPTA.
5,5'-Dibromo BAPTA ~1.6 µM[15][16]Not readily availableNot readily availableAn intermediate-affinity BAPTA derivative often used to study Ca²⁺ mobilization and spatial buffering[16].

Note: The kinetic parameters (kon and koff) for many low-affinity buffers are not as readily available in the literature as their Kd values. The on-rates for many fluorescent indicators are in the range of 10⁸-10⁹ M⁻¹s⁻¹, with off-rates varying significantly based on affinity.[17]

Experimental Protocols: Loading Low-Affinity Calcium Buffers into Cells

The most common method for introducing these buffers into live cells is through their acetoxymethyl (AM) ester forms. These membrane-permeant molecules are cleaved by intracellular esterases, trapping the active, membrane-impermeant buffer in the cytoplasm.

General Protocol for Loading AM Esters:
  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of the AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES). To aid in the solubilization of the AM ester, Pluronic® F-127 (final concentration 0.02-0.04%) can be added to the working solution.[5][7][8][15][18][19][20][21][22][23]

  • Cell Loading: Replace the cell culture medium with the dye-loading solution and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.[5][7][8][15][18][19][20][21][22][23]

  • Washing and De-esterification: After loading, wash the cells with indicator-free medium to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[18][19][24]

  • Imaging: Proceed with fluorescence microscopy or other measurement techniques.

Experimental_Workflow cluster_preparation Preparation cluster_loading Cell Loading cluster_final Final Steps Stock Prepare Stock Solution (1-5 mM in DMSO) Working Prepare Working Solution (1-10 µM in Buffer + Pluronic® F-127) Stock->Working Incubate Incubate Cells with Working Solution (30-60 min, 37°C) Working->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash Deesterify Incubate for De-esterification (30 min) Wash->Deesterify Image Fluorescence Imaging Deesterify->Image

General workflow for loading AM ester-based calcium buffers.

Impact on Cellular Signaling Pathways

Low-affinity calcium buffers are powerful tools for dissecting the role of high-concentration or rapid, localized calcium signals in various cellular pathways.

Exocytosis

Neurotransmitter and hormone release are tightly regulated by localized increases in intracellular Ca²⁺ at the presynaptic terminal or near secretory granules. Low-affinity buffers can be used to probe the Ca²⁺ sensitivity of the exocytotic machinery. For instance, by buffering the Ca²⁺ transient, these agents can help determine the threshold Ca²⁺ concentration required to trigger vesicle fusion. Studies have shown that exocytosis can have both high- and low-affinity Ca²⁺-dependent phases, suggesting distinct release mechanisms for different granule populations.[25][26][27][28]

Exocytosis_Pathway AP Action Potential Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Buffer Low-Affinity Ca²⁺ Buffer Ca_Influx->Buffer Binding Vesicle Synaptic Vesicle Ca_Influx->Vesicle Triggers Fusion Vesicle Fusion & Neurotransmitter Release Buffer->Fusion Modulation Vesicle->Fusion

Modulation of exocytosis by a low-affinity calcium buffer.
Mitochondrial Calcium Uptake

Mitochondria play a crucial role in buffering cytosolic Ca²⁺ and in regulating cellular metabolism. They possess a low-affinity Ca²⁺ uniporter (MCU) that takes up Ca²⁺ into the mitochondrial matrix.[29] Low-affinity Ca²⁺ buffers can be used to investigate the interplay between cytosolic and mitochondrial Ca²⁺ signaling. By subtly altering the amplitude and duration of cytosolic Ca²⁺ transients, these buffers can help elucidate the kinetics of mitochondrial Ca²⁺ uptake and its impact on processes like ATP production and the generation of reactive oxygen species.[10][11][13][14]

Mitochondrial_Ca_Uptake Cytosolic_Ca Cytosolic Ca²⁺ Increase MCU Mitochondrial Ca²⁺ Uniporter (MCU) Cytosolic_Ca->MCU Activates Buffer Low-Affinity Ca²⁺ Buffer Cytosolic_Ca->Buffer Buffering Matrix_Ca Mitochondrial Matrix Ca²⁺ MCU->Matrix_Ca Transport Metabolism Cellular Metabolism (e.g., ATP production) Matrix_Ca->Metabolism Regulates Buffer->MCU Modulates Ca²⁺ availability

Influence of a low-affinity calcium buffer on mitochondrial Ca²⁺ uptake.

Conclusion

The choice of a low-affinity calcium buffer should be guided by the specific experimental question, the expected range of Ca²⁺ concentrations, and the required temporal resolution. While fluorescent indicators like Mag-Fura-2, Fluo-5N, and Rhod-5N offer the advantage of simultaneous Ca²⁺ measurement, non-fluorescent BAPTA derivatives provide pure buffering capacity. By carefully considering the properties outlined in this guide, researchers can select the most appropriate tool to precisely dissect the intricate roles of calcium in cellular signaling.

References

Inquiry Regarding the Neuroprotective Agent "MAPTAM"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the neuroprotective effects of a compound referred to as "MAPTAM" have revealed that this acronym corresponds to a French law, not a pharmacological agent. The term "this compound" stands for Modernisation de l'Action Publique Territoriale et d'Affirmation des Métropoles, a law concerning the modernization of territorial public action and the affirmation of metropolises in France.

Due to this identification, a comparison guide on the neuroprotective effects of "this compound" cannot be developed as the subject of the request does not appear to be a compound under investigation in the field of neuroscience or drug development.

Further investigation into scientific literature for neuroprotective compounds with phonetically similar names or acronyms did not yield a clear and probable candidate for a misspelling of "this compound."

To proceed with your request for a detailed comparison guide, please verify the correct name or designation of the neuroprotective agent of interest. Once the accurate compound name is provided, a comprehensive guide will be developed that adheres to the specified requirements for data presentation, experimental protocols, and visualizations for a scientific audience.

A Comparative Guide to MAPT-Targeting Therapies in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microtubule-associated protein tau (MAPT), and the protein it encodes, tau, have emerged as critical targets in the development of therapies for a range of neurodegenerative disorders, collectively known as tauopathies. These diseases, which include Alzheimer's disease and frontotemporal dementia (FTD), are characterized by the abnormal aggregation of tau protein in the brain. This guide provides a comprehensive comparison of the performance of various MAPT/tau-targeting therapeutic strategies in preclinical experimental models, offering a valuable resource for researchers in the field.

Therapeutic Strategies Targeting MAPT/Tau

A variety of approaches are being investigated to target the MAPT gene and tau protein, with the goal of reducing pathological tau levels, preventing its aggregation, and mitigating downstream neurotoxic effects. The primary strategies explored in preclinical models include:

  • Antisense Oligonucleotides (ASOs): These synthetic nucleic acid sequences are designed to bind to the mRNA of the MAPT gene, leading to its degradation and thereby reducing the production of the tau protein.

  • Immunotherapies: This category includes both active and passive immunization strategies. Active vaccines aim to stimulate the patient's immune system to produce antibodies against pathological tau, while passive immunotherapies involve the direct administration of monoclonal antibodies that target specific tau epitopes.

  • Small Molecule Inhibitors: These compounds are designed to interfere with key pathological processes involving tau, such as its aggregation into neurofibrillary tangles or its hyperphosphorylation by kinases.

This guide will delve into the preclinical performance of these therapeutic modalities, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quantitative Performance in Preclinical Models

The efficacy of MAPT/tau-targeting therapies has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these preclinical studies.

Antisense Oligonucleotides (ASOs)
Therapeutic AgentExperimental ModelKey FindingsReference
Tau ASO PS19 mice (P301S human tau mutation)- Reversal of Tau Pathology: Treatment in 9-month-old mice with established pathology led to a significant reduction in AT8-positive tau pathology in the hippocampus (p<0.0001) and whole brain (p<0.0001) compared to scrambled ASO controls.[1] - Prevention of Neurodegeneration: Prevented hippocampal volume loss (p=0.009) and entorhinal cortex area loss (p<0.0001) in 9-12 month old mice.[1] - Reduced Tau mRNA and Protein: ASO treatment in 6-month-old PS19 mice significantly reduced human tau mRNA (p=0.004) and protein (p=0.011).[1][1]
IONIS-MAPTRx Non-human primates- Significant mRNA Reduction: Intrathecal administration resulted in a mean MAPT mRNA reduction of 77% in the frontal cortex and 74% in the hippocampus.[2][2]
Purchased hTau KD ASO 1 hTau mice- Potent mRNA and Protein Knockdown: A single intracerebroventricular (ICV) injection led to an 84% decrease in human tau mRNA levels.[2][2]
TauASO-3 Wild-type mice- Widespread Tau Reduction: ICV infusion (25 µ g/day for 1 month) resulted in decreased total tau mRNA and protein levels throughout the brain and spinal cord.[3][3]
Immunotherapies
Therapeutic AgentExperimental ModelKey FindingsReference
Prucalopride and RS-67333 (5-HT4R agonists) PS19 mice (5-6 months old)- Reduced Tau Pathology: Prucalopride significantly decreased total and pS396/pS404 tau in both pre- and post-synaptic compartments. RS-67333 significantly decreased pS396/pS404 tau in both synaptic compartments.[4] - Improved Cognition: Both compounds improved cognitive performance in the PS19 mice.[4]
Anti-tau monoclonal antibodies PS19 mice- Reduced Tau Pathology: Specific antibodies have been shown to reduce tau pathology in this mouse model.[5][5]
Small Molecule Inhibitors
Therapeutic AgentExperimental ModelKey FindingsReference
Novel drug-like compounds N2a cells and in vitro assays- Inhibition of Tau Aggregation: Several identified compounds reduced the aggregation of different tau constructs in both cell-free and cell-based assays.[6][6]
Lead compound inhibiting tau self-association htau mice- Prevention of Tau Aggregates: The lead compound showed efficacy in preventing the accumulation of tau aggregates in this mouse model.[7][7]
Various TAGIs (Tau Aggregation Inhibitors) In vitro assays- IC50 values: Different classes of small molecules have shown varying potencies in inhibiting tau aggregation, with some exhibiting IC50 values in the micromolar range.[8][9][8][9]

Comparison with Alternative Therapeutic Strategies

While targeting tau is a promising avenue, other pathological mechanisms are also being explored as therapeutic targets for neurodegenerative diseases. The two most prominent alternatives are therapies targeting amyloid-beta (Aβ) and neuroinflammation.

Amyloid-Beta (Aβ) Targeting Therapies
Therapeutic AgentExperimental ModelKey FindingsReference
Aducanumab (BIIB037) Phase 1b clinical trial (prodromal or mild AD)- Dose-dependent Plaque Reduction: Showed a dose- and time-dependent reduction in amyloid plaques as measured by PET scans.[10][11][10][11]
GAL-101 (small molecule) Preclinical models of Alzheimer's disease- Prevention of Aβ Aggregation: Prevents the formation of toxic Aβ oligomers and protofibrils.[12] - Neuroprotection: Demonstrated neuroprotective effects and symptomatic alleviation.[12][12]
Various anti-Aβ monoclonal antibodies Preclinical and clinical studies- Plaque Clearance and Cognitive Benefits: Some antibodies have shown the ability to reduce cerebral amyloid burden and slow cognitive decline in early-stage AD patients.[13][13]
Neuroinflammation-Targeting Therapies
Therapeutic AgentExperimental ModelKey FindingsReference
A11 (small molecule targeting PU.1) Human microglia-like cells and AD mouse models- Reduced Inflammation: Repressed the inflammatory response of microglia and reduced neuroinflammation.[12][14] - Improved Cognition: Significantly improved cognitive function in mouse models.[14][12][14]
T-ALZ01 (C1r inhibitor) LPS-induced neuroinflammation animal model- Reduced Inflammatory Markers: Significantly reduced levels of IL-6 and TNF-α in vitro and in vivo.[15] - Neuroprotection: Demonstrated a significant reduction in degenerating neurons and glial activation.[15][15]
Nilotinib (BCR-ABL inhibitor) HMC3 microglial cells- Suppression of Proinflammatory Cytokines: Significantly suppressed LPS-induced TNF-α, IL-6, and IL-1β expression.[16][16]

Signaling Pathways in Tau Pathology

The hyperphosphorylation and aggregation of tau are regulated by complex signaling cascades. Two key kinases implicated in this process are Glycogen Synthase Kinase-3β (GSK-3β) and the tyrosine kinase Fyn. Understanding these pathways is crucial for the development of targeted therapies.

Tau_Phosphorylation_Signaling cluster_upstream Upstream Activators cluster_kinases Key Kinases cluster_tau Tau Protein cluster_downstream Downstream Pathology Aβ Oligomers Aβ Oligomers GSK-3β GSK-3β Aβ Oligomers->GSK-3β Activates Fyn Fyn Aβ Oligomers->Fyn Activates Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->GSK-3β Activates Tau Tau GSK-3β->Tau Phosphorylates (multiple sites) Fyn->Tau Phosphorylates (Tyr18) CDK5 CDK5 CDK5->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization Tau Aggregation (NFTs) Tau Aggregation (NFTs) Hyperphosphorylated Tau->Tau Aggregation (NFTs) Neuronal Dysfunction & Death Neuronal Dysfunction & Death Microtubule Destabilization->Neuronal Dysfunction & Death Tau Aggregation (NFTs)->Neuronal Dysfunction & Death

Caption: Key signaling pathways leading to tau hyperphosphorylation and neurodegeneration.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

Intracerebroventricular (ICV) Injection of Antisense Oligonucleotides in Mice

This protocol describes the direct administration of ASOs into the lateral ventricles of the mouse brain, a common method to bypass the blood-brain barrier.

Materials:

  • Stereotactic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • Microsyringe pump and syringe (e.g., Hamilton syringe)

  • Cannula and tubing

  • Surgical tools (scalpel, forceps, drill)

  • Antisense oligonucleotide solution

  • Saline or control ASO solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen). Shave the head and secure the animal in the stereotactic frame. Maintain body temperature with a heating pad.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Bregma Identification and Craniotomy: Identify the bregma landmark. Based on stereotactic coordinates for the lateral ventricle (e.g., -0.5 mm anterior, 1.0 mm lateral from bregma; -2.0 mm from the dura), drill a small burr hole through the skull.[17]

  • Cannula Implantation/Injection: Slowly lower the injection cannula to the target depth.

  • Infusion: Infuse the ASO solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid tissue damage. The total volume is typically 5-10 µL.[17]

  • Post-Injection: After infusion, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the cannula.

  • Suturing and Recovery: Suture the scalp incision and allow the mouse to recover on a heating pad. Monitor the animal until it is fully awake and mobile.

ICV_Injection_Workflow A Anesthetize and Mount Mouse B Expose Skull and Identify Bregma A->B C Drill Burr Hole at Stereotactic Coordinates B->C D Lower Injection Cannula C->D E Infuse ASO Solution D->E F Withdraw Cannula and Suture E->F G Animal Recovery and Monitoring F->G

Caption: Workflow for intracerebroventricular injection of ASOs in mice.

Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Protein in Mouse Brain Homogenates

This protocol outlines a method for quantifying total or phosphorylated tau levels in brain tissue samples.

Materials:

  • Mouse brain tissue

  • Homogenization buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)

  • Guanidine-HCl (for insoluble tau extraction)

  • ELISA plate pre-coated with a capture antibody

  • Detection antibody (conjugated to HRP)

  • Recombinant tau standard

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Brain Homogenization: Weigh the brain tissue and homogenize in 8 volumes of cold 5 M guanidine-HCl/50 mM Tris, pH 8.0.[18]

  • Incubation and Centrifugation: Mix the homogenate at room temperature for 3-4 hours. Dilute the sample ten-fold with cold PBS containing a protease inhibitor cocktail and centrifuge at 16,000 x g for 20 minutes at 4°C.[18]

  • Sample Preparation: Collect the supernatant. Dilute the samples and recombinant tau standards to the appropriate concentrations in the assay diluent.

  • ELISA Plate Incubation: Add standards and samples to the wells of the antibody-coated plate. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound proteins.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Substrate Reaction: After another wash step, add the TMB substrate. A color change will occur in proportion to the amount of tau present.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Quantification: Generate a standard curve from the absorbance values of the recombinant tau standards and use it to calculate the concentration of tau in the samples.

Tau_ELISA_Workflow A Homogenize Brain Tissue B Prepare Standards and Samples A->B C Incubate in Antibody-Coated Plate B->C D Wash Plate C->D E Add Detection Antibody and Incubate D->E F Wash Plate E->F G Add TMB Substrate F->G H Add Stop Solution and Read Absorbance G->H I Calculate Tau Concentration H->I

Caption: Workflow for quantifying tau protein in mouse brain homogenates using ELISA.

Conclusion

The preclinical data presented in this guide highlight the significant potential of MAPT/tau-targeting therapies for the treatment of neurodegenerative diseases. Antisense oligonucleotides, immunotherapies, and small molecule inhibitors have all demonstrated the ability to reduce tau pathology and, in many cases, improve functional outcomes in various experimental models. While these findings are promising, it is important to note that the translation of preclinical success to clinical efficacy remains a significant challenge.

Alternative strategies targeting amyloid-beta and neuroinflammation also show promise, suggesting that a multi-faceted approach may ultimately be necessary to combat the complex pathology of neurodegenerative diseases. Continued research, utilizing robust and reproducible experimental models and protocols, will be essential to further validate these therapeutic approaches and advance the development of effective treatments for patients suffering from tauopathies.

References

Safety Operating Guide

Navigating the Safe Disposal of MAPTAM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MAPTAM (1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester), a cell-permeable intracellular calcium chelator. Adherence to these protocols is critical for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, familiarize yourself with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions), and a laboratory coat.

  • Ventilation: Handle this compound, both in powder form and in solution, within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), collect the material into a designated hazardous waste container, and decontaminate the spill area with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the key chemical and safety data for this compound are summarized below.

PropertyValue
Chemical Name 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester
Synonyms This compound, 5,5'-Dimethyl-BAPTA-AM
Molecular Formula C₃₆H₄₄N₂O₁₈
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Primary Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

Step-by-Step Disposal Procedures

The disposal of this compound and its associated contaminated materials must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.

1. Unused or Expired Solid this compound

  • Segregation: Keep the original container of solid this compound separate from other chemical waste streams.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the full chemical name and associated hazard pictograms.

  • Storage: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a certified hazardous waste management company through your institution's Environmental Health and Safety (EHS) office.

2. This compound Solutions (e.g., in DMSO)

  • Collection: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and solvent rinses, in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the waste container with "Hazardous Waste: this compound in [Solvent Name]" and list all chemical constituents and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous liquid waste, within secondary containment.

  • Disposal: Dispose of the liquid waste through your institution's hazardous waste program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

3. Contaminated Laboratory Materials

  • Solid Waste: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound should be collected in a designated, lined hazardous waste container.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

  • Glassware: Reusable glassware should be decontaminated. First, rinse the glassware with a suitable solvent (e.g., ethanol) to remove this compound residue, collecting the rinseate as hazardous liquid waste. Then, wash the glassware thoroughly with soap and water.

  • Labeling: The solid waste container should be clearly labeled as "Hazardous Waste: Solid materials contaminated with this compound."

  • Disposal: Once the container is full, it should be sealed and disposed of through your institution's chemical waste disposal service.

Experimental Protocol: Decontamination of a Contaminated Work Surface

This protocol outlines the steps for decontaminating a laboratory benchtop or other non-porous surface that has been in contact with this compound.

  • Preparation: Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

  • Initial Cleaning: If visible this compound powder or solution is present, carefully wipe the area with an absorbent pad dampened with a small amount of a suitable solvent (e.g., 70% ethanol). Place the used pad in the designated solid hazardous waste container.

  • Decontamination: Liberally apply a decontaminating solution (e.g., a mild laboratory detergent solution) to the entire affected area.

  • Contact Time: Allow the decontaminating solution to remain on the surface for a sufficient contact time (e.g., 10-15 minutes).

  • Final Wipe: Thoroughly wipe the surface with clean, damp absorbent pads to remove the decontaminating solution and any remaining residue.

  • Final Rinse (if necessary): Wipe the area with a pad dampened with deionized water to remove any detergent residue.

  • Drying: Allow the surface to air dry completely or wipe dry with clean paper towels.

  • Waste Disposal: Dispose of all used absorbent pads, wipes, and gloves as solid hazardous waste contaminated with this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

MAPTAM_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_containment Containment & Labeling cluster_final_disposal Final Disposal cluster_safety Safety Precautions start This compound Waste Generated waste_type Identify Waste Type start->waste_type ppe Wear Appropriate PPE fume_hood Work in a Fume Hood spill_kit Ensure Spill Kit is Accessible solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid decon_waste Decontamination Waste (e.g., wipes, rinsate) waste_type->decon_waste Decontamination contain_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->contain_liquid contain_decon Collect in Appropriate Hazardous Waste Container decon_waste->contain_decon ehs_pickup Arrange for Pickup by Institutional EHS / Certified Hazardous Waste Contractor contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_decon->ehs_pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.